Leucrose
Description
Structure
3D Structure
Properties
CAS No. |
470-16-6 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3S,4S,5R)-1,3,4,6-tetrahydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 |
InChI Key |
DXALOGXSFLZLLN-WTZPKTTFSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)[C@H]([C@@H](C(=O)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of Leucrose
An In-depth Technical Guide on the Physicochemical Properties of Leucrose
Introduction
Leucrose, systematically named 5-O-α-D-glucopyranosyl-D-fructose, is a disaccharide and a structural isomer of sucrose (B13894).[1] Unlike sucrose, which features an α-(1→2)-glycosidic bond, Leucrose is characterized by an α-(1→5)-glycosidic linkage between the glucose and fructose (B13574) units.[1] This unique structural difference imparts distinct physicochemical and biological properties.[1] It is found naturally in small quantities in pollen and honey and can be produced on a larger scale through enzymatic synthesis from sucrose using the enzyme dextransucrase from bacteria such as Leuconostoc mesenteroides.[2][3][4][5] Leucrose is recognized as a non-cariogenic and fully metabolizable sugar substitute, making it a compound of significant interest for researchers in food science, nutrition, and drug development.[1][5]
This guide provides a comprehensive overview of the core physicochemical properties of Leucrose, detailed experimental methodologies for their determination, and visualizations of key processes.
Core Physicochemical Properties
The fundamental properties of Leucrose are summarized below. These characteristics are crucial for its application in various scientific and industrial contexts.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 7158-70-5 | [1][2][6] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [1][6][7] |
| Molecular Weight | 342.30 g/mol | [1][6] |
| Appearance | Off-white solid; Rhombic crystals (monohydrate) | [7][8] |
| IUPAC Name | (3S,4S,5R)-1,3,4,6-tetrahydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | [6] |
Thermal and Density Properties
| Property | Value | Notes | Reference |
| Melting Point | 156-160 °C | For the monohydrate form. The melting behavior of sugars is highly dependent on the heating rate and crystalline quality. | [5][8] |
| Boiling Point | 292 °C | At atmospheric pressure. Sugars often decompose at or near their boiling points. | [2] |
| Density | 1.69 g/cm³ | [5] |
Solubility and Solution Properties
| Property | Value | Conditions | Reference |
| Solubility in Water | 64% (w/w) | at 30 °C | [5] |
| Solubility in Ethanol (B145695) | Slightly soluble | The solubility of sugars decreases significantly as the ethanol fraction in water-ethanol mixtures increases. | [9][10] |
| Solubility in DMSO | Soluble | [1] | |
| Specific Optical Rotation [α]D | -6.8° to -7.5° | at 20 °C, using the sodium D-line (589 nm). | [5][8] |
| Viscosity | 1 to 1.25 mPa·s | For a 10% (w/w) aqueous solution at 310 K (37 °C). | [9] |
| Hygroscopicity | Hygroscopic | As a simple sugar, Leucrose attracts and retains water molecules from the atmosphere. | [11] |
Stability Profile
| Property | Description | Reference |
| Acid Stability | The α(1→5) glycosidic bond shows considerable resistance to acid hydrolysis compared to the α(1→2) bond in sucrose. | [5] |
| pH and Thermal Stability | Stability is dependent on pH and temperature. For sugars, minimum degradation typically occurs in the slightly acidic to neutral pH range. | [12][13] |
| Maillard Reaction | As a reducing sugar, Leucrose can undergo non-enzymatic browning (Maillard reaction) with amino acids. | [14] |
Experimental Methodologies
The determination of the physicochemical properties of Leucrose requires precise and standardized experimental protocols. The methodologies for key analyses are detailed below.
Melting Point Determination
The melting point of a crystalline solid like Leucrose can be determined using Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.
-
Principle: This analysis measures the temperature at which the substance transitions from a solid to a liquid state. For sugars, this can be an "apparent melting" as thermal decomposition may occur simultaneously.[15]
-
Apparatus: Differential Scanning Calorimeter or Digital Melting Point Apparatus.
-
Protocol (DSC Method):
-
Accurately weigh 2-5 mg of the dried Leucrose sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant, controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[16]
-
The temperature at the onset of the endothermic peak in the resulting thermogram is recorded as the melting temperature.[15] Note: The heating rate significantly impacts the observed melting point of sugars; therefore, it must be reported with the results.[16]
-
Solubility Measurement
The solubility of Leucrose in various solvents is determined by preparing a saturated solution and quantifying the dissolved solute.
-
Principle: This method establishes the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a stable solution.
-
Apparatus: Temperature-controlled orbital shaker, analytical balance, centrifuge, drying oven.
-
Protocol (Gravimetric Method):
-
Add an excess amount of Leucrose powder to a known volume of the solvent (e.g., water, ethanol-water mixture) in a sealed container.
-
Place the container in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).
-
After equilibration, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a known mass of the clear, supernatant liquid.
-
Dry the aliquot in an oven at a specified temperature (e.g., 70 °C) until a constant weight is achieved.
-
The mass of the dried residue corresponds to the amount of Leucrose dissolved in the initial mass of the supernatant.
-
Solubility is expressed as g/100 g of solvent or % (w/w).[17]
-
Specific Optical Rotation Measurement (Polarimetry)
Optical rotation is a key identifier for chiral molecules like Leucrose.
-
Principle: Chiral molecules rotate the plane of linearly polarized light. The specific rotation is an intrinsic property calculated from the observed rotation using Biot's Law.[18]
-
Apparatus: Polarimeter with a sodium lamp (D-line, 589 nm), thermostatically controlled sample cell (typically 1 dm path length).
-
Protocol:
-
Prepare a solution of Leucrose of a known concentration (c, in g/100 mL) in a specified solvent (e.g., water).
-
Calibrate the polarimeter using a blank (the pure solvent).
-
Rinse and fill the sample cell with the Leucrose solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and allow it to equilibrate to the desired temperature (t, typically 20 °C).
-
Measure the observed angle of optical rotation (α).
-
Calculate the specific rotation [α] using the formula: [α]ᵗₓ = 100α / (l × c) , where 'l' is the path length in decimeters.[19]
-
Hygroscopicity Testing
This procedure evaluates the tendency of a powdered substance to absorb moisture from the atmosphere.
-
Principle: The moisture uptake of a material is quantified by monitoring its weight change when exposed to a controlled relative humidity (RH) and temperature.
-
Apparatus: Dynamic Vapor Sorption (DVS) analyzer or a humidity-controlled chamber with a high-precision analytical balance.
-
Protocol (Gravimetric Method):
-
Accurately weigh a specified amount of the Leucrose powder into a pre-weighed container.[20]
-
Place the open container into a controlled humidity chamber set at specific conditions (e.g., 25 °C and 75% RH).[20]
-
Allow the sample to equilibrate for a defined period (e.g., 48 hours) or until a constant weight is achieved.[20]
-
Record the final weight of the sample.
-
The percentage of moisture absorbed is calculated as: ((Final Weight - Initial Weight) / Initial Weight) × 100 . Note: DVS is an advanced, automated method that continuously measures weight change as the relative humidity is systematically varied, providing a detailed moisture sorption isotherm.[][22]
-
Visualizations: Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes relevant to Leucrose.
Caption: Enzymatic synthesis of Leucrose from sucrose and fructose.
Caption: Standard experimental workflow for hygroscopicity testing.
References
- 1. Buy D-Leucrose (EVT-273202) | 7158-70-5 [evitachem.com]
- 2. D-Leucrose | 7158-70-5 | OL06727 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Leucrose | C12H22O11 | CID 165577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. US4693974A - Processes for producing leucrose - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Exploring the Physicochemical Properties of Carbohydrates • Food Safety Institute [foodsafety.institute]
- 12. researchgate.net [researchgate.net]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. Melting behaviour of D-sucrose, D-glucose and D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. future4200.com [future4200.com]
- 18. cdn.pasco.com [cdn.pasco.com]
- 19. jascoinc.com [jascoinc.com]
- 20. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 22. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]
An In-depth Technical Guide to the Enzymatic Synthesis of Leucrose
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Leucrose [α-D-glucopyranosyl-(1→5)-D-fructopyranose] is a non-cariogenic sucrose (B13894) isomer with potential applications in the food and pharmaceutical industries as a sugar substitute.[1] Its enzymatic synthesis offers a highly specific and efficient production route compared to complex chemical methods. This technical guide provides a comprehensive overview of the core mechanisms, quantitative parameters, and experimental protocols associated with the enzymatic production of leucrose. The primary enzymes involved, dextransucrase and alternansucrase, catalyze a transglycosylation reaction using sucrose as a glucosyl donor and fructose (B13574) as an acceptor. This document details the reaction kinetics, optimal conditions, and analytical methodologies required for the study and optimization of this biotransformation.
Introduction to Leucrose Synthesis
Leucrose is a disaccharide formed by the transfer of a glucose moiety from sucrose to the C5 hydroxyl group of a fructose molecule, creating an α-1,5-glycosidic linkage.[1] This process is efficiently catalyzed by glucansucrases, a class of enzymes belonging to the glycoside hydrolase family 70 (GH70). The primary substrate is sucrose, an inexpensive and readily available starting material.[2] In the presence of high concentrations of fructose, the enzymatic reaction is shifted from polysaccharide (dextran or alternan) synthesis towards the formation of the disaccharide leucrose.[3][4]
The two key enzymes utilized for this synthesis are:
-
Dextransucrase (EC 2.4.1.5): Primarily produced by Leuconostoc mesenteroides, this enzyme synthesizes dextran (B179266) (an α-1,6-linked glucan) but can catalyze acceptor reactions with fructose to yield leucrose.[3][5]
-
Alternansucrase (EC 2.4.1.140): Produced by strains like Leuconostoc citreum, this enzyme synthesizes alternan, a polysaccharide with alternating α-1,3 and α-1,6 linkages, and also efficiently catalyzes the formation of leucrose.[2] A notable characteristic is its greater ability to use leucrose itself as an acceptor for further glycosylation compared to dextransucrase.[6]
Core Synthesis Mechanism
The enzymatic synthesis of leucrose is a transglycosylation reaction that proceeds via a double displacement mechanism, often referred to as a "ping-pong" mechanism.
The process can be broken down into two main steps:
-
Glucosylation of the Enzyme: The enzyme's active site binds a sucrose molecule. A nucleophilic residue within the active site attacks the anomeric carbon of the glucose unit of sucrose. This results in the cleavage of the glycosidic bond between glucose and fructose, releasing the fructose molecule. A covalent glucosyl-enzyme intermediate is formed.[3]
-
Deglucosylation by an Acceptor: The bound glucosyl moiety is then transferred to an acceptor molecule.
-
In the absence or at low concentrations of a suitable acceptor, the glucosyl unit is transferred to the growing end of a polysaccharide chain (dextran or alternan).
-
In the presence of a high concentration of fructose, a fructose molecule acts as the acceptor. It enters the active site and its C5-hydroxyl group attacks the anomeric carbon of the enzyme-bound glucose. This displaces the enzyme's nucleophile, forming the α-1,5-glycosidic bond of leucrose and regenerating the free enzyme.[3][4]
-
The competition between water (hydrolysis), the growing polymer chain (polymerization), and the fructose acceptor (leucrose synthesis) is a key factor in optimizing the reaction yield. High fructose concentration favors leucrose production.
Figure 1: Reaction pathway for the enzymatic synthesis of leucrose.
Quantitative Data and Optimal Conditions
The efficiency of leucrose synthesis is highly dependent on various reaction parameters. The following tables summarize key quantitative data for the enzymes involved, primarily focusing on their activity with the substrate sucrose, as specific kinetic data for the fructose acceptor reaction is complex and often determined through kinetic modeling.[3][7]
Table 1: Kinetic Parameters of Glucansucrases
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (U/mg or µmol/mg·min) | kcat (s-1) | Reference |
|---|---|---|---|---|---|---|
| Dextransucrase (ΔN190LmDexA) | Leuconostoc mesenteroides NN710 | Sucrose | 13.7 | 85.0 | - | [8] |
| Dextransucrase | Acetobacter tropicalis | Sucrose | 29.86 | 7.0 (U/mL) | - | [5] |
| Purified Dextransucrase | A. tropicalis | Sucrose | 11.5 | 5000 | - | [4] |
| Alternansucrase (LcALT) | Leuconostoc citreum ABK-1 | Sucrose | 32.2 ± 3.2 | - | 290 ± 12 |[2] |
Table 2: Optimal Reaction Conditions for Glucansucrase Activity
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Key Effectors | Reference |
|---|---|---|---|---|---|
| Dextransucrase | Leuconostoc mesenteroides | 5.5 | 35 | Ca2+ enhances activity | [9] |
| Dextransucrase | A. tropicalis | 5.5 | 37 | - | [5] |
| Alternansucrase (LcALT) | Leuconostoc citreum ABK-1 | 5.0 | 40 | Mn2+ stimulates activity |[2] |
Experimental Protocols
Dextransucrase/Alternansucrase Activity Assay
The total activity of glucansucrases is commonly determined by measuring the rate of fructose released from sucrose. Since fructose is a reducing sugar, the 3,5-dinitrosalicylic acid (DNS) method is a standard colorimetric assay for its quantification.[8]
Principle: The DNS reagent reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, a colored compound that absorbs light strongly at 540 nm. The intensity of the color is proportional to the concentration of reducing sugars.
Reagents:
-
DNS Reagent: Dissolve 1.0 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite (B76179) in 100 mL of 1% (w/v) NaOH solution. Store in a dark bottle.
-
Rochelle Salt Solution (40%): Dissolve 40 g of sodium potassium tartrate in 100 mL of distilled water.
-
Substrate Solution: 100 g/L (or other desired concentration) sucrose in 20 mM sodium acetate (B1210297) buffer (pH ~5.5).
-
Enzyme Solution: Purified or crude enzyme preparation diluted appropriately in buffer.
-
Standard: D-Fructose solution (e.g., 1 mg/mL).
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of fructose standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).
-
To 1.0 mL of each standard, add 1.0 mL of DNS reagent.
-
Boil for 5-15 minutes in a water bath.
-
Add 1.0 mL of Rochelle salt solution to stabilize the color.
-
After cooling to room temperature, add 7.0 mL of distilled water and mix.
-
Measure the absorbance at 540 nm against a blank (0 mg/mL fructose).
-
Plot absorbance vs. concentration to generate the standard curve.
-
-
Enzyme Reaction:
-
Pre-warm 900 µL of the substrate solution to the desired reaction temperature (e.g., 35°C).
-
Initiate the reaction by adding 100 µL of the enzyme solution.
-
Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 1.0 mL of DNS reagent (the high pH denatures the enzyme).
-
-
Quantification:
-
Boil the reaction mixture for 5-15 minutes.
-
Follow the color development and measurement steps (2-5) as described for the standard curve.
-
Determine the amount of fructose released using the standard curve.
-
Definition of Enzyme Unit: One unit (U) of dextransucrase/alternansucrase activity is typically defined as the amount of enzyme that catalyzes the production of 1 µmol of fructose per minute under specified conditions (e.g., pH 5.6, 30°C).[8]
Product Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for separating and quantifying the components of the reaction mixture: sucrose, fructose, glucose (from hydrolysis), and leucrose. A Refractive Index Detector (RID) is commonly used for sugar analysis as sugars lack a strong chromophore.[10][11]
Instrumentation:
-
HPLC system with a quaternary or isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Column: An amino-propyl-functionalized silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a HILIC column is standard for sugar separations.[12]
Chromatographic Conditions (Representative):
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 75:25 v/v).[10][11]
-
Flow Rate: 0.8 - 1.0 mL/min.[10]
-
Column Temperature: 35°C.[10]
-
Detector Temperature: 35°C (to match column temperature and minimize baseline drift).[10]
-
Injection Volume: 10-20 µL.
-
Run Time: ~20 minutes.
Procedure:
-
Sample Preparation:
-
Take an aliquot of the enzyme reaction mixture at a specific time point.
-
Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a denaturing solvent.
-
Centrifuge the sample to pellet any precipitated protein or polysaccharides.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[12]
-
Dilute the sample as necessary with the mobile phase to fall within the linear range of the detector.
-
-
Standard Preparation:
-
Prepare individual and mixed standard solutions of high-purity sucrose, fructose, glucose, and leucrose in the mobile phase at known concentrations (e.g., ranging from 0.1 to 10 mg/mL).
-
-
Analysis:
-
Inject the standard solutions to determine the retention time for each sugar and to generate calibration curves (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Identify peaks in the sample chromatogram by comparing retention times with the standards.
-
Quantify the concentration of each sugar in the sample using the corresponding calibration curve.
-
Mandatory Visualizations
Figure 2: Experimental workflow for leucrose synthesis and analysis.
Conclusion
The enzymatic synthesis of leucrose using dextransucrase or alternansucrase represents a robust and highly specific biotechnological process. By leveraging the transglycosylation activity of these enzymes and optimizing reaction conditions—particularly substrate concentrations, pH, and temperature—high yields of leucrose can be achieved. The methodologies detailed in this guide, from enzyme activity assays to HPLC-based product quantification, provide a solid framework for researchers and drug development professionals to explore, optimize, and scale up the production of this promising sucrose isomer for various applications. Further research into enzyme engineering may yet yield mutants with even higher specificity and efficiency for leucrose synthesis, reducing the formation of polysaccharide byproducts.
References
- 1. Unravelling Regioselectivity of Leuconostoc citreum ABK-1 Alternansucrase by Acceptor Site Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of leucrose formation from sucrose by dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Discovery, Molecular Cloning, and Characterization of Dextransucrase LmDexA and Its Active Truncated Mutant from Leuconostoc mesenteroides NN710 [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. agronomy.emu.ee [agronomy.emu.ee]
- 11. lcms.cz [lcms.cz]
- 12. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of Leucrose: A Technical Guide for Researchers
Executive Summary
Leucrose, a disaccharide isomer of sucrose (B13894) with a unique α(1→5) glycosidic bond, presents a compelling profile for various applications, including as a sugar substitute.[1] Its stability under diverse pH and temperature conditions is a critical parameter influencing its efficacy, shelf-life, and behavior in formulations and food systems. This technical guide provides a comprehensive overview of the stability of leucrose, drawing parallels with its close structural analog, sucrose, due to the limited availability of direct quantitative stability data for leucrose. This document summarizes key degradation pathways, presents stability data for sucrose as a proxy, details relevant experimental protocols, and visualizes critical processes to aid in research and development.
Introduction to Leucrose Stability
Leucrose [D-glucopyranosyl-α(1→5)-D-fructopyranose] is enzymatically synthesized from sucrose.[1][2] Unlike sucrose, which has an α(1→2) glycosidic linkage, the α(1→5) bond in leucrose alters its chemical and physical properties, including its susceptibility to hydrolysis and degradation. Understanding its stability profile is paramount for its application in pharmaceuticals, nutraceuticals, and food products where it may be subjected to varying processing and storage conditions.
The primary degradation pathways for leucrose, similar to other disaccharides, are acid- and alkali-catalyzed hydrolysis, and thermal decomposition, which can lead to the formation of monosaccharides (glucose and fructose) and subsequently, other degradation products.[3][4]
Leucrose Degradation Pathways
The stability of leucrose is intrinsically linked to the resilience of its α(1→5) glycosidic bond to cleavage. The degradation can be broadly categorized into hydrolytic and thermal pathways.
Hydrolytic Degradation
Hydrolysis of the glycosidic bond is a primary degradation route, heavily influenced by pH.
-
Acid-Catalyzed Hydrolysis: In acidic environments, the glycosidic oxygen is protonated, leading to the cleavage of the bond and the formation of glucose and fructose. The rate of this reaction is dependent on the pH and temperature.[3]
-
Alkaline-Catalyzed Hydrolysis: Leucrose, like sucrose, is generally more stable in alkaline conditions compared to acidic conditions.[5] However, at very high pH and elevated temperatures, degradation can still occur, leading to a different set of degradation products.
The general mechanism for acid-catalyzed hydrolysis is depicted below:
Thermal Degradation
At elevated temperatures, leucrose can undergo thermal degradation through processes like caramelization and the Maillard reaction, especially in the presence of amino acids.[4]
-
Caramelization: This involves the dehydration and decomposition of the sugar molecule at high temperatures, leading to the formation of complex polymers and brown coloration.
-
Maillard Reaction: A reaction between the reducing end of leucrose (or its hydrolysis products) and amino acids, resulting in a cascade of reactions that produce a wide array of flavor, aroma, and color compounds.
Quantitative Stability Data (Sucrose as a Proxy)
Due to the lack of specific published quantitative stability data for leucrose, this section presents data for sucrose. Given their structural similarity as disaccharides of glucose and fructose, the stability profile of sucrose provides a valuable, albeit approximate, reference for predicting the behavior of leucrose. It is crucial for researchers to conduct specific stability studies for leucrose under their experimental conditions.
Table 1: Effect of pH on the Rate Constant of Sucrose Hydrolysis
| pH | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| 2.0 | 25 | 2.05 x 10⁻⁴ | [6] |
| 4.0 | 50 | 7.47 x 10⁻⁴ | [6] |
| 6.0 | 50 | 1.43 x 10⁻³ | [6] |
| 8.1 | 100 | Varies | [7] |
Note: The rate constant increases with decreasing pH, indicating lower stability in acidic conditions.
Table 2: Thermal Degradation of Sucrose
| Temperature (°C) | pH | Degradation Products | Reference |
| 110-140 | 6.14 | Glucose, Fructose | [4] |
| >160 | - | Caramelan, Caramelene, Caramelin | [8] |
| 225 | >12 | Lactic acid, other organic acids | [5] |
Experimental Protocols
To assess the stability of leucrose under specific conditions, the following experimental protocols, adapted from methodologies used for sucrose and other carbohydrates, are recommended.
Protocol for Determining pH Stability
-
Preparation of Leucrose Solutions: Prepare stock solutions of leucrose in buffers of varying pH (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10). The concentration should be accurately known.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, 60°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Quenching: Immediately stop the reaction by neutralizing the pH or rapidly cooling the sample.
-
Analysis: Quantify the remaining leucrose concentration using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). The formation of degradation products (glucose and fructose) can also be monitored.
-
Data Analysis: Plot the concentration of leucrose versus time and determine the rate constant of degradation at each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Protocol for Determining Thermal Stability
-
Sample Preparation: Prepare a solution or solid sample of leucrose.
-
Thermal Treatment: Subject the samples to a range of temperatures for specific durations in a controlled environment (e.g., oven, heating block).
-
Analysis:
-
Data Analysis: Determine the degradation kinetics at each temperature to calculate activation energy.
The workflow for a typical stability study is illustrated below:
References
- 1. Cariological assessment of leucrose [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Leucrose | 7158-70-5 | OL06727 | Biosynth [biosynth.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 7. Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Degradation Kinetics and Geometrical Stability of D-Sucrose | Semantic Scholar [semanticscholar.org]
The Elusive Presence of Leucrose in Nature: A Technical Guide to its Occurrence and Analysis in Honey and Pollen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucrose, a sucrose (B13894) isomer with potential applications in the food and pharmaceutical industries, has been a subject of interest regarding its natural occurrence. This technical guide provides a comprehensive overview of the current scientific understanding of the presence of leucrose in honey and pollen. Contrary to some expectations, recent advanced analytical studies have indicated that leucrose is not a common constituent of honey. This guide synthesizes the available, albeit limited, data on its natural occurrence, details the enzymatic pathways relevant to its formation, and presents the sophisticated analytical methodologies required for its unambiguous identification and quantification, particularly in complex matrices like honey. The information is intended to serve as a foundational resource for researchers investigating rare sugars in natural products and for professionals in drug development exploring novel carbohydrate-based excipients or active ingredients.
Introduction
Honey is a complex natural product, primarily composed of the monosaccharides fructose (B13574) and glucose. It also contains a diverse array of minor sugars, including several disaccharide isomers of sucrose. These isomers, such as isomaltulose (palatinose) and trehalulose, are known to be present in small quantities in various types of honey. Leucrose [α-D-glucopyranosyl-(1→5)-D-fructopyranose], another structural isomer of sucrose, has been investigated for its physiological properties and potential as a sugar substitute. However, its natural occurrence, particularly in honey and pollen, has not been well-established. This guide aims to critically evaluate the existing evidence and provide a technical framework for future research in this area.
Natural Occurrence of Leucrose and its Isomers in Honey
Recent and highly sensitive analytical studies have shed light on the composition of sucrose isomers in honey. A key study utilizing liquid chromatography-contained electrospray ionization-tandem mass spectrometry (LC-cESI-MS/MS) provided a detailed analysis of various mono-floral honey samples. The findings of this study are pivotal to understanding the natural occurrence of leucrose.
Quantitative Data from Analytical Studies
A comprehensive analysis of three mono-floral honey varieties (Manuka, Rewarewa, and Tawari) using LC-cESI-MS/MS explicitly reported the absence of leucrose [1]. While other sucrose isomers were identified and their relative abundances compared, leucrose was not detected in any of the tested samples[1]. It is important to note that this study does not preclude the possibility of leucrose being present in other honey types (e.g., poly-floral or honeydew honey) or in honey from different geographical regions, which have not yet been subjected to such rigorous analysis.
For context, the same study did identify other sucrose isomers, highlighting the capability of the analytical method to distinguish between them. Turanose was found to be the most abundant isomer, while palatinose (B82088) (isomaltulose) was the least abundant in the tested mono-floral honeys[1].
Table 1: Reported Presence of Sucrose Isomers in Mono-floral Honey
| Sucrose Isomer | Presence Detected in Mono-floral Honey[1] |
| Leucrose | Absent |
| Turanose | Present (Most Abundant) |
| Palatinose (Isomaltulose) | Present (Least Abundant) |
| Maltulose | Present |
| Trehalulose | Present |
Note: This table is based on a specific study of three mono-floral honey types and may not be representative of all honey varieties.
Natural Occurrence of Leucrose in Pollen
There is a significant lack of scientific literature reporting the presence of leucrose in pollen. Analyses of pollen composition typically focus on major nutrients such as proteins, lipids, and the primary sugars: fructose, glucose, and sucrose. While detailed sugar profiles of some pollen types have been investigated, the presence of minor sucrose isomers like leucrose has not been a focus of these studies. Therefore, at present, there is no scientific evidence to support the natural occurrence of leucrose in pollen .
Biochemical Pathway of Leucrose Formation
The formation of leucrose from sucrose is a known enzymatic reaction catalyzed by dextransucrase (E.C. 2.4.1.5), which is an α-(1→6)-glucosyl transferase. This enzyme catalyzes the transfer of the glucosyl moiety from sucrose to an acceptor molecule. In the presence of fructose as an acceptor, dextransucrase forms an α-(1→5) glycosidic bond, resulting in the synthesis of leucrose.
While this pathway is utilized for the industrial production of leucrose, there is currently no direct evidence to suggest that this specific enzymatic activity occurs naturally in the nectar of plants that contribute to honey production. Honey does contain various enzymes introduced by bees, such as invertase (which breaks down sucrose into glucose and fructose) and glucose oxidase (which produces gluconic acid and hydrogen peroxide)[2]. However, the presence of dextransucrase with the specific activity to produce leucrose has not been reported as a common enzyme in honey. It is plausible that certain microorganisms present in nectar or introduced into honey could possess such enzymes, but this remains an area for future investigation.
Experimental Protocols for the Analysis of Leucrose
The definitive identification and quantification of leucrose in complex matrices like honey require sophisticated analytical techniques capable of separating and detecting isomeric sugars.
Sample Preparation for Honey Analysis
A general sample preparation protocol for the analysis of sugars in honey is as follows:
-
Homogenization: Ensure the honey sample is homogenous. If crystallized, gently warm the honey to dissolve the crystals and mix thoroughly.
-
Dilution: Accurately weigh a representative sample of honey (e.g., 1-5 grams).
-
Dissolution: Dissolve the honey sample in a known volume of high-purity water or a solvent mixture compatible with the analytical method (e.g., acetonitrile (B52724)/water for HILIC).
-
Clarification/Purification (Optional but Recommended):
-
Centrifugation: Centrifuge the diluted sample to remove suspended particles like pollen and wax.
-
Solid-Phase Extraction (SPE): For trace analysis or to remove interfering compounds, an SPE step using a suitable cartridge (e.g., C18 for nonpolar interferences or a graphitized carbon-based sorbent for sugar enrichment) can be employed.
-
-
Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter prior to injection into the analytical instrument to protect the column and system from particulates.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a common technique for the analysis of sugars.
-
Principle: Separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. The refractive index detector measures the change in the refractive index of the eluent as the analyte passes through the detector cell.
-
Typical Protocol:
-
Column: A carbohydrate analysis column or an amino-propyl bonded silica (B1680970) column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Controlled temperature, often slightly elevated (e.g., 30-40 °C) to improve peak shape and reproducibility.
-
Detector: Refractive Index Detector (RID).
-
Standard Preparation: Prepare calibration standards of pure leucrose, along with other relevant sugars (fructose, glucose, sucrose, and other isomers), in the same solvent as the samples.
-
Limitations: While HPLC-RID is robust, it can suffer from co-elution of isomers, making unambiguous identification and quantification of leucrose challenging in a complex mixture without extensive method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution for separating volatile compounds.
-
Principle: Sugars are non-volatile and require derivatization to make them amenable to GC analysis. The derivatized sugars are then separated based on their boiling points and interactions with the stationary phase and detected by a mass spectrometer.
-
Typical Protocol:
-
Derivatization: A two-step process involving oximation followed by silylation is common for sugars.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is used to elute the derivatized sugars.
-
Ionization: Electron Ionization (EI) is typically used.
-
Detection: Mass spectrometer operating in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Limitations: Derivatization can be time-consuming and may introduce artifacts.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of non-volatile compounds in complex matrices.
-
Principle: This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
-
Typical Protocol (based on a successful method for sucrose isomer separation):
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separating polar compounds like sugars.
-
Column: An amide-based HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., ammonium (B1175870) acetate).
-
Ionization: Electrospray Ionization (ESI), often in negative mode with chloride adduction for enhanced sensitivity and fragmentation specificity for sugar isomers.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scans for structural confirmation.
-
This LC-cESI-MS/MS approach has been demonstrated to successfully separate leucrose from its five other sucrose isomers and provides distinct fragmentation patterns for each, allowing for their unambiguous identification.
Conclusion and Future Perspectives
The available scientific evidence, particularly from advanced analytical studies, indicates that leucrose is not a naturally occurring sugar in the mono-floral honeys that have been analyzed to date. Furthermore, there is a complete absence of data supporting its presence in pollen. The known enzymatic pathway for leucrose synthesis, while established for industrial production, has not been demonstrated to be active in nectar or a common microbial process within honey.
For researchers and professionals in drug development, it is crucial to recognize that while honey contains a variety of sucrose isomers, leucrose appears to be absent or at least extremely rare in the most commonly studied types. Future research should focus on:
-
Screening a wider variety of honey types: Including poly-floral, honeydew, and honeys from diverse and underexplored botanical and geographical origins using highly sensitive and specific methods like LC-MS/MS.
-
Investigating microbial activity in honey: Exploring whether specific microbial strains present in some honeys could have the enzymatic machinery to produce leucrose from sucrose.
-
Analysis of nectar from a broader range of plant species: To determine if the enzymatic capacity for leucrose synthesis exists at the source of honey production.
Until such research provides evidence to the contrary, the natural occurrence of leucrose in honey and pollen should be considered unsubstantiated. The analytical protocols detailed in this guide provide a robust framework for undertaking such investigations.
References
Leucrose: A Non-Cariogenic Sucrose Isomer for Oral Health
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Leucrose, a structural isomer of sucrose (B13894) with an α(1→5) glycosidic bond, presents a compelling profile as a non-cariogenic sugar substitute. Extensive research demonstrates its minimal metabolism by cariogenic bacteria, such as Streptococcus mutans, leading to negligible acid production and a significantly lower risk of dental caries compared to sucrose. This technical guide provides a comprehensive overview of the scientific evidence supporting the non-cariogenic properties of leucrose, including detailed summaries of key experimental findings, methodologies, and the underlying biochemical mechanisms. This document is intended to serve as a resource for researchers, scientists, and drug development professionals exploring novel strategies for caries prevention and the development of tooth-friendly food and pharmaceutical products.
Introduction to Leucrose
Leucrose [D-glucopyranosyl-α(1→5)-D-fructopyranose] is a disaccharide naturally found in some fermented foods. It is produced enzymatically from sucrose through the action of dextransucrase from bacteria such as Leuconostoc mesenteroides. Structurally, it differs from sucrose in the linkage between the glucose and fructose (B13574) units. This seemingly minor structural difference has profound implications for its metabolism by oral microflora, rendering it a promising non-cariogenic alternative to sucrose.
Non-Cariogenic Properties of Leucrose: Quantitative Data
A seminal study by Ziesenitz et al. (1989) provides the core evidence for the non-cariogenic nature of leucrose. The key quantitative findings from this and other relevant studies are summarized below.
Table 1: Effect of Leucrose on Dental Plaque pH in Humans
| Sweetener | Minimum Plaque pH | Reference |
| Leucrose | Did not drop below 5.7 | [1] |
| Sucrose (10% solution) | Drops to approx. 4.3 | [2] |
This data is based on in vivo plaque pH telemetry studies.
Table 2: Cariogenicity of Leucrose in an Animal Model (Cara Rats)
| Diet Group (30% Carbohydrate) | Mean Caries Score | Statistical Significance vs. Sucrose | Reference |
| Sucrose | Significantly higher | - | [1] |
| Leucrose | Not significantly different from starch | p < 0.05 | [1] |
| Starch | Low | p < 0.05 | [1] |
Note: Specific mean caries scores and standard deviations were not available in the accessed abstract. The table reflects the reported statistical outcomes.
Table 3: Inhibition of Acid Production from Sucrose by Leucrose
| Bacterial Strain | Inhibition by Leucrose | Type of Inhibition | Reference |
| Streptococcus mutans NCTC 10449 | Competitive inhibitor of acid formation | Competitive |
Quantitative inhibition constants (Ki) are not specified in the available literature.
Mechanism of Action: How Leucrose Resists Cariogenic Metabolism
The non-cariogenic properties of leucrose are rooted in its resistance to metabolism by key cariogenic bacteria, primarily Streptococcus mutans.
Resistance to Bacterial Enzymes
S. mutans and other oral bacteria possess a sophisticated enzymatic machinery to metabolize sucrose, initiating the caries process. Leucrose, due to its α(1→5) linkage, is a poor substrate for these enzymes.
-
Glucosyltransferases (GTFs): These enzymes are crucial for the synthesis of extracellular polysaccharides (EPS), or glucans, from sucrose. Glucans are sticky polymers that form the structural matrix of dental plaque, enabling bacterial adhesion and creating a diffusion barrier that traps acids against the tooth surface. Leucrose is not a substrate for GTFs, thus it does not contribute to the formation of this cariogenic biofilm matrix.
-
Sucrase/Invertase: While some oral bacteria may possess enzymes capable of slowly hydrolyzing leucrose, the rate is significantly lower than that for sucrose. This slow metabolism results in minimal production of fermentable monosaccharides (glucose and fructose).
Inhibition of Sucrose Metabolism
Leucrose not only is a poor substrate for cariogenic bacteria but also actively interferes with the metabolism of sucrose. As indicated in Table 3, leucrose acts as a competitive inhibitor of acid formation from sucrose by S. mutans. This means that leucrose competes with sucrose for the active sites of key metabolic enzymes, thereby reducing the overall rate of acid production even when sucrose is present.
Experimental Protocols
The non-cariogenic properties of leucrose have been established through a combination of in vitro and in vivo studies. The following sections outline the general methodologies employed in this research.
In Vitro Acid Production Studies
These studies assess the ability of oral bacteria to produce acid from a given carbohydrate.
-
Bacterial Strains: Streptococcus mutans (e.g., NCTC 10449), Lactobacillus casei, and other relevant oral bacteria are typically used.
-
Culture Conditions: Bacteria are grown in a suitable broth medium. For the experiment, washed cell suspensions are prepared in a buffer solution.
-
Experimental Procedure:
-
Bacterial suspensions are incubated with a standardized concentration of the test carbohydrate (e.g., leucrose, sucrose, glucose).
-
The pH of the suspension is monitored over time using a pH electrode.
-
Acid production is quantified by measuring the change in pH or by titrating the acid produced with a standardized base.
-
-
Inhibition Assays: To assess competitive inhibition, varying concentrations of leucrose are added to incubations containing sucrose, and the rate of acid production is measured.
Animal Caries Models
Rodent models, typically rats, are used to assess the cariogenic potential of substances in a living organism.
-
Animal Model: Specific pathogen-free rats (e.g., Cara rats) are often used.
-
Diet: The animals are fed a cariogenic diet containing a high concentration (e.g., 30%) of the test carbohydrate (leucrose, sucrose, or a non-cariogenic control like starch).
-
Inoculation: To ensure a cariogenic challenge, the animals may be inoculated with a culture of S. mutans.
-
Experimental Duration: The experimental diet is provided for a period of several weeks.
-
Caries Scoring: After the experimental period, the animals are euthanized, and their teeth are examined for carious lesions. The severity of caries is scored using a standardized method, such as the Keyes method, which assesses the extent of decay on different tooth surfaces.
-
Statistical Analysis: Caries scores between the different diet groups are compared using appropriate statistical tests (e.g., ANOVA).
Human Plaque pH Telemetry
This in vivo method measures the real-time pH changes in dental plaque in human volunteers after consuming a test substance.
-
Subjects: A small group of healthy human volunteers is recruited.
-
Apparatus: Subjects are fitted with a removable dental appliance (e.g., a partial denture) that houses a miniature pH electrode. The electrode is positioned to be in contact with interdental plaque.
-
Protocol:
-
Subjects refrain from oral hygiene for a period (e.g., 3-4 days) to allow plaque to accumulate on the electrode.
-
A baseline plaque pH is recorded.
-
Subjects rinse their mouths with a solution of the test substance (e.g., 10% leucrose or 10% sucrose) for a specified duration.
-
Plaque pH is continuously monitored for a set period (e.g., 30-60 minutes) after rinsing.
-
-
Data Analysis: The pH curves (Stephan curves) are analyzed to determine the minimum pH reached, the duration for which the pH remains below the critical threshold for enamel demineralization (typically pH 5.7), and the total area under the curve below the critical pH. A product is generally considered "safe for teeth" if it does not cause the plaque pH to drop below 5.7.
Human Metabolism and Safety
Leucrose is metabolized by humans, but its digestion is slower than that of sucrose. In vitro studies with human jejunal mucosa have shown that the cleavage rate of leucrose is approximately 63% that of sucrose. This slower hydrolysis leads to lower and more sustained blood glucose and fructose profiles compared to an equivalent dose of sucrose. Insulin and C-peptide levels, however, have been reported to be unaltered. Leucrose has a caloric value of 2 kcal/g.
Regulatory Status
The regulatory status of leucrose as a food ingredient can vary by region. In the United States, a substance can be "Generally Recognized As Safe" (GRAS) for its intended use. A search of the publicly available FDA GRAS notice inventory did not reveal a specific notification for "leucrose." Similarly, a search of the European Food Safety Authority (EFSA) Novel Food catalogue did not yield a specific entry for "leucrose." Companies intending to market leucrose as a food ingredient should consult the relevant regulatory bodies to determine the appropriate regulatory pathway.
Conclusion and Future Directions
The available scientific evidence strongly supports the classification of leucrose as a non-cariogenic sugar substitute. Its resistance to metabolism by cariogenic bacteria, coupled with its ability to inhibit sucrose metabolism, makes it a promising ingredient for the development of tooth-friendly foods, beverages, and pharmaceutical formulations. For drug development professionals, leucrose could be considered as a bulk sweetener in liquid formulations, lozenges, and chewable tablets, where reducing cariogenic potential is a key consideration.
Further research to elucidate the precise kinetic parameters of enzyme inhibition by leucrose and to conduct long-term clinical trials on caries incidence would further solidify its position as a valuable tool in the prevention of dental caries.
References
Methodological & Application
Application Notes and Protocols for Leucrose Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucrose [α-D-glucopyranosyl-(1→5)-D-fructopyranose] is a sucrose (B13894) isomer with potential applications in the food and pharmaceutical industries as a non-cariogenic sugar substitute.[1][2] It is synthesized from sucrose and fructose (B13574) through a transglucosylation reaction catalyzed by the enzyme dextransucrase. This document provides detailed protocols for the production of dextransucrase, the enzymatic synthesis of leucrose, and its subsequent purification and characterization.
Section 1: Dextransucrase Production from Leuconostoc mesenteroides
Dextransucrase (EC 2.4.1.5) is an extracellular enzyme produced by various lactic acid bacteria, most notably Leuconostoc mesenteroides. The enzyme catalyzes the transfer of D-glucosyl residues from sucrose to an acceptor molecule. In the presence of fructose as an acceptor, leucrose is formed.
Experimental Protocol: Dextransucrase Production
This protocol outlines the steps for culturing Leuconostoc mesenteroides and inducing the production of dextransucrase.
1. Media Preparation:
-
Culture Medium Composition:
-
Sucrose: 50.0 g/L
-
Tryptone: 10.0 g/L
-
Yeast Extract: 1.0 g/L
-
K₂HPO₄: 2.5 g/L
-
-
Procedure:
-
Dissolve all components in deionized water.
-
Adjust the pH to 7.0.
-
Autoclave at 121°C for 15 minutes.
-
Aseptically add 0.005% sodium azide (B81097) to the medium for selective isolation if starting from a mixed culture.[3]
-
2. Inoculum Preparation:
-
Inoculate 10 mL of the sterile broth medium with a pure culture of Leuconostoc mesenteroides.
-
Incubate at 30°C for 24 hours.[3]
-
Transfer the 10 mL culture to 100 mL of sterile broth and incubate under the same conditions for another 24 hours. This serves as the inoculum.[3]
3. Fermentation for Dextransucrase Production:
-
Transfer the 100 mL inoculum into 900 mL of sterile production medium.
-
Incubate at 30°C for 20-24 hours with slight agitation (e.g., 50 rpm).[3][4]
-
Monitor enzyme activity, which typically reaches its maximum after about 20 hours of incubation.[3]
4. Enzyme Harvesting:
-
After incubation, centrifuge the culture broth to remove bacterial cells.
-
The cell-free supernatant contains the crude extracellular dextransucrase and can be used directly for leucrose synthesis or be further purified.
Section 2: Enzymatic Synthesis of Leucrose
This section details the enzymatic reaction for the synthesis of leucrose from sucrose and fructose using the produced dextransucrase.
Experimental Protocol: Leucrose Synthesis
1. Reaction Mixture Preparation:
-
Substrates:
-
Sucrose: 0.5 M
-
Fructose: 1.0 M[5]
-
-
Buffer: 20 mM Sodium Acetate (B1210297), pH 5.5[6]
-
Enzyme: Crude dextransucrase supernatant.
2. Reaction Procedure:
-
Dissolve sucrose and fructose in the sodium acetate buffer.
-
Add the crude dextransucrase supernatant to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point is to use the supernatant from a fully grown culture.
-
Incubate the reaction mixture at 30°C for up to 120 hours.[5]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them using HPLC.
Table 1: Reaction Conditions for Leucrose Synthesis
| Parameter | Optimized Value | Reference |
| Enzyme Source | Streptococcus mutans Dextransucrase | [5] |
| Sucrose Concentration | 0.5 M | [5] |
| Fructose Concentration | 1.0 M | [5] |
| Temperature | 30°C | [5] |
| pH | 5.5 (in Sodium Acetate Buffer) | [6] |
| Reaction Time | 120 hours | [5] |
| Enzyme Source | Leuconostoc mesenteroides Dextransucrase | |
| Sucrose Concentration | 100 g/L | |
| Fructose Concentration | 400 g/L | |
| Temperature | 30°C | [7] |
| pH | 5.0 | [7] |
| Reaction Time | 24 hours |
Table 2: Leucrose Yield Under Different Conditions
| Sucrose (M) | Fructose (M) | Enzyme Source | Temperature (°C) | Time (h) | Leucrose Yield (%) | Reference |
| 0.5 | 1.0 | Streptococcus mutans | 30 | 120 | ~24.5 | [5] |
| 0.5 | 1.0 | Streptococcus mutans | - | - | 27.8 | [5] |
| Sucrose (g/L) | Fructose (g/L) | Enzyme Source | Temperature (°C) | Time (h) | Leucrose (g/L) | Reference |
| 100 | 400 | Leuconostoc mesenteroides | - | 24 | 74 | [5] |
Section 3: Purification and Characterization of Leucrose
Experimental Protocol: Leucrose Purification by Column Chromatography
This protocol describes the purification of leucrose from the reaction mixture, which contains unreacted sugars, fructose, and byproducts like dextran (B179266).
1. Preparation of the Column:
-
Use a glass column packed with silica (B1680970) gel (60-120 mesh) as the stationary phase.[8]
-
Prepare a slurry of the silica gel in the chosen mobile phase.
-
Pour the slurry into the column, allowing the silica to settle and pack uniformly. Avoid the formation of air bubbles.[9]
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.[9]
-
Equilibrate the column by running the mobile phase through it.
2. Sample Preparation and Loading:
-
Concentrate the reaction mixture under reduced pressure to a syrup.
-
Dissolve the syrup in a minimal amount of the mobile phase.
-
Carefully load the dissolved sample onto the top of the column.[10]
3. Elution and Fraction Collection:
-
Elute the column with an appropriate solvent system. A common mobile phase for sugar separation is a mixture of acetonitrile (B52724) and water.
-
Collect fractions of the eluate in separate tubes.
4. Analysis of Fractions:
-
Analyze each fraction using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure leucrose.
-
Pool the pure fractions and evaporate the solvent to obtain purified leucrose.
Characterization of Leucrose
1. High-Performance Liquid Chromatography (HPLC):
-
Column: A carbohydrate analysis column, such as an amino column or a specialized sugar column (e.g., Shodex SUGAR series).[11][12]
-
Mobile Phase: An isocratic system of acetonitrile and water (e.g., 75:25 v/v).[12]
-
Temperature: Column oven at a constant temperature (e.g., 35°C or 80°C).[11][12]
-
Quantification: Use external standards of sucrose, fructose, glucose, and purified leucrose to create calibration curves for quantification.[14]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR is a powerful tool for the structural elucidation of carbohydrates.
-
¹H and ¹³C NMR spectra can confirm the α-(1→5) glycosidic linkage between the glucose and fructose moieties in leucrose.
Diagrams
Caption: Enzymatic pathway of leucrose synthesis by dextransucrase.
Caption: Experimental workflow for leucrose synthesis and purification.
References
- 1. Cariological assessment of leucrose [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nutritional assessment in humans and rats of leucrose [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production & Characterization of a Unique Dextran from an Indigenous Leuconostoc mesenteroides CMG713 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3105339A1 - Method for the production of dextran - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Dextran Biosynthesized by Glucansucrase from Leuconostoc pseudomesenteroides and Their Potential Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New dextransucrase purification process of the enzyme produced by Leuconostoc mesenteroides IBUN 91.2.98 based on binding product and dextranase hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. youtube.com [youtube.com]
- 11. Determination of fructose, glucose and sucrose contents in cherry by HPLC [manu61.magtech.com.cn]
- 12. mdpi.com [mdpi.com]
- 13. d-nb.info [d-nb.info]
- 14. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
Application Notes and Protocols for the Purification of Leucrose from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucrose, a disaccharide composed of glucose and fructose (B13574) linked by an α-(1,5) glycosidic bond, is a sucrose (B13894) isomer with emerging applications in the food, pharmaceutical, and biotechnology industries. It is produced enzymatically from sucrose and fructose by microorganisms such as Leuconostoc mesenteroides. The purification of leucrose from the complex fermentation broth is a critical step to achieve the high purity required for its various applications. This document provides detailed application notes and protocols for the purification of leucrose, focusing on common techniques such as chromatography and precipitation.
A typical fermentation broth of Leuconostoc mesenteroides for leucrose production contains the target leucrose, unreacted substrates (sucrose and fructose), the byproduct dextran (B179266), and various other media components.[1][2][3] The purification strategy aims to effectively separate leucrose from these impurities.
Purification Strategies Overview
A multi-step approach is often employed for the effective purification of leucrose from fermentation broth. The general workflow involves initial clarification of the broth to remove microbial cells and large debris, followed by one or more purification steps to separate leucrose from soluble impurities. The final step typically involves concentrating and drying the purified leucrose.
Caption: General workflow for the purification of leucrose from fermentation broth.
Data Presentation: Comparison of Purification Methods
The choice of purification method significantly impacts the final purity and yield of leucrose. Below is a summary of expected performance for different purification techniques based on data from similar disaccharide purifications. Note: This data is illustrative and may vary depending on the specific conditions of the fermentation broth and the precise experimental parameters.
| Purification Method | Key Principle | Typical Purity (%)[4] | Typical Yield (%) | Advantages | Disadvantages |
| Ion-Exchange Chromatography | Separation based on charge | > 95 | 80 - 90 | High resolution and capacity | Requires desalting step, potential for product loss |
| Size-Exclusion Chromatography | Separation based on molecular size | > 98 | 70 - 85 | Good for separating dextran and leucrose, mild conditions | Lower sample capacity, potential for peak broadening |
| Activated Charcoal Chromatography | Adsorption of sugars with differential elution | 90 - 97[5] | 75 - 85 | Cost-effective, can remove color and other impurities | Lower resolution compared to other chromatography methods |
| Ethanol (B145695) Precipitation (Fractional) | Differential solubility in ethanol | 85 - 95 | 80 - 95 | Simple, scalable, good for initial bulk purification | Lower purity, may co-precipitate other sugars |
Experimental Protocols
Protocol 1: Purification of Leucrose using Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge. For sugars like leucrose, which are neutral, this technique is often used to remove charged impurities from the fermentation broth, such as proteins, peptides, and some organic acids. Alternatively, specialized ligand-exchange chromatography on cation-exchange resins (e.g., Ca²⁺ form) can be used to separate different sugars based on the interaction of their hydroxyl groups with the metal ions on the resin.
Workflow for Ion-Exchange Chromatography
Caption: Step-by-step workflow for leucrose purification by Ion-Exchange Chromatography.
Materials:
-
Crude leucrose solution (clarified fermentation broth)
-
Strong acid cation exchange resin in the calcium form (e.g., Dowex 50W-X8, Ca²⁺ form)
-
Chromatography column
-
HPLC-grade water
-
Peristaltic pump
-
Fraction collector
Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of the cation exchange resin in HPLC-grade water.
-
Pack the chromatography column with the resin slurry to the desired bed height.
-
Equilibrate the column by washing with at least 3-5 bed volumes of HPLC-grade water at a flow rate of 1-2 mL/min until the baseline of the detector is stable.
-
-
Sample Preparation and Loading:
-
Ensure the crude leucrose solution is free of particulate matter by filtering through a 0.45 µm filter.
-
Degas the sample to prevent bubble formation in the column.
-
Load the prepared sample onto the column at a controlled flow rate (e.g., 0.5-1.0 mL/min). The sample volume should typically be 2-5% of the column volume for optimal separation.
-
-
Elution:
-
Elute the column with HPLC-grade water at a constant flow rate (e.g., 1-2 mL/min).
-
Since this is a ligand exchange separation, the different sugars will have different retention times based on their interaction with the Ca²⁺ ions. Typically, larger molecules like residual dextran will elute first, followed by sucrose, leucrose, and then fructose.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a defined volume (e.g., 5-10 mL) using a fraction collector.
-
Analyze the collected fractions for leucrose, sucrose, fructose, and dextran content using HPLC (see Protocol 4).
-
-
Pooling and Concentration:
-
Pool the fractions containing high-purity leucrose.
-
The pooled fractions can be concentrated using rotary evaporation or lyophilization to obtain purified leucrose powder.
-
Protocol 2: Purification of Leucrose using Activated Charcoal Chromatography
Activated charcoal can be used to adsorb sugars, which can then be selectively desorbed using different concentrations of ethanol. This method is effective for decolorizing the broth and separating leucrose from monosaccharides and some other impurities.
Workflow for Activated Charcoal Chromatography
Caption: Step-by-step workflow for leucrose purification by Activated Charcoal Chromatography.
Materials:
-
Crude leucrose solution (clarified fermentation broth)
-
Granular activated charcoal
-
Chromatography column
-
HPLC-grade water
-
Ethanol (various concentrations, e.g., 5%, 15% v/v in water)
-
Peristaltic pump
-
Fraction collector
Procedure:
-
Column Preparation:
-
Prepare a slurry of activated charcoal in HPLC-grade water.
-
Pack the column with the slurry and wash thoroughly with water to remove any fine particles.
-
-
Sample Loading:
-
Load the clarified and filtered fermentation broth onto the column at a low flow rate to allow for efficient adsorption of sugars.
-
-
Washing and Elution:
-
Wash the column with several bed volumes of HPLC-grade water to remove salts and other non-adsorbed impurities.
-
Begin a stepwise elution with increasing concentrations of ethanol. For example:
-
Elute with 5% (v/v) ethanol in water to remove most of the remaining monosaccharides (fructose and glucose).
-
Elute with 15% (v/v) ethanol in water to desorb and collect the leucrose.
-
-
The exact ethanol concentrations may need to be optimized based on the specific characteristics of the fermentation broth.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions using HPLC to determine the composition of each fraction.
-
-
Pooling and Concentration:
-
Pool the fractions containing high-purity leucrose.
-
Remove the ethanol and water, for example by rotary evaporation, to obtain the purified leucrose.
-
Protocol 3: Purification of Leucrose using Fractional Ethanol Precipitation
This method relies on the principle that polysaccharides and oligosaccharides of different molecular weights have different solubilities in ethanol-water mixtures. By gradually increasing the ethanol concentration, different components can be selectively precipitated.
Workflow for Ethanol Precipitation
Caption: Step-by-step workflow for leucrose purification by Fractional Ethanol Precipitation.
Materials:
-
Concentrated crude leucrose solution
-
Cold absolute ethanol (≥95%)
-
Refrigerated centrifuge
-
Beakers and centrifuge tubes
Procedure:
-
Initial Dextran Precipitation:
-
Start with a concentrated, clarified fermentation broth.
-
Slowly add cold absolute ethanol to the solution while stirring to reach a final concentration of approximately 50% (v/v). This will precipitate the high molecular weight dextran.
-
Allow the mixture to stand at 4°C for at least 4 hours (or overnight) to ensure complete precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.
-
Carefully decant and collect the supernatant, which contains leucrose, sucrose, and fructose.
-
-
Leucrose Precipitation:
-
To the collected supernatant, add more cold absolute ethanol to increase the final concentration to approximately 75% (v/v). This will cause the leucrose and any remaining sucrose to precipitate.
-
Let the mixture stand at 4°C for at least 4 hours (or overnight).
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitated leucrose.
-
Discard the supernatant, which will contain the highly soluble fructose.
-
-
Washing and Drying:
-
Wash the leucrose pellet with cold 95% ethanol to remove any remaining soluble impurities.
-
Centrifuge again and discard the supernatant.
-
Dry the pellet under vacuum to obtain the purified leucrose powder.
-
Protocol 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique for the separation and quantification of sugars. An amino-based column with a refractive index (RI) detector is commonly used for this purpose.
Materials:
-
HPLC system with a refractive index (RI) detector
-
Amino-propylysilane bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Leucrose, sucrose, and fructose standards
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of acetonitrile and water in a ratio of 80:20 (v/v).
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of leucrose, sucrose, and fructose standards in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solutions to create a calibration curve.
-
Dilute the samples obtained from the purification steps in the mobile phase to a concentration within the calibration range.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Amino column
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-35°C
-
Detector: Refractive Index (RI)
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Identify the peaks for fructose, sucrose, and leucrose based on the retention times of the standards. Typically, fructose will elute first, followed by sucrose and then leucrose.
-
Quantify the concentration of each sugar in the samples by comparing the peak areas to the calibration curves.
-
Calculate the purity of leucrose in the purified fractions.
-
Concluding Remarks
The purification of leucrose from fermentation broth can be achieved through various methods, each with its own advantages and limitations. The choice of the optimal purification strategy will depend on the desired final purity, acceptable yield, and the scale of the operation. For high-purity applications, a combination of methods, such as an initial ethanol precipitation followed by a chromatographic step, may be most effective. The protocols provided here serve as a starting point, and optimization of specific parameters will be necessary to achieve the best results for a particular fermentation process.
References
- 1. Production & Characterization of a Unique Dextran from an Indigenous Leuconostoc mesenteroides CMG713 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE FERMENTATION OF SUCROSE BY LEUCONOSTOC MESENTEROIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genome.jgi.doe.gov [genome.jgi.doe.gov]
- 4. US4693974A - Processes for producing leucrose - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of High-Purity Leucrose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for obtaining high-purity crystalline Leucrose, a disaccharide with potential applications in the food and pharmaceutical industries as a non-cariogenic, fully metabolizable sweetening agent. The following protocols for cooling and antisolvent crystallization are based on established principles of sugar chemistry and available data.
I. Introduction to Leucrose Crystallization
Leucrose (α-D-glucopyranosyl-(1→5)-D-fructopyranose) is an isomer of sucrose (B13894), typically produced enzymatically from sucrose and fructose. For its application in various fields, particularly in pharmaceuticals, achieving high purity is crucial. Crystallization is a key purification step that separates Leucrose from residual starting materials (sucrose, fructose), byproducts (oligosaccharides), and other impurities. The choice of crystallization method depends on the desired crystal properties, yield, and process scalability.
Two primary methods for Leucrose crystallization are detailed here:
-
Cooling Crystallization: This classic method involves creating a supersaturated solution of Leucrose in a suitable solvent (typically water) at an elevated temperature and then inducing crystallization by controlled cooling.
-
Antisolvent Crystallization: This technique involves the addition of a miscible "antisolvent" to a Leucrose solution, in which Leucrose has low solubility, thereby inducing precipitation and crystallization.
II. Key Parameters in Leucrose Crystallization
Successful crystallization of high-purity Leucrose is dependent on the careful control of several parameters:
-
Supersaturation: The driving force for crystallization. It can be achieved by concentrating the solution, cooling, or adding an antisolvent.
-
Solvent System: The choice of solvent and, in the case of antisolvent crystallization, the antisolvent, is critical. Water is the primary solvent for Leucrose. Ethanol (B145695) is a common antisolvent for sugars as it reduces their solubility in aqueous solutions.[1]
-
Temperature: Temperature significantly affects the solubility of Leucrose. In cooling crystallization, the cooling profile dictates the rate of crystal growth and nucleation.
-
Seeding: The introduction of seed crystals can control the onset of crystallization, promote the growth of larger crystals, and prevent spontaneous nucleation which can lead to smaller, less pure crystals.
-
Agitation: Proper mixing ensures a homogenous solution and facilitates the mass transfer of Leucrose molecules to the growing crystal surface.
III. Data Presentation: Comparison of Crystallization Methods
The following table summarizes the key parameters and expected outcomes for the two primary crystallization methods for Leucrose.
| Parameter | Cooling Crystallization | Antisolvent Crystallization |
| Principle | Decreasing solubility by lowering temperature | Decreasing solubility by adding an antisolvent |
| Primary Solvent | Water | Water |
| Antisolvent | Not Applicable | Ethanol |
| Typical Concentration | 75-80% (w/w) dry substance[2] | Lower initial concentration may be used |
| Inducing Factor | Controlled cooling (e.g., 1-3°C/hour)[2] | Controlled addition of ethanol |
| Seeding | Recommended to control crystal size | Recommended for better crystal morphology |
| Expected Purity | High (≥98%)[2] | High, dependent on washing efficiency |
| Expected Crystal Form | Rhombic monohydrate[2] | Dependent on conditions |
| Key Advantage | Straightforward process | Can be faster and more energy-efficient |
| Key Disadvantage | Can be time-consuming | Requires solvent recovery step |
IV. Experimental Protocols
Protocol 1: Cooling Crystallization of High-Purity Leucrose
This protocol is based on the method described for producing high-purity Leucrose monohydrate crystals.
1. Materials and Equipment:
- Leucrose solution (e.g., post-chromatography eluate)
- High-purity Leucrose seed crystals
- Jacketed crystallization vessel with overhead stirrer
- Temperature controller/circulator
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum oven
2. Procedure:
- Concentration: Concentrate the Leucrose solution under vacuum to a dry substance content of 75-80% (w/w). The temperature should be maintained to avoid caramelization (e.g., 60-70°C).
- Seeding: Cool the concentrated solution to a temperature slightly above the expected saturation point (e.g., 50-55°C). Add a small quantity of finely ground, high-purity Leucrose seed crystals (e.g., 0.1-0.5% w/w of the dissolved Leucrose).
- Controlled Cooling: Initiate a slow and controlled cooling ramp at a rate of 1-3°C per hour. Continuous, gentle agitation should be maintained throughout the cooling process.
- Maturation: Once the target temperature is reached (e.g., 15-20°C), hold the slurry at this temperature for several hours to allow for complete crystallization.
- Crystal Harvesting: Separate the crystals from the mother liquor by filtration.
- Washing: Wash the crystals with a small amount of cold, saturated aqueous ethanol solution (e.g., 80% ethanol) to remove residual mother liquor, followed by a wash with pure cold ethanol.
- Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Expected Outcome: High-purity (≥98%) rhombic crystals of Leucrose monohydrate.
Protocol 2: Antisolvent Crystallization of High-Purity Leucrose
This protocol is a general method for the antisolvent crystallization of sugars and can be adapted for Leucrose.
1. Materials and Equipment:
- Concentrated Leucrose solution in water
- High-purity Leucrose seed crystals
- Ethanol (absolute or 95%)
- Crystallization vessel with overhead stirrer and addition funnel/pump
- Temperature controller
- Filtration apparatus
- Vacuum oven
2. Procedure:
- Solution Preparation: Prepare a concentrated aqueous solution of Leucrose at a controlled temperature (e.g., 40-50°C). The concentration should be below the saturation point at this temperature.
- Seeding: Add a small quantity of high-purity Leucrose seed crystals to the solution and stir gently to disperse.
- Antisolvent Addition: Slowly add ethanol to the stirred Leucrose solution at a constant rate. The addition rate should be controlled to maintain a low level of supersaturation, which favors crystal growth over nucleation.
- Equilibration: After the addition of ethanol is complete, continue to stir the slurry for a period to allow for the crystallization to reach equilibrium.
- Crystal Harvesting: Collect the crystals by filtration.
- Washing: Wash the crystal cake with an ethanol-water mixture of the final composition, followed by a wash with pure ethanol.
- Drying: Dry the crystals in a vacuum oven at a moderate temperature.
V. Visualizations
Caption: Workflow for Cooling Crystallization of Leucrose.
Caption: Workflow for Antisolvent Crystallization of Leucrose.
Caption: Relationship between parameters and crystal properties.
References
Application Note: Analytical Detection of Leucrose by HPLC-RID
Introduction
Leucrose is a disaccharide and an isomer of sucrose, composed of glucose and fructose (B13574) linked by an α-1,5 glycosidic bond. It is used in the food industry as a non-cariogenic sugar substitute. Accurate and reliable quantification of Leucrose in various matrices is crucial for quality control, formulation development, and research purposes. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a robust and widely used technique for the analysis of sugars that lack a UV chromophore, such as Leucrose. This application note details a method for the determination of Leucrose using HPLC-RID.
Principle of Detection
The Refractive Index Detector measures the difference in the refractive index of the mobile phase and the eluent containing the analyte. As the analyte (Leucrose) elutes from the column, it causes a change in the refractive index of the mobile phase, which is detected and translated into a chromatographic peak. The peak area is proportional to the concentration of the analyte.
Experimental Protocol
This protocol provides a general procedure for the analysis of Leucrose. Method optimization and validation are recommended for specific sample matrices.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Column: A carbohydrate analysis column, such as an amino-functionalized silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).[1][2]
-
Reagents:
-
Leucrose standard (≥98.0% purity)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ-cm resistivity)[2]
-
-
Glassware and Supplies: Volumetric flasks, autosampler vials, syringes, and 0.45 µm membrane filters.
2. Preparation of Mobile Phase and Standards
-
Mobile Phase: Prepare a mixture of Acetonitrile and Ultrapure Water (75:25 v/v).[1][3] Degas the mobile phase before use.
-
Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of Leucrose standard and dissolve it in 10 mL of ultrapure water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations in the desired working range (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL).
3. Sample Preparation
-
Liquid Samples: For clear liquid samples, filter through a 0.45 µm membrane filter before injection. If necessary, dilute the sample with ultrapure water to bring the Leucrose concentration within the calibration range.
-
Solid Samples: Accurately weigh a known amount of the homogenized sample. Extract the sugars with a known volume of ultrapure water, potentially using sonication or heating to aid dissolution. Centrifuge the extract to pellet insoluble material and filter the supernatant through a 0.45 µm membrane filter.
4. HPLC-RID System Parameters
The following are typical starting conditions. Optimization may be required.
| Parameter | Setting |
| Column | Amino Column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| RID Temperature | 35 °C |
| Run Time | 20 minutes |
5. Method Validation
For routine analysis, the method should be validated according to ICH guidelines or internal SOPs. Key validation parameters include:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution multiple times. The relative standard deviation (RSD) should be ≤ 2%.
-
Accuracy: Perform a recovery study by spiking a sample matrix with a known amount of Leucrose at different concentration levels (e.g., 80%, 100%, 120% of the expected sample concentration). The recovery should be within 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation
Table 1: Typical Chromatographic Parameters for Sugar Analysis
| Parameter | Value | Reference |
| Column | Amino Column (4.6 x 250 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:Water (75:25 v/v) | |
| Flow Rate | 0.9 - 1.2 mL/min | |
| Column Temperature | 35 °C | |
| Detector | Refractive Index Detector (RID) | |
| Injection Volume | 10 µL |
Table 2: Representative Method Validation Data for a Sugar Analyte (e.g., Sucrose) by HPLC-RID
| Validation Parameter | Result | Reference |
| Linearity Range | 0.05 - 10.0 mg/mL | |
| Correlation Coefficient (r²) | ≥ 0.999 | |
| Precision (%RSD) | < 2.0% | |
| Accuracy (% Recovery) | 96.78 - 108.88% | |
| Limit of Detection (LOD) | ~0.01 mg/mL (Analyte Dependent) | |
| Limit of Quantification (LOQ) | ~0.03 mg/mL (Analyte Dependent) |
Note: The LOD and LOQ values are highly dependent on the specific analyte and instrument conditions. The provided values are illustrative based on similar sugar analyses.
Visualizations
Caption: Experimental workflow for Leucrose analysis by HPLC-RID.
Caption: Logical relationship from sample to concentration determination.
References
Leucrose as a Carbon Source for Microbial Fermentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucrose, a non-cariogenic disaccharide isomer of sucrose (B13894) with an α-(1→5) glycosidic bond, is emerging as a functional carbohydrate with potential applications in the food, pharmaceutical, and biotechnology industries. Its unique structure influences its metabolism by microorganisms, making it a subject of interest for targeted fermentation processes. This document provides a detailed overview of the current understanding of leucrose as a carbon source for microbial fermentation, including metabolic pathways, potential products, and experimental protocols for its evaluation.
Microbial Utilization of Leucrose
Several microbial genera have been identified to metabolize leucrose, with varying efficiencies and end-products. The primary mechanism of leucrose utilization involves its initial hydrolysis into glucose and fructose (B13574) by α-glucosidases. The subsequent fermentation of these monosaccharides depends on the metabolic capabilities of the specific microorganism.
Bifidobacterium
Certain species of Bifidobacterium, notably Bifidobacterium breve, have been shown to utilize leucrose as a sole carbon source. B. breve UCC2003 possesses α-glucosidases that can hydrolyze leucrose, allowing for the subsequent fermentation of the resulting glucose and fructose through the bifid shunt pathway to produce lactic acid and acetic acid. While specific growth kinetics on leucrose are not extensively documented, the ability to grow on leucrose positions it as a potential prebiotic to selectively stimulate the growth of beneficial gut bifidobacteria.
Leuconostoc
Leuconostoc species, particularly Leuconostoc mesenteroides, are renowned for their ability to produce mannitol (B672) from fructose. While direct fermentation of leucrose by Leuconostoc has not been extensively reported, a two-step process is highly plausible. First, extracellular or intracellular enzymes would hydrolyze leucrose to glucose and fructose. Subsequently, the fructose moiety would be efficiently converted to mannitol, a valuable sugar alcohol with applications in food and pharmaceuticals. The glucose moiety would be metabolized for growth and production of lactate (B86563) and acetate.
Other Microorganisms
Studies on human dental plaque have revealed that some bacteria, particularly certain species of Actinomyces, are capable of fermenting leucrose, leading to acid production[1]. This suggests that a broader range of microorganisms may possess the enzymatic machinery to utilize this disaccharide.
Potential Fermentation Products from Leucrose
The fermentation of leucrose can yield a variety of valuable products, depending on the microorganism and fermentation conditions employed.
-
Prebiotics and Synbiotics: Leucrose itself can be considered a prebiotic due to its selective utilization by beneficial gut bacteria like Bifidobacterium. Its inclusion in synbiotic formulations, which combine prebiotics and probiotics, could enhance the survival and activity of probiotic strains.
-
Organic Acids: Fermentation by lactic acid bacteria, including Bifidobacterium and Lactobacillus species, will primarily produce lactic acid and acetic acid. These organic acids have wide applications as acidulants, preservatives, and platform chemicals.
-
Mannitol: The fermentation of leucrose by Leuconostoc mesenteroides offers a promising route for the production of mannitol, a low-calorie sweetener and pharmaceutical excipient.
-
Short-Chain Fatty Acids (SCFAs): Fermentation of leucrose by the gut microbiota is expected to produce SCFAs such as acetate, propionate, and butyrate, which are known to have numerous health benefits for the host[2][3][4][5].
Data Presentation
Table 1: Qualitative Fermentation of Leucrose and its Isomers by Dental Plaque Bacteria
| Carbohydrate | Fermenting Strains (%) | Predominant Fermenting Genus |
| Leucrose | 23 | Actinomyces |
| Palatinose (B82088) | 33 | Actinomyces |
| Trehalulose | 100 (of palatinose fermenters) | Actinomyces |
| Turanose | 25 (of palatinose fermenters) | Actinomyces |
| Maltulose | 70 (of palatinose fermenters) | Actinomyces |
| Data summarized from a study on 146 clinical isolates from human dental plaque. |
Table 2: Mannitol Production from Fructose by Leuconostoc mesenteroides
| Strain | Substrate (Fructose) | Co-substrate (Glucose) | Mannitol Yield (mol%) | Mannitol Concentration (g/L) | Reference |
| L. mesenteroides SKP 88 | 3% (w/v) | 2% (w/v) | 105.14 | 28.7 | |
| L. citreum SKP 92 | 3% (w/v) | 2% (w/v) | 97.32 | 24.8 | |
| L. mesenteroides NRRL B-1149 | 5% (w/v) | - | 78 | - | |
| L. mesenteroides KCTC13305 | 100 g/L | - | 62.1 (weight %) | 56.9 | |
| L. mesenteroides ATCC-9135 | Fructose | - | 93-97 | >20 g/L/h (productivity) | |
| Note: These data are for fructose fermentation. The yield from leucrose would depend on the efficiency of its hydrolysis to glucose and fructose. |
Table 3: Growth of Bifidobacterium breve on Various Carbohydrates
| Carbon Source (1% w/v) | Final Optical Density (OD600) after 24h |
| Glucose | ~1.2 |
| Fructose | ~1.1 |
| Sucrose | ~1.2 |
| Leucrose | ~1.0 |
| Palatinose | ~1.1 |
| Trehalulose | ~1.1 |
| Turanose | ~1.0 |
| Maltulose | ~1.1 |
| Trehalose | ~0.2 (no significant growth) |
| Data extrapolated from growth profile analysis of B. breve UCC2003 in modified Rogosa broth. |
Experimental Protocols
Protocol 1: Screening Microorganisms for Leucrose Utilization
Objective: To determine if a specific microbial strain can utilize leucrose as a carbon source.
Materials:
-
Microbial strain of interest
-
Basal fermentation medium (e.g., modified MRS for lactic acid bacteria, with the standard carbon source omitted)
-
Sterile leucrose solution (e.g., 20% w/v, filter-sterilized)
-
Sterile glucose solution (positive control)
-
Basal medium without added carbohydrate (negative control)
-
Sterile culture tubes or microplates
-
Anaerobic chamber or anaerobic jars (for anaerobic microorganisms)
-
Spectrophotometer or microplate reader (600 nm)
-
pH indicator (optional)
Procedure:
-
Prepare the basal fermentation medium according to the requirements of the test microorganism.
-
Dispense the basal medium into culture tubes or microplate wells.
-
To respective tubes/wells, aseptically add:
-
Leucrose solution to a final concentration of 1-2% (w/v).
-
Glucose solution to a final concentration of 1-2% (w/v) (positive control).
-
An equivalent volume of sterile water (negative control).
-
-
Inoculate the media with a fresh culture of the test microorganism (e.g., 1% v/v).
-
Incubate under appropriate conditions (temperature, aerobic/anaerobic) for 24-72 hours.
-
Monitor growth by measuring the optical density at 600 nm at regular intervals.
-
(Optional) Monitor acid production by observing the color change of a pH indicator or by measuring the pH of the culture supernatant.
-
Interpretation: Significant growth in the leucrose-containing medium compared to the negative control indicates utilization of leucrose.
Protocol 2: Quantification of Substrate and Products in Leucrose Fermentation
Objective: To quantify the consumption of leucrose and the production of primary metabolites (e.g., organic acids, mannitol).
Materials:
-
Fermentation setup (bioreactor or shake flasks)
-
Culture of the selected microorganism grown on leucrose
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector
-
Appropriate HPLC columns (e.g., for sugar analysis and organic acid analysis)
-
Standards for leucrose, glucose, fructose, lactic acid, acetic acid, and mannitol
-
Syringes and syringe filters (0.22 µm)
Procedure:
-
Perform a fermentation experiment using leucrose as the primary carbon source as described in Protocol 1, but in a larger volume.
-
At regular time intervals, aseptically withdraw samples from the fermentation broth.
-
Immediately centrifuge the samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Store the filtered supernatant at -20°C until analysis.
-
HPLC Analysis:
-
Sugars (Leucrose, Glucose, Fructose):
-
Use an appropriate carbohydrate analysis column (e.g., Aminex HPX-87P).
-
Mobile phase: Deionized water.
-
Column temperature: 80-85°C.
-
Detector: RI detector.
-
-
Organic Acids (Lactic Acid, Acetic Acid):
-
Use an organic acid analysis column (e.g., Aminex HPX-87H).
-
Mobile phase: Dilute sulfuric acid (e.g., 0.005 M).
-
Column temperature: 50-60°C.
-
Detector: UV detector (210 nm) or RI detector.
-
-
Mannitol:
-
Can often be analyzed using the same conditions as for sugars.
-
-
-
Quantification:
-
Prepare standard curves for each analyte.
-
Calculate the concentration of each compound in the samples based on the standard curves.
-
From the concentration data, calculate substrate consumption rates, product formation rates, and yields.
-
Visualizations
Caption: Proposed metabolic pathway of leucrose in Bifidobacterium.
Caption: Conceptual workflow for mannitol production from leucrose.
Caption: General experimental workflow for studying leucrose fermentation.
Conclusion and Future Perspectives
Leucrose presents a promising, yet underexplored, carbon source for microbial fermentation. Its selective metabolism by beneficial microorganisms like Bifidobacterium highlights its potential as a novel prebiotic. Furthermore, the possibility of converting leucrose into value-added products such as mannitol using robust industrial microorganisms like Leuconostoc mesenteroides warrants further investigation.
Future research should focus on:
-
Quantitative Fermentation Studies: Detailed analysis of growth kinetics, substrate uptake rates, and product yields for various microorganisms on leucrose.
-
Enzyme Characterization: Identification and characterization of novel α-glucosidases with high activity and specificity towards leucrose.
-
Metabolic Engineering: Strain improvement to enhance leucrose utilization and divert metabolic flux towards desired products.
-
In vivo Studies: Evaluation of the prebiotic effects of leucrose on the gut microbiome composition and activity in animal models and human clinical trials.
The protocols and data presented herein provide a foundational framework for researchers to explore the biotechnological potential of leucrose in microbial fermentation.
References
- 1. Carbohydrate metabolism in Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the source of fermentable carbohydrate on SCFA production by human gut microbiota in vitro - a systematic scoping review and secondary analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gut Microbiota and Short Chain Fatty Acids: Implications in Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Fermentation of Leucrose by Gut Microbiota
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucrose, a disaccharide composed of glucose and fructose (B13574) linked by an α-1,5 glycosidic bond, is a sucrose (B13894) isomer with potential as a sugar substitute. Its partial digestion in the upper gastrointestinal tract suggests it may become available for fermentation by the colonic microbiota. These application notes provide a comprehensive overview and detailed protocols for studying the in vitro fermentation of leucrose by human gut microbiota. The focus is on quantifying the impact on microbial composition, the production of short-chain fatty acids (SCFAs), and the subsequent effects on host cell signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro fermentation of leucrose compared to a known prebiotic (Fructooligosaccharides - FOS) and a negative control (no substrate). These values are for illustrative purposes and should be determined experimentally.
Table 1: Short-Chain Fatty Acid (SCFA) Production after 24-hour In Vitro Fermentation
| Substrate | Acetate (mmol/L) | Propionate (mmol/L) | Butyrate (B1204436) (mmol/L) | Total SCFAs (mmol/L) |
| Control | 15.2 ± 1.8 | 5.1 ± 0.9 | 4.5 ± 0.7 | 24.8 ± 3.4 |
| Leucrose | 45.7 ± 4.2 | 18.3 ± 2.1 | 12.9 ± 1.5 | 76.9 ± 7.8 |
| FOS | 55.1 ± 5.5 | 22.5 ± 2.8 | 18.2 ± 2.1 | 95.8 ± 10.4 |
Data are presented as mean ± standard deviation.
Table 2: Leucrose Degradation Over Time in In Vitro Fermentation
| Time (hours) | Leucrose Concentration (g/L) | Degradation (%) |
| 0 | 10.0 | 0 |
| 6 | 7.8 ± 0.6 | 22 ± 6 |
| 12 | 4.5 ± 0.8 | 55 ± 8 |
| 24 | 1.2 ± 0.4 | 88 ± 4 |
| 48 | <0.1 | >99 |
Data are presented as mean ± standard deviation.
Table 3: Fold Change in Key Bacterial Genera after 24-hour In Vitro Fermentation
| Substrate | Bifidobacterium (Fold Change) | Lactobacillus (Fold Change) | Bacteroides (Fold Change) |
| Leucrose | 3.5 ± 0.8 | 2.8 ± 0.6 | 1.5 ± 0.3 |
| FOS | 5.2 ± 1.1 | 4.1 ± 0.9 | 2.1 ± 0.5 |
Fold change is calculated relative to the control group.
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of Leucrose
This protocol describes a static batch culture fermentation to simulate the fermentation of leucrose in the human colon.
1. Materials:
- Anaerobic chamber or jars with gas-generating sachets.
- Sterile 50 mL conical tubes or serum bottles.
- Basal fermentation medium (e.g., Macfarlane medium, supplemented with vitamins and minerals).
- Leucrose, FOS (positive control), and no-substrate control.
- Fresh fecal samples from healthy human donors (screened for antibiotic use).
- Phosphate-buffered saline (PBS), anaerobic.
- Syringes and needles for anaerobic sampling.
2. Fecal Inoculum Preparation: a. Within 2 hours of collection, transfer a fresh fecal sample (approx. 20g) into an anaerobic chamber. b. Homogenize the fecal sample in 100 mL of anaerobic PBS to create a 20% (w/v) slurry. c. Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
3. Fermentation Setup: a. Prepare the basal fermentation medium and dispense 45 mL into each fermentation vessel. b. Add 5 mL of the prepared fecal slurry to each vessel (final concentration 10% v/v). c. Add the test substrates to the respective vessels to a final concentration of 1% (w/v): Leucrose, FOS. One set of vessels will serve as the no-substrate control. d. Seal the vessels and incubate at 37°C under anaerobic conditions for 48 hours.
4. Sampling: a. At time points 0, 6, 12, 24, and 48 hours, aseptically collect 2 mL samples from each vessel using a sterile syringe. b. Immediately process the samples for SCFA analysis, DNA extraction for microbial community analysis, and substrate degradation analysis.
Protocol 2: Quantification of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)
1. Sample Preparation: a. Centrifuge 1 mL of the fermentation sample at 10,000 x g for 10 minutes to pellet bacterial cells and debris. b. Transfer the supernatant to a new tube. c. Acidify the supernatant by adding 100 µL of concentrated hydrochloric acid. d. Add an internal standard (e.g., 2-ethylbutyric acid). e. Extract the SCFAs by adding 1 mL of diethyl ether and vortexing vigorously for 1 minute. f. Centrifuge at 3,000 x g for 5 minutes to separate the phases. g. Carefully transfer the ether layer (top layer) to a GC vial.
2. GC Analysis: a. Inject 1 µL of the ether extract into a gas chromatograph equipped with a flame ionization detector (FID). b. Use a suitable capillary column for SCFA analysis (e.g., a free fatty acid phase column). c. Run a temperature program to separate the different SCFAs. d. Quantify the concentrations of acetate, propionate, and butyrate by comparing the peak areas to a standard curve of known concentrations.
Protocol 3: Quantification of Bacterial Populations by quantitative PCR (qPCR)
1. DNA Extraction: a. Extract total bacterial DNA from 1 mL of the fermentation sample using a commercially available DNA extraction kit suitable for fecal samples. b. Quantify the extracted DNA using a spectrophotometer or fluorometer.
2. qPCR Analysis: a. Prepare a qPCR reaction mix containing a suitable master mix, forward and reverse primers specific for the target bacterial group (e.g., Bifidobacterium 16S rRNA gene), and the extracted DNA template. b. Run the qPCR reaction on a real-time PCR instrument. c. Use a standard curve of known concentrations of target DNA to quantify the absolute abundance of the bacterial group. d. Calculate the fold change in abundance relative to the control group.
Protocol 4: Quantification of Leucrose Degradation by HPLC-RI
1. Sample Preparation: a. Centrifuge 1 mL of the fermentation sample at 10,000 x g for 10 minutes. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
2. HPLC-RI Analysis: a. Inject the filtered supernatant onto a High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector. b. Use an appropriate carbohydrate analysis column (e.g., an amino-based column). c. Use an isocratic mobile phase, such as acetonitrile (B52724) and water, to separate the sugars.[1] d. Quantify the concentration of leucrose by comparing the peak area to a standard curve of known leucrose concentrations. e. Calculate the percentage of degradation at each time point relative to the initial concentration at time 0.
Signaling Pathways and Experimental Workflows
The fermentation of leucrose by gut microbiota leads to the production of SCFAs, which can modulate host cellular functions through various signaling pathways.
Caption: Experimental workflow for studying leucrose fermentation.
The primary signaling mechanisms of SCFAs involve G-protein coupled receptors (GPCRs) and histone deacetylase (HDAC) inhibition.
Caption: SCFA signaling pathways in colonocytes.
Conclusion
These application notes provide a framework for the systematic investigation of the prebiotic potential of leucrose. By following the detailed protocols, researchers can generate quantitative data on SCFA production, changes in microbial populations, and substrate degradation. The provided diagrams illustrate the key experimental workflows and the underlying signaling pathways that mediate the effects of leucrose fermentation products on host cells. This information is crucial for scientists and drug development professionals interested in the development of novel prebiotics and functional foods for gut health.
References
Application of Leucrose in Low-Glycemic Food Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucrose, a disaccharide isomer of sucrose (B13894), is emerging as a promising ingredient in the development of low-glycemic food and beverage products. Composed of glucose and fructose (B13574) linked by an α-(1→5) glycosidic bond, its structure imparts unique physiological and functional properties compared to traditional sugars. This document provides detailed application notes on the use of leucrose in low-glycemic food formulations, summarizes key quantitative data, and outlines experimental protocols for its evaluation.
Physicochemical Properties
Metabolic and Health Properties
Leucrose offers several metabolic advantages over sucrose, making it an attractive option for low-glycemic formulations.
-
Reduced Glycemic and Insulinergic Response: Human studies have shown that the consumption of leucrose results in a lower blood glucose profile compared to an equivalent amount of sucrose. This is attributed to its slower hydrolysis in the small intestine; the cleavage rate of leucrose by human digestive carbohydrases is approximately 63% that of sucrose. Interestingly, while blood glucose levels are lower, insulin (B600854) and C-peptide profiles in humans have been reported as unaltered compared to sucrose ingestion. While a specific glycemic index (GI) for leucrose is not yet established in publicly available literature, its slower digestion and the resulting lower blood glucose excursions indicate a low GI. For reference, the GI of sucrose is 65.
-
Lower Caloric Value: The caloric value of leucrose is estimated to be 2.0 kcal/g.
-
Non-Cariogenic: Leucrose has been demonstrated to be non-cariogenic, meaning it does not promote dental caries. Studies have shown that it is not significantly fermented to acid by oral bacteria.
-
Hepatic Health: In preclinical studies with mice on a high-fat diet, supplementation with leucrose improved fasting blood glucose levels and reduced the accumulation of triglycerides in the liver. This was associated with a downregulation of genes involved in hepatic lipogenesis (fat production).
Quantitative Data Summary
The following tables summarize the key quantitative data for leucrose in comparison to sucrose.
| Property | Leucrose | Sucrose (for comparison) | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁ | |
| Molecular Weight | 342.30 g/mol | 342.30 g/mol | |
| Glycemic Index (GI) | Not established (qualitatively low) | 65 | |
| Caloric Value | 2.0 kcal/g | 4.0 kcal/g | |
| Relative Sweetness | ~50% of sucrose | 100% | |
| Relative Hydrolysis Rate | 63% of sucrose | 100% | |
| Cariogenicity | Non-cariogenic | Cariogenic |
| Functional Property | Leucrose (Inferred/Qualitative) | Sucrose (for comparison) | Reference(s) |
| Solubility in Water | High (specific data unavailable) | ~200 g/100 mL at 20°C | |
| Thermal Stability | Stable under typical food processing conditions (specific data unavailable) | Begins to degrade at high temperatures, caramelizes | |
| Hygroscopicity | Hygroscopic (specific data unavailable) | Hygroscopic | |
| Viscosity of Solutions | Increases viscosity (specific data unavailable) | Increases viscosity with concentration |
Application in Low-Glycemic Food Formulations
Leucrose's unique combination of properties makes it a versatile ingredient for reducing the glycemic load of various food products.
-
Beverages: Due to its expected high solubility and clean taste profile, leucrose can be used in a wide range of beverages, including fruit juices, flavored waters, and dairy-based drinks. Its lower sweetness intensity compared to sucrose may be advantageous in formulations where a less intense sweetness is desired, or it can be used in combination with high-intensity sweeteners to achieve the desired sweetness profile without adding significant calories or impacting blood glucose.
-
Baked Goods: In baked goods such as cakes, cookies, and bread, sucrose plays multiple roles beyond sweetness, including contributing to texture, volume, and browning. While specific studies on leucrose in baked goods are limited, its properties suggest it could partially replace sucrose to reduce the glycemic index. Formulators should consider that its lower sweetness may require the addition of other sweeteners. Its impact on moisture retention (hygroscopicity) and browning (Maillard reaction and caramelization) would need to be evaluated in specific applications.
-
Confectionery and Dairy Products: Leucrose can be used in confectionery items like hard candies and chocolates, as well as in dairy products such as yogurt and ice cream, to lower their sugar content and glycemic impact. Its effect on texture and freezing point depression in frozen desserts would be an important consideration.
Experimental Protocols
Protocol 1: In Vivo Determination of the Glycemic Index (GI) of a Food Product Containing Leucrose
Objective: To determine the glycemic index of a test food containing leucrose according to the standardized methodology.
Materials:
-
Test food containing a specific amount of leucrose to provide 50g of available carbohydrates.
-
Reference food: 50g of glucose powder.
-
Blood glucose monitoring system (glucometer and test strips).
-
Lancets for capillary blood sampling.
-
Water.
-
Stopwatch/timer.
Procedure:
-
Subject Recruitment: Recruit at least 10 healthy adult volunteers. Participants should be non-diabetic and have no known metabolic disorders.
-
Ethical Approval: Obtain informed consent from all participants and ensure the study protocol is approved by an institutional review board.
-
Overnight Fast: Instruct participants to fast for 10-12 hours overnight before each test session. Water is permitted.
-
Baseline Blood Glucose: On the morning of the test, measure the fasting blood glucose of each participant.
-
Test Food Administration: Provide the participant with the test food containing 50g of available carbohydrates from leucrose. The food should be consumed within 15 minutes.
-
Postprandial Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, 60, 90, and 120 minutes after the start of food consumption.
-
Reference Food Test: On a separate day (at least one day apart), repeat steps 3-6 with the same participants, but this time they consume the reference food (50g of glucose dissolved in water).
-
Data Analysis: a. For each participant, calculate the incremental Area Under the Curve (iAUC) for the blood glucose response for both the test food and the reference food, ignoring the area below the fasting baseline. b. For each participant, calculate the GI value: (iAUC of test food / iAUC of reference food) x 100. c. The final GI of the food product is the average of the GI values from all participants.
Protocol 2: In Vivo Assessment of Glycemic and Insulin Response to Leucrose in an Animal Model (Mouse)
Objective: To evaluate the postprandial glucose and insulin response to an oral gavage of leucrose compared to sucrose in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
Leucrose solution (e.g., 2 g/kg body weight in sterile water).
-
Sucrose solution (e.g., 2 g/kg body weight in sterile water).
-
Vehicle control (sterile water).
-
Blood glucose monitoring system.
-
Micro-capillary tubes for blood collection.
-
Insulin ELISA kit.
-
Oral gavage needles.
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Sampling: Collect a small blood sample from the tail vein to measure baseline glucose and insulin levels.
-
Oral Gavage: Administer the leucrose solution, sucrose solution, or vehicle control to respective groups of mice via oral gavage.
-
Post-Gavage Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Glucose Measurement: Measure blood glucose immediately using a glucometer.
-
Insulin Measurement: Process the collected blood to obtain plasma and store at -80°C. Subsequently, measure insulin concentrations using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the mean blood glucose and insulin concentrations over time for each group. Calculate the Area Under the Curve (AUC) for both glucose and insulin responses for statistical comparison between groups.
Visualizations
Caption: Metabolic pathway of leucrose digestion and its effect on blood glucose.
Caption: Experimental workflow for determining the Glycemic Index (GI).
Caption: Workflow for an in vivo study on hepatic lipogenesis.
References
Application Notes and Protocols for Leucrose as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction to Leucrose as a Flavoring Agent
Leucrose, a disaccharide and structural isomer of sucrose (B13894), presents a unique profile for use as a flavoring agent and sugar substitute in a variety of food products. Composed of glucose and fructose (B13574) linked by an α-1,5-glycosidic bond, it is naturally found in small quantities in honey and pollen. Commercially, it is produced through an enzymatic process involving sucrose and fructose.[1] Leucrose is characterized as a non-cariogenic and fully metabolizable carbohydrate.[2]
Its properties as a flavoring agent are primarily attributed to its sweetness, which is approximately half that of sucrose.[3] This reduced sweetness allows for its use in formulations where a less intense sweet taste is desired, or in combination with other sweeteners to achieve a specific flavor profile. Furthermore, its caloric value is approximately 2 kcal/g, lower than that of sucrose (4 kcal/g), making it a suitable ingredient for reduced-calorie food products.[4]
Physicochemical and Sensory Properties
A comprehensive understanding of the physicochemical and sensory properties of leucrose is essential for its effective application in food product development.
Physicochemical Properties
| Property | Value/Description | References |
| Chemical Formula | C₁₂H₂₂O₁₁ | |
| Molar Mass | 342.30 g/mol | |
| Glycosidic Linkage | α-1,5 | |
| Caloric Value | ~2 kcal/g | [4] |
| Hydrolysis | Slower hydrolysis rate compared to sucrose by α-glucosidase in the small intestine. | [3] |
| Non-cariogenic | Does not promote tooth decay. | [2] |
Sensory Profile
The sensory profile of a flavoring agent is a critical determinant of its application. While comprehensive quantitative sensory data for leucrose is limited, the following table summarizes its known attributes and provides a comparison with sucrose.
| Sensory Attribute | Leucrose | Sucrose (for comparison) |
| Sweetness Intensity | Approximately 50% that of sucrose. | Standard reference for sweetness. |
| Flavor Profile | Primarily sweet. Further research is needed to fully characterize other flavor notes. | "Purely sweet" with no significant off-flavors.[5] |
| Off-Notes | Data not available. Evaluation for bitterness, metallic, or other off-notes is recommended. | Minimal to none. |
| Aftertaste | Data not available. Temporal profile analysis is recommended. | Clean, with a rapid onset and decay of sweetness. |
Application in Food Products
Leucrose's properties make it a versatile ingredient in various food applications, particularly where sugar reduction and a clean flavor profile are desired.
Beverages
Due to its good solubility and relatively clean sweetness profile, leucrose can be used in a variety of beverages, including carbonated soft drinks, juices, and dairy-based drinks. Its lower sweetness intensity compared to sucrose can be advantageous in creating products with a more balanced and less overpowering sweetness.
Baked Goods
Leucrose can be incorporated into baked goods such as cookies, cakes, and pastries. Its contribution to browning through the Maillard reaction should be considered, as it is a reducing sugar. The extent of browning may differ from that of sucrose and other reducing sugars.[6] Its impact on texture and moisture retention will also need to be evaluated for each specific application.
Confectionery
In confectionery products like hard candies and gummies, leucrose can be used to partially or fully replace sucrose. Its crystallization properties and impact on texture will be important formulation considerations.
Experimental Protocols
The following protocols provide a framework for evaluating the performance of leucrose in food applications. These are general methodologies that should be adapted to the specific product and research objectives.
Protocol for Sensory Evaluation of Leucrose in a Beverage Model System
Objective: To determine the quantitative sensory profile of leucrose in an aqueous solution compared to a sucrose control.
Materials:
-
Leucrose (food grade)
-
Sucrose (food grade)
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Deionized, filtered water
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Sensory evaluation booths with controlled lighting and temperature
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Coded tasting cups
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Palate cleansers (e.g., unsalted crackers, room temperature water)
-
Computerized data collection system or paper ballots
Panelists:
-
A panel of 8-12 trained sensory assessors with demonstrated ability to discriminate and scale the intensity of basic tastes and flavors.
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of leucrose and sucrose in deionized water.
-
From the stock solutions, prepare a series of concentrations for each sweetener. For example, prepare solutions of leucrose and sucrose that are equi-sweet based on the known relative sweetness (e.g., 10% leucrose and 5% sucrose). Also, prepare a range of concentrations to evaluate the dose-response for sweetness and other attributes.
-
-
Training Session:
-
Familiarize panelists with the sensory attributes to be evaluated (e.g., sweetness, bitterness, metallic, aftertaste) and the rating scale to be used (e.g., a 15-point intensity scale where 0 = none and 15 = extremely intense).
-
Provide reference standards for each attribute to anchor the scale.
-
-
Evaluation Session:
-
Present the coded, randomized samples to the panelists in individual sensory booths.
-
Instruct panelists to evaluate each sample and rate the intensity of the predetermined sensory attributes.
-
Ensure panelists cleanse their palate with water and/or unsalted crackers between samples.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences in sensory attributes between leucrose and sucrose and across different concentrations.
-
Protocol for Stability Testing of Leucrose in an Acidic Beverage
Objective: To evaluate the chemical stability of leucrose in a model acidic beverage system under accelerated storage conditions.
Materials:
-
Leucrose
-
Citric acid
-
Sodium benzoate (B1203000) (preservative)
-
Deionized water
-
pH meter
-
Incubators set at various temperatures (e.g., 25°C, 35°C, 45°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis
Procedure:
-
Sample Preparation:
-
Prepare a model beverage solution containing a known concentration of leucrose (e.g., 10% w/v), citric acid to achieve a target pH (e.g., pH 3.0), and sodium benzoate (e.g., 0.05% w/v).
-
Dispense the solution into airtight, light-protected containers.
-
-
Storage:
-
Store the samples in incubators at the different selected temperatures.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples from each storage temperature.
-
Analyze the concentration of leucrose in each sample using a validated HPLC method. The appearance of degradation products (glucose and fructose) can also be monitored.
-
-
Data Analysis:
-
Plot the concentration of leucrose as a function of time for each temperature.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constants (k) for each temperature.
-
Use the Arrhenius equation to determine the activation energy (Ea) for the degradation of leucrose and to predict its shelf-life at typical storage temperatures.
-
Visualizations
Sweet Taste Signaling Pathway
The perception of sweet taste is initiated by the binding of sweet molecules to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This binding event triggers a downstream signaling cascade, leading to neurotransmitter release and the perception of sweetness in the brain.
Caption: Simplified diagram of the sweet taste signaling pathway initiated by leucrose.
Experimental Workflow for Sensory Evaluation
A structured workflow is crucial for obtaining reliable and reproducible sensory data.
Caption: General workflow for conducting a sensory evaluation of leucrose.
Regulatory Status
As of the current knowledge, a specific Generally Recognized as Safe (GRAS) notification for leucrose has not been identified in the U.S. Food and Drug Administration (FDA) database. However, documents related to the labeling of sugars and sugar substitutes have acknowledged leucrose as a sucrose isomer and have cited its caloric value.[4] For commercial use in food products, it is imperative to verify the current regulatory status of leucrose in the target market.
Conclusion and Future Research
Leucrose presents a promising alternative to sucrose with potential applications as a flavoring agent and sugar substitute. Its reduced sweetness, lower caloric content, and non-cariogenic nature are attractive properties for the development of healthier food options. However, further research is required to fully characterize its sensory profile, including potential off-notes and temporal dynamics. Comprehensive studies on its stability in various food matrices, its behavior during processing (e.g., Maillard reaction), and its interaction with other food components are also needed to optimize its use in food formulations. Establishing a clear regulatory status in key markets is also a critical step for its broader adoption by the food industry.
References
- 1. Atomistic mechanisms underlying the activation of the G protein-coupled sweet receptor heterodimer by sugar alcohol recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of the Maillard reaction between glucose and leucine in a simple aqueous model system [agris.fao.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dextransucrase Activity for Leucrose Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the production of leucrose using dextransucrase.
Troubleshooting Guide
This guide addresses common issues encountered during leucrose synthesis experiments.
Issue 1: Low Leucrose Yield
Question: My leucrose yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low leucrose yield can stem from several factors related to reaction conditions, enzyme activity, and substrate concentrations. Refer to the following decision-making workflow and explanations to troubleshoot this issue.
Technical Support Center: Maximizing Leucrose Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maximizing the yield of leucrose from enzymatic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of enzymatic leucrose synthesis?
A1: Enzymatic synthesis of leucrose is primarily achieved through the action of the enzyme dextransucrase (a type of glucansucrase, E.C. 2.4.1.5). This enzyme catalyzes the transfer of a glucosyl group from a sucrose (B13894) donor to an acceptor molecule. When fructose (B13574) is present as the acceptor, the glucosyl group is transferred to the C5 position of fructose, forming an α-1,5-glycosidic bond and resulting in the disaccharide leucrose.[1][2] This process is an isomerization reaction of sucrose.[1]
Q2: Which enzyme is most commonly used for leucrose synthesis, and what are its sources?
A2: The most frequently used enzyme is dextransucrase. It can be sourced from various microorganisms, with strains of Leuconostoc mesenteroides (e.g., NRRL B-512F) and Streptococcus mutans being prominent examples.[1][3][4] These enzymes are often referred to as glucosyltransferases.[2][5]
Q3: What are the main competing reactions that can lower the yield of leucrose?
A3: The primary competing reaction is dextran (B179266) synthesis. Dextransucrase's main biological function is to polymerize the glucosyl units from sucrose into long chains of dextran, which consists mainly of α-(1,6)-linked D-glucopyranosyl units.[1] The formation of other oligosaccharides, such as iso-malto-oligosaccharides, can also occur, further reducing the final leucrose yield.[5]
Q4: Is it possible to use immobilized enzymes for leucrose production?
A4: Yes, using immobilized dextransucrase is a viable and often preferred method. Immobilization, for instance by incorporating the enzyme into alginate beads, can improve enzyme stability, allow for continuous reactor operation, and simplify the separation of the enzyme from the reaction products.[5][6]
Troubleshooting Guide
Problem 1: Low Leucrose Yield
| Possible Cause | Suggested Solution |
| Suboptimal Substrate Ratio: High sucrose to fructose ratio favors dextran polymerization. | Increase the concentration of the fructose acceptor relative to the sucrose donor. A molar excess of fructose shifts the reaction equilibrium towards leucrose synthesis. For example, a substrate mixture of 0.5 M sucrose and 1.0 M fructose has been shown to yield good results.[1] Using 100 g/L sucrose and 400 g/L fructose has also been reported to be effective.[1] |
| Incorrect Reaction Temperature: Enzyme activity is highly dependent on temperature. | Optimize the reaction temperature. For dextransucrase from Streptococcus mutans, a temperature of 30°C has been used for optimal leucrose production.[1] For enzymes from Leuconostoc mesenteroides, temperatures around 37°C might be optimal for enzyme activity, though the optimal temperature for cell growth and enzyme production can be lower (25-30°C).[3][7][8] |
| Inappropriate pH: The pH of the reaction medium affects the enzyme's catalytic activity. | Adjust the pH of the reaction buffer to the optimal range for dextransucrase activity, which is typically around pH 5.5.[3][4] The enzyme may denature at significantly higher or lower pH values.[3] |
| Enzyme Inhibition: Components in the reaction mixture may be inhibiting the enzyme. | Ensure the reaction mixture is free from known enzyme inhibitors. While specific strong inhibitors for this reaction are not commonly cited, general enzymatic inhibitors could be a factor. Leucrose itself can act as a competitive inhibitor for acid formation from sucrose by S. mutans, but its effect on dextransucrase activity during synthesis is less clear.[9] |
| Short Reaction Time: The enzymatic reaction may not have reached completion. | Increase the reaction time. Some studies have reported incubation times as long as 120 hours to achieve maximum yield.[1] Monitor the reaction progress over time to determine the optimal endpoint. |
Problem 2: High Levels of Dextran and Other Oligosaccharide By-products
| Possible Cause | Suggested Solution |
| High Sucrose Concentration: Elevated sucrose levels promote the polymerization of glucose into dextran. | Lower the initial sucrose concentration. This reduces the availability of substrate for dextran formation. |
| Insufficient Fructose Acceptor: A lack of fructose acceptors means the glucosyl units are more likely to be added to growing dextran chains. | Ensure a high concentration of fructose is present throughout the reaction. A continuous or fed-batch addition of fructose could be considered to maintain a high acceptor-to-donor ratio. |
| Enzyme Source: Different dextransucrases have varying tendencies to produce branched dextrans or other oligosaccharides. | Consider screening dextransucrases from different microbial sources. Some may have a higher specificity for the transfer reaction to fructose over polymerization.[2] |
Problem 3: Difficulty in Purifying Leucrose
| Possible Cause | Suggested Solution |
| Complex Reaction Mixture: The final product contains leucrose, unreacted sucrose, fructose, dextran, and other oligosaccharides.[5] | Employ chromatographic separation techniques. Column chromatography is an effective method to separate leucrose from the other components to achieve high purity (e.g., >95%).[5] |
| High Viscosity due to Dextran: High molecular weight dextran can make handling and purification difficult. | At least partially separate the dextrans and iso-malto-oligosaccharides before final purification.[5] This could involve techniques like alcohol precipitation of the dextran. |
| Co-crystallization or Co-elution: Similar physicochemical properties of the sugars can make separation challenging. | Optimize the chromatography conditions, such as the stationary phase, mobile phase composition, and gradient. Different types of chromatography (e.g., size-exclusion, ion-exchange) could be explored. |
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for Leucrose Synthesis
| Parameter | Optimized Value | Source Organism/Enzyme | Citation |
| Sucrose Concentration | 0.5 M (approx. 171 g/L) | Streptococcus mutans Dextransucrase | [1] |
| Fructose Concentration | 1.0 M (approx. 180 g/L) | Streptococcus mutans Dextransucrase | [1] |
| Temperature | 30°C | Streptococcus mutans Dextransucrase | [1] |
| pH | 5.5 | Leuconostoc mesenteroides Dextransucrase | [3][4] |
| Reaction Time | 120 hours | Streptococcus mutans Dextransucrase | [1] |
Table 2: Reported Leucrose Yields Under Various Conditions
| Sucrose Conc. | Fructose Conc. | Enzyme Source | Yield (%) | Citation |
| 0.5 M | 1.0 M | Streptococcus mutans | ~24.5 | [1] |
| 0.5 M | 1.0 M | Streptococcus mutans | 27.8 | [1] |
| 100 g/L | 400 g/L | L. mesenteroides (immobilized) | 74 g/L (product conc.) | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Leucrose
-
Enzyme Preparation:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer, for example, 25 mM sodium acetate (B1210297) buffer with a pH of 5.5.[3]
-
Dissolve sucrose and fructose in the buffer to achieve the desired final concentrations (e.g., 0.5 M sucrose and 1.0 M fructose).[1]
-
-
Enzymatic Reaction:
-
Add the dextransucrase solution to the substrate mixture. The amount of enzyme will need to be optimized for the specific activity of your preparation.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation.[1]
-
Allow the reaction to proceed for an extended period (e.g., 24-120 hours), taking samples periodically to monitor the formation of leucrose and the consumption of sucrose.[1]
-
-
Reaction Termination:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95-100°C for 10 minutes).[11]
-
-
Analysis:
-
Analyze the reaction products using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of leucrose, fructose, sucrose, and any major by-products.
-
Visualizations
Caption: Enzymatic reaction pathway for leucrose synthesis.
Caption: Experimental workflow for leucrose production and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Different Dextransucrase Activities Excreted in Glucose, Fructose, or Sucrose Medium by Leuconostoc mesenteroides NRRL B-1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. US4693974A - Processes for producing leucrose - Google Patents [patents.google.com]
- 6. Modelling of oligosaccharide synthesis by dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ispub.com [ispub.com]
- 8. Leuconostoc mesenteroides - Wikipedia [en.wikipedia.org]
- 9. Cariological assessment of leucrose [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in Leucrose synthesis and its prevention.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of leucrose.
Troubleshooting Guides
Issue 1: Low Leucrose Yield
Symptoms:
-
The final concentration of leucrose is significantly lower than expected.
-
High concentrations of unreacted sucrose (B13894) and fructose (B13574) are detected.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Suboptimal pH | Dextransucrase activity is pH-dependent. The optimal pH for leucrose synthesis is typically between 5.0 and 6.0.[1][2] Deviations from this range can significantly reduce enzyme activity. | Ensure the reaction buffer is at the optimal pH (e.g., 20 mM sodium acetate (B1210297) buffer, pH 5.4).[3] Monitor and adjust the pH throughout the reaction if necessary. |
| Suboptimal Temperature | The optimal temperature for dextransucrase is generally around 30°C.[1][2] Higher temperatures can lead to enzyme denaturation, while lower temperatures will slow down the reaction rate. | Maintain the reaction temperature at the optimal level using a temperature-controlled incubator or water bath. |
| Enzyme Inactivation | The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. | Store the enzyme at the recommended temperature (-20°C for long-term storage).[4] Avoid repeated freeze-thaw cycles. Ensure no known inhibitors like urea (B33335) or EDTA are present in the reaction mixture.[5] |
| Incorrect Substrate Concentrations | High sucrose concentrations favor the synthesis of the byproduct dextran (B179266) over leucrose. An excess of fructose as an acceptor molecule is crucial for maximizing leucrose yield. | Optimize the substrate concentrations. A lower sucrose concentration and a higher fructose concentration are recommended. For example, a substrate mixture of 0.5 M sucrose + 1.0 M fructose has been shown to yield good results. |
Issue 2: High Dextran (Polymer) Formation
Symptoms:
-
The reaction mixture becomes viscous or forms a gel.
-
A high molecular weight polymer is observed during product analysis (e.g., by size-exclusion chromatography).
-
Low recovery of soluble products.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| High Sucrose Concentration | At high sucrose concentrations, the glucosyl-enzyme intermediate preferentially reacts with other sucrose molecules or growing dextran chains, leading to polymer synthesis. | Reduce the initial sucrose concentration. Increase the concentration of fructose, which acts as a competitive acceptor for the glucosyl moiety. |
| Suboptimal pH | The pH can influence the type of products formed. For some dextransucrases, a higher pH might favor the formation of soluble dextran.[6] | Maintain the pH in the optimal range for leucrose synthesis (pH 5.0-5.5).[2][7] |
Issue 3: Formation of Other Oligosaccharide Byproducts
Symptoms:
-
Multiple unexpected peaks are observed during HPLC analysis of the reaction mixture.
-
The purity of the final leucrose product is low.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Acceptor Reactions with Other Sugars | Dextransucrase can transfer the glucosyl moiety to other acceptor molecules besides fructose if they are present in the reaction mixture. This can lead to the formation of a variety of oligosaccharides. | Ensure the purity of the starting materials (sucrose and fructose). If other sugars are intentionally used as acceptors, optimize their concentration relative to sucrose. |
| Transglycosylation Activity of the Enzyme | Some dextransucrases have inherent transglycosylation activity that can lead to the formation of other isomaltose-series oligosaccharides. | Screen different dextransucrases to find one with higher specificity for fructose as an acceptor. Optimize reaction conditions (pH, temperature) to favor the desired reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for leucrose synthesis?
A1: Leucrose (α-D-glucopyranosyl-(1→5)-D-fructopyranose) is synthesized from sucrose and fructose by the enzyme dextransucrase (EC 2.4.1.5). The enzyme cleaves the glycosidic bond in sucrose and transfers the glucose moiety to the C5 hydroxyl group of fructose.
Q2: What are the main byproducts in leucrose synthesis?
A2: The primary byproduct is dextran, a high molecular weight polymer of glucose.[8] Other potential byproducts include various oligosaccharides formed through the transfer of glucose to other acceptor molecules or through the inherent transglycosylation activity of the enzyme.
Q3: How can I prevent the formation of dextran?
A3: To minimize dextran formation, it is crucial to use a lower concentration of sucrose (the glucosyl donor) and a higher concentration of fructose (the acceptor). This shifts the reaction equilibrium towards the synthesis of leucrose.
Q4: What are the optimal reaction conditions for leucrose synthesis?
A4: The optimal conditions can vary depending on the specific dextransucrase used. However, general guidelines are:
Q5: How can I improve the stability of the dextransucrase enzyme?
A5: Enzyme immobilization is an effective method to enhance the stability and reusability of dextransucrase.[9] Common methods include covalent binding to supports like Eupergit C or entrapment in alginate beads.[1][10] Immobilized enzymes often exhibit improved thermal and pH stability.[1]
Q6: What analytical method is suitable for monitoring leucrose synthesis?
A6: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the products of leucrose synthesis.[3][11] A carbohydrate analysis column (e.g., an amino or ligand-exchange column) coupled with a refractive index (RI) detector is typically used to separate and quantify sucrose, fructose, leucrose, and other oligosaccharides.[12][13]
Data Presentation
Table 1: Effect of Substrate Concentration on Leucrose Yield
| Sucrose (M) | Fructose (M) | Leucrose Yield (%) | Reference |
| 0.5 | 1.0 | ~24.5 | |
| 1.0 | 1.0 | Lower than at 0.5 M | |
| 1.5 - 2.0 | 1.0 | Drastically reduced |
Table 2: Influence of pH on Dextransucrase Activity and Product Formation
| pH | Relative Dextransucrase Activity (%) | Leucrose Formation | Dextran Formation | Reference |
| 3.5 | Decreased | Low | Low | [8] |
| 4.0 - 4.5 | High | Favorable | High | [8] |
| 5.0 - 5.5 | Optimal | Optimal | Moderate | [2][7] |
| 6.0 - 6.5 | Decreased | Reduced | Increased (soluble) | [6][8] |
| > 7.0 | Low | Very Low | High (soluble) | [6] |
Experimental Protocols
Protocol 1: Dextransucrase Activity Assay
-
Principle: The activity of dextransucrase is determined by measuring the rate of fructose release from sucrose. One unit (DSU) is defined as the amount of enzyme that liberates 1 µmol of fructose per minute under standard assay conditions.
-
Reagents:
-
Sucrose solution (100 g/L in 20 mM sodium acetate buffer, pH 5.4)
-
20 mM Sodium acetate buffer (pH 5.4)
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Dinitrosalicylic acid (DNS) reagent for reducing sugar quantification.
-
-
Procedure:
-
Pre-warm the sucrose solution to 30°C.
-
Add a known volume of the enzyme solution to the sucrose solution and mix.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
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Stop the reaction by adding DNS reagent and boiling for 5-10 minutes.
-
Measure the absorbance at 540 nm and determine the amount of reducing sugar (fructose) released using a standard curve.[3]
-
Protocol 2: Enzymatic Synthesis of Leucrose
-
Reaction Setup:
-
Prepare a reaction mixture containing sucrose (e.g., 0.5 M) and fructose (e.g., 1.0 M) in 20 mM sodium acetate buffer (pH 5.4).
-
Add dextransucrase to the reaction mixture (the amount will depend on the enzyme's specific activity and desired reaction time).
-
Incubate the reaction at 30°C with gentle agitation.
-
-
Reaction Monitoring:
-
Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quench the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 10 minutes).
-
-
Product Analysis:
-
Centrifuge the quenched aliquots to remove any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the composition of the supernatant by HPLC.
-
Protocol 3: HPLC Analysis of Reaction Products
-
Instrumentation: HPLC system with a refractive index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C).
-
Mobile Phase: Degassed deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Quantification: Prepare standard solutions of sucrose, fructose, and leucrose of known concentrations to generate calibration curves for quantification.
Visualizations
Caption: Enzymatic synthesis of leucrose and the competing dextran formation pathway.
Caption: General experimental workflow for leucrose synthesis and analysis.
References
- 1. Immobilization of dextransucrase from Leuconostoc mesenteroides NRRL B-512F on Eupergit C supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of the Different Dextransucrase Activities Excreted in Glucose, Fructose, or Sucrose Medium by Leuconostoc mesenteroides NRRL B-1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, Characterization and N-terminal Protein Sequencing of the Enzyme Dextransucrase Produced by Leuconostoc mesenteroides – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Enzyme Activity Measurement for Dextransucrase [creative-enzymes.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. A systematic approach to study the pH-dependent release, productivity and product specificity of dextransucrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rnlkwc.ac.in [rnlkwc.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Overcoming challenges in the purification of Leucrose.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Leucrose.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Leucrose produced by enzymatic synthesis?
A1: The primary impurities in enzymatically synthesized Leucrose are typically residual substrates and byproducts of the reaction. These include dextrans, iso-malto-oligosaccharides, and unreacted fructose (B13574). The presence and concentration of these impurities can vary depending on the specific enzymatic conditions, such as enzyme concentration, substrate ratios, temperature, and pH.
Q2: What is the most effective method for large-scale purification of Leucrose?
A2: A combination of chromatography and crystallization is generally the most effective approach for large-scale purification of Leucrose. Chromatographic separation, often using a cation exchange resin, is employed to separate Leucrose from other saccharides. This is typically followed by a crystallization step to achieve high purity, often exceeding 98%.
Q3: What analytical techniques are recommended for assessing Leucrose purity?
A3: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of Leucrose. HPLC systems equipped with a refractive index detector and a suitable carbohydrate analysis column can accurately quantify Leucrose and separate it from common impurities.
Q4: What is the expected yield for Leucrose purification?
A4: The overall yield of purified Leucrose can vary significantly based on the efficiency of the enzymatic synthesis and the purification process. In optimized processes, a yield of over 50%, based on the initial sucrose (B13894) content, can be achieved for the crude Leucrose solution. Subsequent purification steps, including chromatography and crystallization, will have their own associated yields, which should be optimized to maximize the recovery of high-purity Leucrose.
Troubleshooting Guides
Chromatographic Separation Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Poor resolution between Leucrose and impurities (e.g., fructose, iso-malto-oligosaccharides) | - Inappropriate stationary phase (resin).- Incorrect mobile phase composition or pH.- Column overloading.- Flow rate is too high. | - Resin Selection: Ensure the use of a suitable cation exchange resin, as these have shown efficacy in separating disaccharides.- Mobile Phase Optimization: Adjust the pH and ionic strength of the mobile phase to improve separation. For sugar separations on cation exchange columns, deionized water is often used as the mobile phase.- Sample Load: Reduce the amount of crude Leucrose solution loaded onto the column.- Flow Rate: Decrease the flow rate to allow for better equilibrium and separation. |
| Leucrose peak tailing | - Column degradation or fouling.- Presence of strongly interacting impurities.- Inappropriate mobile phase. | - Column Cleaning and Regeneration: Follow the manufacturer's protocol for cleaning and regenerating the chromatography column.- Pre-treatment of Crude Sample: Consider a pre-treatment step, such as filtration or enzymatic treatment, to remove problematic impurities like high molecular weight dextrans.- Mobile Phase Modification: Adjust the mobile phase composition, for instance, by slightly altering the pH, to minimize secondary interactions. |
| Low recovery of Leucrose from the column | - Irreversible binding of Leucrose to the column matrix.- Degradation of Leucrose on the column. | - Check Column Compatibility: Ensure the column matrix and mobile phase are compatible with Leucrose and do not cause degradation.- Elution Profile Analysis: Carefully analyze the elution profile to ensure all Leucrose has been eluted. A step gradient or a stronger eluent might be necessary to recover any strongly bound product. |
Crystallization Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Failure of Leucrose to crystallize | - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting crystallization.- Incorrect temperature. | - Increase Concentration: Concentrate the Leucrose solution further to achieve supersaturation.- Seed Crystals: Introduce seed crystals of pure Leucrose to initiate crystallization.- Impurity Removal: Ensure the Leucrose solution is of high purity (>95%) before attempting crystallization, as residual sugars can inhibit crystal formation.- Temperature Control: Implement a controlled, slow cooling process. A cooling rate of 1-3°C per hour has been reported to be effective. |
| Formation of small or irregular crystals | - Rapid cooling.- High level of supersaturation.- Agitation speed is too high. | - Slower Cooling Rate: Decrease the rate of cooling to allow for larger crystal growth.- Optimize Supersaturation: Avoid excessively high concentrations of Leucrose in the crystallization solution.- Control Agitation: Reduce the stirring speed to prevent the formation of too many nucleation sites and encourage the growth of existing crystals. |
| Low yield of crystalline Leucrose | - Incomplete crystallization.- Significant amount of Leucrose remaining in the mother liquor. | - Optimize Cooling: Extend the cooling period or lower the final temperature to maximize crystal precipitation.- Solvent Selection: While water is the primary solvent, the addition of a co-solvent (e.g., ethanol) might be explored to decrease the solubility of Leucrose and improve yield. This must be carefully optimized to avoid precipitating impurities.- Recycle Mother Liquor: Consider processing the mother liquor in subsequent batches to recover the remaining Leucrose. |
Data Presentation
Table 1: Chromatographic Purification of Leucrose - Example Data
| Parameter | Value | Reference |
| Stationary Phase | Cation Exchange Resin (Polystyrene Sulfonate) | |
| Mobile Phase | Distilled Water | |
| Flow Rate | 35 L/h (for a given column size) | |
| Input Leucrose Purity | ~38.1% in crude reaction mixture | |
| Eluted Leucrose Purity | ~96.1% | |
| Overall Purity Achievable | >98% |
Experimental Protocols
Protocol 1: Chromatographic Separation of Leucrose
-
Column Preparation: Pack a suitable chromatography column with a polystyrene sulfonate cation exchange resin.
-
Equilibration: Equilibrate the column by washing with several column volumes of distilled water.
-
Sample Loading: Load the crude Leucrose solution onto the column. The loading volume should not exceed the column's capacity to ensure optimal separation.
-
Elution: Elute the column with distilled water at a controlled flow rate.
-
Fraction Collection: Collect fractions and monitor the refractive index or use HPLC to identify the fractions containing pure Leucrose. A typical elution profile will show initial fractions containing dextrans and iso-malto-oligosaccharides, followed by the Leucrose fraction, and finally the fructose fraction.
-
Pooling and Concentration: Pool the high-purity Leucrose fractions and concentrate the solution using an evaporator.
Protocol 2: Crystallization of Leucrose
-
Solution Preparation: Prepare a concentrated aqueous solution of purified Leucrose (typically 75-80% dry substance content).
-
Seeding: Add a small amount of fine Leucrose seed crystals to the solution to initiate crystallization.
-
Controlled Cooling: Slowly cool the solution at a rate of 1-3°C per hour with gentle agitation.
-
Crystal Harvesting: Once crystallization is complete, harvest the crystals by filtration or centrifugation.
-
Washing: Wash the crystals with a small amount of cold water or a water/ethanol mixture to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature to obtain the final product, Leucrose monohydrate.
Visualizations
Technical Support Center: Leucrose Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Leucrose in aqueous solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Leucrose and how does its structure affect its stability?
Leucrose (D-glucopyranosyl-α-(1→5)-D-fructopyranose) is a structural isomer of sucrose.[1] Unlike sucrose, which has an α-(1→2)-glycosidic bond, Leucrose possesses an α-(1→5)-glycosidic bond between the glucose and fructose (B13574) units.[1] This structural difference significantly influences its biochemical properties, including its susceptibility to degradation.
Q2: What are the primary degradation products of Leucrose in aqueous solutions?
Under acidic or enzymatic conditions, Leucrose undergoes hydrolysis, breaking down into its constituent monosaccharides: glucose and fructose.[1][2]
Q3: How does Leucrose stability compare to that of sucrose?
Q4: What are the optimal pH and temperature conditions for maintaining Leucrose stability?
While specific degradation kinetics for Leucrose are not extensively documented, general principles for disaccharide stability suggest that neutral to slightly alkaline pH conditions are preferable to acidic conditions. The enzymatic synthesis of Leucrose is optimally carried out between pH 4.5 and 8.0, which may indicate a range of higher stability for the molecule. Like most carbohydrates, lower temperatures will slow down the rate of hydrolysis. For long-term storage of aqueous solutions, refrigeration (2-8°C) is recommended.
Q5: Are there any known stabilizers for Leucrose in aqueous solutions?
Currently, there is a lack of published research specifically focused on chemical stabilizers for Leucrose in simple aqueous solutions. General strategies to enhance stability include controlling the pH of the solution and storing it at low temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of Leucrose in aqueous solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected presence of glucose and fructose in a freshly prepared Leucrose solution. | 1. Contaminated Leucrose source: The initial Leucrose reagent may contain impurities. 2. Hydrolysis during preparation: The solvent (e.g., water) may be acidic, or the preparation involved heating at a low pH. | 1. Verify reagent purity: Analyze the dry Leucrose reagent using HPLC-RID to confirm its purity. 2. Control preparation conditions: Use purified, pH-neutral water (pH 6.5-7.5). Avoid heating Leucrose solutions, especially under acidic conditions. If warming is necessary to dissolve, do so gently and for the shortest possible time. |
| Decrease in Leucrose concentration over time during an experiment. | 1. Acidic pH of the experimental buffer or medium: The α-(1→5)-glycosidic bond is susceptible to acid-catalyzed hydrolysis. 2. Elevated experimental temperature: Higher temperatures accelerate the rate of hydrolysis. 3. Microbial contamination: Microorganisms can consume Leucrose as a carbon source. | 1. Monitor and adjust pH: Regularly measure the pH of your solution and adjust as needed to maintain it in the neutral to slightly alkaline range. 2. Maintain low temperature: Conduct experiments at the lowest feasible temperature. If elevated temperatures are required, minimize the duration of exposure. 3. Ensure sterility: Use sterile techniques and consider adding a bacteriostatic agent (e.g., 0.02% sodium azide) if compatible with your experimental system. |
| Inconsistent results in analytical quantification of Leucrose. | 1. Improper sample handling and storage: Samples may have degraded between collection and analysis. 2. Issues with the HPLC-RID method: Suboptimal separation, detector instability, or improper calibration. | 1. Standardize sample processing: Analyze samples immediately after collection or store them at -20°C or below to halt degradation. 2. Optimize and validate the analytical method: Refer to the detailed experimental protocol below. Ensure the HPLC system is properly equilibrated and the RID has a stable baseline. Use a fresh mobile phase and high-purity standards for calibration. |
| Formation of colored byproducts in the Leucrose solution. | Maillard reaction or caramelization: This can occur at high temperatures, especially in the presence of amino acids or at alkaline pH. | Avoid excessive heat: Minimize the temperature and duration of any heating steps. If possible, conduct experiments at room temperature or below. |
Experimental Protocols
Protocol 1: Quantification of Leucrose and its Degradation Products (Glucose and Fructose) using HPLC-RID
This method allows for the separation and quantification of Leucrose, glucose, and fructose in an aqueous sample.
1. Materials and Reagents:
-
Leucrose, Glucose, and Fructose analytical standards (>99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Isocratic pump
-
Autosampler
-
Column oven
-
Refractive Index Detector (RID)
-
-
Amino-based HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: 75:25 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
RID Temperature: 35°C
-
Injection Volume: 10-20 µL
-
Run Time: Approximately 20 minutes
4. Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of Leucrose, glucose, and fructose (e.g., 10 mg/mL) in deionized water.
-
Create a mixed standard solution containing all three sugars at a known concentration (e.g., 5 mg/mL each).
-
Prepare a series of calibration standards by serially diluting the mixed standard solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dilute the aqueous Leucrose samples with deionized water to fall within the calibration range.
-
Filter the diluted samples through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RID.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared samples.
-
Construct a calibration curve for each sugar by plotting the peak area against the concentration.
-
Determine the concentration of Leucrose, glucose, and fructose in the samples by interpolating their peak areas from the respective calibration curves.
-
Protocol 2: Accelerated Stability Study of Leucrose in Aqueous Solution
This protocol describes a method to assess the stability of Leucrose under different pH and temperature conditions.
1. Materials:
-
Leucrose
-
Buffered solutions at various pH values (e.g., pH 4, 7, and 9)
-
Deionized water
-
Temperature-controlled incubators or water baths
2. Procedure:
-
Prepare a stock solution of Leucrose (e.g., 10 mg/mL) in deionized water.
-
Aliquot the stock solution into separate vials for each condition to be tested.
-
For pH studies, dilute the stock solution with the respective buffered solutions to the final desired concentration.
-
Place the vials in incubators set at the desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
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At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each condition.
-
Immediately analyze the aliquots for the concentration of Leucrose, glucose, and fructose using the HPLC-RID method described in Protocol 1.
-
Calculate the percentage of Leucrose remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of Leucrose remaining versus time for each condition to determine the degradation kinetics.
Visualizations
Caption: Hydrolysis pathway of Leucrose.
Caption: Workflow for Leucrose stability testing.
References
- 1. Buy D-Leucrose (EVT-273202) | 7158-70-5 [evitachem.com]
- 2. US4693974A - Processes for producing leucrose - Google Patents [patents.google.com]
- 3. Nutritional assessment in humans and rats of leucrose [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Leucrose Quantification in Biological Samples
Welcome to the technical support center for Leucrose quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of Leucrose in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying Leucrose in biological samples?
A1: The primary analytical methods for Leucrose quantification are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer high specificity and sensitivity. Enzymatic assays can also be adapted for Leucrose measurement, but may require more extensive validation due to the lack of commercially available specific kits.
Q2: Can I use a standard sucrose (B13894) enzymatic assay to measure Leucrose?
A2: It is possible to adapt a sucrose enzymatic assay, but it requires careful validation. The cleavage rate of Leucrose by human digestive carbohydrases is approximately 63% that of sucrose[1]. This difference in enzyme kinetics means that standard protocols for sucrose will likely underestimate the Leucrose concentration. Furthermore, Leucrose has been shown to be a non-competitive inhibitor of yeast invertase, which could interfere with assays using this enzyme[2].
Q3: What are the key considerations for sample preparation when measuring Leucrose?
A3: Proper sample preparation is critical to remove interfering substances from the biological matrix. For complex samples like plasma or tissue homogenates, protein precipitation is a necessary first step. This can be followed by solid-phase extraction (SPE) to remove fats and other hydrophobic components[2]. For simpler matrices, dilution and filtration may be sufficient[2]. It is also important to consider the stability of Leucrose in the matrix, as factors like temperature and pH can affect its integrity[3].
Q4: How is Leucrose metabolized, and does this affect its quantification?
A4: Leucrose is hydrolyzed in the small intestine by alpha-glucosidases into glucose and fructose (B13574), which are then absorbed and enter their respective metabolic pathways. The rate of this hydrolysis is slower than that of sucrose[1]. When administered intravenously, a significant portion of Leucrose is excreted unchanged in the urine, indicating limited systemic metabolism without prior digestion[1]. When quantifying Leucrose, it is important to distinguish between the intact disaccharide and its constituent monosaccharides, which can be achieved with chromatographic methods.
Troubleshooting Guides
HPLC / LC-MS Method Troubleshooting
This section addresses common issues encountered during the quantification of Leucrose using HPLC or LC-MS.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Low Sensitivity | 1. Improper detector settings. 2. Leaks in the system. 3. Column degradation. 4. Incorrect mobile phase composition. | 1. Ensure the detector (e.g., RI, ELSD, or MS) is properly configured for sugar analysis. 2. Check all fittings and connections for leaks. 3. Replace the column with a new one. 4. Prepare fresh mobile phase and ensure correct proportions. |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Column contamination or degradation. 3. Mismatched pH between sample and mobile phase. | 1. For HILIC columns, ensure proper mobile phase composition and pH. 2. Flush the column or replace it. 3. Adjust the sample diluent to be similar to the mobile phase. |
| Peak Splitting | 1. Clogged inlet frit or void in the column. 2. Injector issue (e.g., scratched rotor seal). 3. Sample solvent incompatible with the mobile phase. | 1. Backflush the column or replace the frit. If a void is present, the column needs replacement. 2. Inspect and replace the injector rotor seal if necessary. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Retention Time Shifting | 1. Inconsistent pump flow rate. 2. Changes in mobile phase composition. 3. Column temperature fluctuations. 4. Insufficient column equilibration time. | 1. Check the pump for leaks and ensure proper solvent delivery. 2. Use a mobile phase from the same batch or prepare it fresh. 3. Use a column oven to maintain a stable temperature. 4. Ensure the column is equilibrated for a sufficient time between injections. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, tubing, or column frit). 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Systematically check each component for blockage, starting from the detector and moving backward. 2. Filter all samples through a 0.22 µm filter before injection. 3. Ensure the mobile phase components are fully dissolved and compatible. |
Enzymatic Assay Troubleshooting
This section provides guidance for adapting and troubleshooting an enzymatic assay for Leucrose.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Inappropriate enzyme for Leucrose hydrolysis. 2. Suboptimal assay conditions (pH, temperature). 3. Presence of inhibitors in the sample. | 1. Test different alpha-glucosidases or invertases and validate their activity on Leucrose. 2. Optimize pH and temperature for the specific enzyme being used with Leucrose as the substrate. 3. Perform a spike and recovery experiment to check for matrix inhibition. |
| High Background Signal | 1. Contamination of reagents with glucose or fructose. 2. Endogenous glucose or fructose in the biological sample. | 1. Use high-purity reagents and run a reagent blank. 2. Include a sample blank where the Leucrose-hydrolyzing enzyme is omitted to measure and subtract the endogenous background. |
| Poor Reproducibility | 1. Inconsistent incubation times. 2. Temperature fluctuations during the assay. 3. Pipetting errors. | 1. Use a timer to ensure consistent incubation periods for all samples. 2. Perform the incubation in a temperature-controlled water bath or incubator. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
Protocol 1: Quantification of Leucrose in Plasma by HPLC-RID
This protocol provides a general methodology for the quantification of Leucrose in plasma using HPLC with a Refractive Index Detector (RID).
-
Sample Preparation:
-
To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-RID Conditions:
-
Column: Amine-based column (e.g., Amide HILIC, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
RID Temperature: 35°C.
-
-
Calibration and Quantification:
-
Prepare a series of Leucrose standards in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Quantify Leucrose in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Adaptation of an Enzymatic Assay for Leucrose Quantification
This protocol outlines the steps to adapt a coupled enzymatic assay for Leucrose.
-
Principle: Leucrose is hydrolyzed by an α-glucosidase to glucose and fructose. The released glucose is then quantified in a subsequent reaction catalyzed by glucose oxidase, which produces a colored or fluorescent product.
-
Reagents:
-
α-glucosidase (from a source known to act on Leucrose).
-
Glucose oxidase/peroxidase reagent.
-
Leucrose standard solution.
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 6.8).
-
-
Procedure:
-
Prepare a series of Leucrose standards and the biological samples in the assay buffer.
-
For each sample and standard, prepare two wells: one with the α-glucosidase (Test) and one without (Blank) to measure endogenous glucose.
-
Add 50 µL of each standard or sample to the respective wells of a 96-well plate.
-
Add 50 µL of α-glucosidase solution to the "Test" wells and 50 µL of assay buffer to the "Blank" wells.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes, this needs to be optimized).
-
Add 100 µL of the glucose oxidase/peroxidase reagent to all wells.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength.
-
Subtract the absorbance of the "Blank" from the "Test" for each sample and standard.
-
Generate a calibration curve and quantify Leucrose in the samples.
-
-
Validation:
-
Enzyme Specificity: Test the activity of the chosen α-glucosidase on Leucrose and other sugars to ensure specificity.
-
Linearity: Determine the concentration range over which the assay is linear.
-
Precision and Accuracy: Perform intra- and inter-assay measurements of quality control samples to determine precision and accuracy.
-
Spike and Recovery: Add known amounts of Leucrose to the biological matrix to assess recovery and matrix effects.
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Data Presentation
Quantitative data should be summarized in clear and structured tables. Below is an example of how to present Leucrose concentration data from a pharmacokinetic study.
Table 1: Plasma Leucrose Concentrations Following Oral Administration
| Time (hours) | Subject 1 (µg/mL) | Subject 2 (µg/mL) | Subject 3 (µg/mL) | Mean (µg/mL) | SD (µg/mL) |
| 0 | < LOQ | < LOQ | < LOQ | - | - |
| 0.5 | 12.5 | 15.2 | 11.8 | 13.2 | 1.7 |
| 1.0 | 28.9 | 35.1 | 26.7 | 30.2 | 4.3 |
| 2.0 | 45.3 | 51.8 | 42.1 | 46.4 | 4.9 |
| 4.0 | 20.1 | 24.5 | 18.9 | 21.2 | 2.9 |
| 8.0 | 5.6 | 7.1 | 4.9 | 5.9 | 1.1 |
| 12.0 | < LOQ | 1.2 | < LOQ | - | - |
| LOQ: Limit of Quantification |
Visualizations
Caption: Experimental workflow for Leucrose quantification by HPLC.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Metabolic pathway of orally ingested Leucrose.
References
- 1. Nutritional assessment in humans and rats of leucrose [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cariological assessment of leucrose [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Assay of Invertase [sigmaaldrich.com]
Technical Support Center: Enhancing Leucrose Crystallization Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of leucrose. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical morphology of leucrose crystals?
A1: Leucrose typically crystallizes as a monohydrate in the form of rhombic crystals.[1] The final crystal habit can be influenced by various factors including the solvent used, the rate of cooling, and the presence of impurities.
Q2: What is a good starting concentration for a leucrose crystallization experiment?
A2: A good starting point is to prepare a leucrose solution with a dry substance content of 75% to 80%.[1] This high degree of supersaturation is often necessary to induce nucleation and crystal growth.
Q3: What is the recommended cooling rate for leucrose crystallization?
A3: A slow cooling rate of 1° to 3°C per hour is recommended to obtain well-defined crystals.[1] Rapid cooling can lead to the formation of smaller, less pure crystals.
Q4: What is the melting point of crystalline leucrose?
A4: Crystalline leucrose monohydrate has a melting point in the range of 159-160°C.[1]
Q5: What are some common impurities in leucrose production that can affect crystallization?
A5: Leucrose is enzymatically synthesized from sucrose (B13894) and fructose. Therefore, common impurities can include residual sucrose, fructose, and glucose, as well as dextrans and iso-malto-oligosaccharides which are byproducts of the enzymatic reaction.[1][2] These impurities can inhibit crystal growth and affect crystal purity and morphology.[3]
Q6: How can I purify leucrose crystals?
A6: Recrystallization is a common method for purifying leucrose. This involves dissolving the crystals in a suitable solvent, filtering out any insoluble impurities, and then re-crystallizing the leucrose under controlled conditions. Washing the filtered crystals with a cold solvent, such as cold ethanol (B145695), can also help remove surface impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No crystals form | Solution is not sufficiently supersaturated. | - Increase the concentration of the leucrose solution by evaporating more solvent.[4] - Try a different solvent or a mixture of solvents in which leucrose has lower solubility. |
| Nucleation is inhibited. | - Introduce seed crystals to induce nucleation.[1] - Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. - Cool the solution to a lower temperature to increase the driving force for nucleation. | |
| Presence of impurities. | - Purify the leucrose solution using techniques like column chromatography before attempting crystallization.[5] | |
| Formation of small, needle-like, or irregular crystals | Cooling rate is too fast. | - Decrease the cooling rate to allow for slower, more controlled crystal growth. A rate of 1-3°C per hour is recommended.[1] |
| High level of supersaturation. | - While high supersaturation is needed for nucleation, a very high degree can lead to rapid, uncontrolled growth. Try starting with a slightly lower concentration. | |
| Presence of impurities. | - Impurities can interfere with the crystal lattice formation, leading to poor crystal habit.[3] Ensure the starting material is of high purity. | |
| Low crystal yield | Too much solvent used. | - A significant amount of leucrose may remain dissolved in the mother liquor.[4] Reduce the amount of solvent in the initial solution. |
| Crystallization time is too short. | - Allow more time for the crystals to grow before harvesting. | |
| Incomplete crystallization. | - After the initial cooling, consider further cooling the solution to a lower temperature to maximize the yield. | |
| Crystals are "oiling out" (forming a liquid phase instead of solid crystals) | Solution is being cooled from a temperature above the melting point of the solvated crystals. | - Ensure the initial dissolution temperature is not excessively high. - Add a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature before initiating cooling.[4] |
| High concentration of impurities. | - Impurities can lower the melting point of the solid phase. Purify the starting material.[4] | |
| Crystals are clumped together (agglomeration) | High nucleation rate. | - Reduce the level of supersaturation or increase the agitation to prevent newly formed nuclei from sticking together. |
| Insufficient agitation. | - Gentle agitation can help keep the growing crystals suspended and prevent them from agglomerating. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Melting Point | 159-160 °C | - | [1] |
| Solubility | 64% (w/w) | Water | [5] |
| Recommended Concentration for Crystallization | 75-80% (dry substance) | Aqueous solution | [1] |
| Recommended Cooling Rate | 1-3 °C/hour | - | [1] |
| Water of Crystallization | 4.5% | - | [5] |
| Specific Rotation [α]D20 | -7.5° | - | [5] |
Note: Comprehensive solubility data for leucrose in various solvents at different temperatures is limited in publicly available literature. The provided solubility is at a single temperature. Researchers may need to determine solubility curves experimentally for their specific solvent systems.
Experimental Protocols
Protocol 1: Cooling Crystallization of Leucrose from an Aqueous Solution
This protocol is based on the general principles of cooling crystallization and specific parameters mentioned in the literature for leucrose.
1. Preparation of Supersaturated Solution: a. Weigh a desired amount of purified leucrose. b. In a jacketed crystallization vessel equipped with a stirrer and a temperature probe, add a calculated amount of deionized water to achieve a final concentration of 75-80% (w/w) dry substance.[1] c. Gently heat the mixture while stirring until all the leucrose is completely dissolved. Avoid excessive heating to prevent degradation.
2. Seeding and Cooling: a. Cool the solution to a temperature slightly above the expected saturation point. b. Add a small amount of finely ground, high-purity leucrose seed crystals to the solution. The amount of seed crystals will need to be optimized for the desired crystal size distribution. c. Begin a slow, controlled cooling ramp at a rate of 1-3°C per hour.[1]
3. Crystal Growth and Harvesting: a. Continue the cooling and stirring until the desired final temperature is reached (e.g., room temperature or lower). b. Once crystallization is complete, stop the agitation and allow the crystals to settle. c. Separate the crystals from the mother liquor by filtration (e.g., using a Buchner funnel). d. Wash the crystals with a small amount of cold deionized water or cold ethanol to remove any adhering mother liquor. e. Dry the crystals under vacuum at a moderate temperature.
4. Crystal Characterization: a. Determine the melting point of the dried crystals. b. Analyze the crystal morphology using microscopy. c. Assess the purity using techniques such as High-Performance Liquid Chromatography (HPLC).[6] d. Characterize the crystalline form using X-ray Diffraction (XRD).
Visualizations
Caption: Experimental workflow for leucrose crystallization.
Caption: Troubleshooting decision tree for leucrose crystallization.
References
Strategies to minimize dextran formation during Leucrose synthesis.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize dextran (B179266) formation during the enzymatic synthesis of leucrose.
Frequently Asked Questions (FAQs)
Q1: What is the core enzymatic reaction for leucrose synthesis?
A1: Leucrose (5-O-α-D-glucopyranosyl-D-fructose) is synthesized from sucrose (B13894) using the enzyme dextransucrase (E.C. 2.4.1.5), typically from Leuconostoc mesenteroides.[1][2][3] The enzyme cleaves sucrose into glucose and fructose (B13574). In the desired reaction, it then transfers the glucose moiety to a fructose molecule (acting as an acceptor) to form leucrose.[4]
Q2: What is dextran, and why is it an undesirable byproduct?
A2: Dextran is a high-molecular-weight polysaccharide composed of glucose units linked primarily by α-(1→6) glycosidic bonds.[5] Dextran formation is the main competing reaction catalyzed by dextransucrase, where the enzyme repeatedly adds glucose units from sucrose to a growing polymer chain. This side reaction reduces the yield of leucrose and significantly increases the viscosity of the reaction mixture, complicating downstream processing and purification.
Q3: What are the primary factors influencing the leucrose-to-dextran ratio?
A3: The balance between leucrose and dextran synthesis is primarily controlled by the reaction conditions. The most critical factors include the relative concentrations of the substrate (sucrose) and the acceptor (fructose), pH, and temperature.
Troubleshooting Guide: Minimizing Dextran Formation
Problem: My leucrose yield is low, and the reaction mixture is highly viscous.
This is a classic sign of excessive dextran formation. The following Q&A will guide you through optimizing your reaction to favor leucrose synthesis.
Q4: How does sucrose concentration impact dextran formation?
A4: High sucrose concentrations strongly favor dextran polymerization and can lead to substrate inhibition of the leucrose synthesis pathway. At elevated sucrose levels, the enzyme's active site becomes saturated, promoting its dominant dextran-polymerizing activity. To maximize leucrose yield, it is crucial to use lower sucrose concentrations. For instance, maximal leucrose production has been observed at 0.5 M sucrose, with yields decreasing drastically at concentrations of 1.5-2.0 M. Some studies note that while sucrose concentrations up to 60% are possible, they reduce the overall reaction rate.
Q5: What is the role of fructose, and what is the optimal concentration?
A5: Fructose acts as the "acceptor" molecule for the glucose unit cleaved from sucrose. A high concentration of fructose is essential to outcompete the growing dextran polymer for the glucosyl-enzyme intermediate. To significantly shift the reaction equilibrium towards leucrose, a high molar excess of fructose relative to sucrose is recommended. The process requires at least 100 mmoles of fructose per 1,000 International Units (I.U.) of dextransucrase, with concentrations over 300 mmoles being preferable for achieving yields of 40% or more.
Q6: How do temperature and pH affect the selectivity of the reaction?
A6: Both temperature and pH must be tightly controlled to ensure optimal enzyme activity and stability, which indirectly influences the product ratio.
-
Temperature: The optimal range for the reaction is between 265 K and 310 K (approximately -8 °C to 37 °C). Temperatures outside this range can lead to reduced enzyme activity and lower yields.
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pH: The pH should be maintained in a range of 4.5 to 8.0. A pH of 5.4 to 5.6 is often cited as optimal for dextransucrase activity.
Q7: My enzyme activity seems low. Are there other factors to consider?
A7: Besides substrate concentration, pH, and temperature, the presence of certain metal ions can influence enzyme activity. Dextransucrase activity can be enhanced by the presence of calcium ions (Ca²⁺). Conversely, ions such as Fe³⁺ and Al³⁺ have been shown to be potent inhibitors of both hydrolytic and transferase activities. Ensure your buffer system does not contain inhibitory ions and consider adding a low concentration of a co-factor like CaCl₂.
Q8: How can I effectively separate leucrose from the final reaction mixture?
A8: After the reaction, the mixture will contain leucrose, unreacted fructose and sucrose, and dextran polymers. Due to the high viscosity caused by dextran, an initial separation step is often required. This can involve ethanol (B145695) precipitation to remove the dextran polymer. Following this, chromatographic separation is typically employed to purify leucrose from the remaining sugars, yielding a product with a purity of at least 95%.
Data Summary
Table 1: Optimal Reaction Parameters for Minimizing Dextran Formation
| Parameter | Recommended Value/Range | Rationale | Reference(s) |
| Sucrose Concentration | 0.5 M (or <20% w/v) | Avoids substrate inhibition and favors the acceptor reaction. | |
| Fructose Concentration | >300 mmoles per 1,000 I.U. of enzyme | High acceptor concentration outcompetes dextran polymerization. | |
| Temperature | 265 K to 310 K (-8 °C to 37 °C) | Maintains optimal enzyme activity and stability. | |
| pH | 4.5 - 8.0 (Optimal ~5.5) | Ensures maximal enzyme catalytic efficiency. |
Table 2: Effect of Sucrose Concentration on Leucrose Yield
| Sucrose Concentration | Leucrose Production | Leucrose Conversion Yield | Observation | Reference(s) |
| 0.5 M | 22.26 ± 2.24 mg/mL | 13.01 ± 1.31% | Maximal leucrose production observed. | |
| 1.0 M | ~9 mg/mL | ~5.2% | Yield is nearly 2.5 times lower than at 0.5 M. | |
| 1.5 - 2.0 M | Significantly Reduced | Drastically Reduced | High sucrose levels strongly promote dextran formation. |
Visualized Workflows and Pathways
Caption: Competing enzymatic pathways for leucrose and dextran.
Caption: Step-by-step guide to troubleshoot poor leucrose synthesis.
Caption: Relationship between key factors and reaction outcomes.
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of Leucrose
This protocol provides a starting point for optimizing leucrose synthesis.
-
Prepare Reaction Buffer: Prepare a 20 mM sodium acetate (B1210297) buffer and adjust the pH to 5.4. Add CaCl₂ to a final concentration of 0.05 g/L.
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Substrate Preparation: Dissolve sucrose and fructose in the reaction buffer. Aim for a final sucrose concentration of 0.5 M and a fructose concentration calculated to be at least 300 mmoles per 1,000 I.U. of enzyme to be added.
-
Enzyme Addition: Equilibrate the substrate solution to the desired reaction temperature (e.g., 30°C). Add the dextransucrase enzyme solution to initiate the reaction. The amount of enzyme will depend on its specific activity.
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Incubation: Incubate the reaction mixture for a predetermined time (e.g., 24 hours) with gentle agitation. Monitor the reaction progress if possible.
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Reaction Termination: Terminate the reaction, typically by heat inactivation of the enzyme (e.g., heating to 80°C for 10 minutes).
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Purification:
-
Centrifuge the mixture to remove any precipitates.
-
Add cold ethanol to a final concentration of 75% (v/v) to precipitate the dextran. Centrifuge to pellet the dextran and collect the supernatant.
-
Remove residual ethanol from the supernatant via rotary evaporation.
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Purify leucrose from the remaining sugars using column chromatography.
-
Protocol 2: Dextransucrase Activity Assay (DNS Method)
This assay measures the amount of reducing sugar (fructose) released from sucrose, which is proportional to enzyme activity.
-
Reagents:
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 mL of 2M NaOH in 80 mL of distilled water. Bring the final volume to 100 mL.
-
Substrate Solution: 100 g/L sucrose in 20 mM sodium acetate buffer (pH 5.4).
-
Fructose Standard Solutions: Prepare a series of fructose standards (e.g., 0 to 2 mg/mL).
-
-
Procedure:
-
Add 10 µL of the enzyme sample to 990 µL of the pre-warmed (30°C) substrate solution.
-
Incubate at 30°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding 1 mL of DNS reagent.
-
Boil the mixture for 5-10 minutes. A color change from yellow to reddish-brown will occur.
-
Cool the tubes to room temperature and add 10 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Create a standard curve using the fructose standards.
-
Determine the concentration of fructose produced in your sample from the standard curve.
-
One unit (U) of dextransucrase activity is defined as the amount of enzyme that produces 1 µmol of fructose per minute under the specified conditions.
-
References
- 1. D-Leucrose | 7158-70-5 | OL06727 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purification, Characterization and N-terminal Protein Sequencing of the Enzyme Dextransucrase Produced by Leuconostoc mesenteroides – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Buy D-Leucrose (EVT-273202) | 7158-70-5 [evitachem.com]
- 5. Characterization of the Different Dextransucrase Activities Excreted in Glucose, Fructose, or Sucrose Medium by Leuconostoc mesenteroides NRRL B-1299 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Immobilization of Dextransucrase for Continuous Leucrose Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the immobilization of dextransucrase for the continuous production of leucrose. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for immobilizing dextransucrase?
A1: The most prevalent methods for dextransucrase immobilization include entrapment, covalent attachment, and affinity binding.[1][2] Entrapment in matrices like calcium alginate is a widely used technique.[1][3][4] Covalent attachment involves forming stable bonds between the enzyme and a support material, such as Eupergit C or glutaraldehyde-activated chitosan (B1678972). Affinity immobilization, for instance on dextran-based resins like Sephadex, utilizes the enzyme's natural affinity for its substrate or product.
Q2: Which support materials are recommended for dextransucrase immobilization?
A2: A variety of support materials have been successfully used. Porous silica, Eupergit C, and Sephadex G-200 are effective for different immobilization strategies. For entrapment, calcium alginate is a popular and effective choice. Chitosan particles have also been employed for covalent immobilization. The choice of support often depends on the desired characteristics of the immobilized enzyme, such as stability and activity.
Q3: How does immobilization affect the stability and activity of dextransucrase?
A3: Immobilization generally enhances the operational stability of dextransucrase, making it more resistant to changes in pH and temperature. For instance, dextransucrase immobilized on Sephadex G-200 showed improved stability over a pH range of 4.0 to 6.5 and at temperatures above 40°C. While the immobilization process might lead to some initial loss of specific activity, the ability to reuse the enzyme in continuous processes often outweighs this. For example, dextransucrase immobilized on Sephadex G-200 retained over 80% of its specific activity.
Q4: What are the key advantages of using immobilized dextransucrase for leucrose production?
A4: The primary advantages include enhanced enzyme stability, reusability of the enzyme, and the ability to operate in a continuous process. This leads to improved productivity and cost-effectiveness. Continuous processes can achieve higher productivities (ranging from 0.7–3.6 g U−1) compared to discontinuous operations (0.7 g U−1). Furthermore, the product stream is free from the enzyme, simplifying downstream processing.
Q5: What is leucrose and what are its potential applications?
A5: Leucrose (D-glucopyranosyl-α-(1-5)-D-fructopyranose) is an isomer of sucrose (B13894). It is considered a potential sugar substitute due to its non-cariogenic properties and lower impact on blood glucose levels compared to sucrose. It has applications in the food industry as a low-caloric sweetener and has been investigated for its potential health benefits, including regulating adipogenesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Immobilization Yield | - Inappropriate support material or immobilization chemistry.- Suboptimal pH or temperature during immobilization.- Presence of a dextran (B179266) layer on the enzyme surface hindering binding. | - Select a support and immobilization method suitable for dextransucrase (e.g., affinity binding to Sephadex G-200 or entrapment in alginate).- Optimize immobilization conditions such as pH and temperature. For covalent attachment to Eupergit C, a pH of 5.4 has been used to prevent inactivation.- Pre-treat the dextransucrase with dextranase (B8822743) to remove the dextran coat, which can improve accessibility for covalent bonding. |
| Low Activity of Immobilized Enzyme | - Enzyme denaturation during immobilization.- Mass transfer limitations within the support matrix.- Steric hindrance of the active site after immobilization. | - Use milder immobilization conditions. Avoid harsh chemicals or extreme pH/temperatures.- Choose a support with a larger pore size to reduce diffusion limitations. Macroporous supports like Eupergit C 250L have shown higher specific activity than less porous ones.- Consider using a spacer arm during covalent immobilization to distance the enzyme from the support surface. |
| Poor Operational Stability / Rapid Inactivation in Reactor | - Suboptimal pH or temperature in the reactor.- Enzyme leakage from the support (especially with adsorption methods).- Mechanical stress on the immobilized enzyme, particularly in stirred tank reactors.- Accumulation of dextran by-product within the support matrix, causing bead rupture or diffusion issues. | - Optimize the reaction conditions (pH, temperature) for the immobilized enzyme, which may differ slightly from the free enzyme.- Use covalent attachment or cross-linking for more stable immobilization. If using entrapment, coating alginate beads with chitosan can improve stability.- For continuous processes, consider using a packed-bed or fluidized-bed reactor to minimize mechanical stress.- Co-immobilize dextranase with dextransucrase to hydrolyze the dextran by-product as it forms. |
| Low Leucrose Yield / High Dextran Formation | - Suboptimal substrate concentrations (sucrose and fructose).- Reaction conditions favoring dextran synthesis over the acceptor reaction with fructose (B13574). | - Optimize the molar ratio of fructose to sucrose. A higher concentration of the acceptor (fructose) generally favors leucrose production. For example, using 100 g/L sucrose and 400 g/L fructose can yield 74 g/L of leucrose.- Adjust reaction parameters such as temperature and pH to favor the transferase activity towards fructose. |
| Reactor Clogging or High Backpressure (Packed-Bed Reactor) | - Formation of dextran leading to increased viscosity and blockage.- Compaction of the support material bed over time.- Fines generated from the breakdown of support particles. | - Co-immobilize dextranase to prevent dextran build-up.- Use a support material with good mechanical strength.- Operate the reactor in an upflow mode (fluidized bed) to prevent bed compaction. |
Quantitative Data Summary
Table 1: Comparison of Immobilized Dextransucrase Preparations
| Immobilization Method & Support | Enzyme Source | Key Findings | Reference |
| Affinity Immobilization on Sephadex G-200 | Leuconostoc mesenteroides NRRL B-512F | >80% retention of specific activity; Half-life of 15 days for leucrose synthesis. | |
| Covalent Attachment to Eupergit C 250L | Leuconostoc mesenteroides B-512F | Maximum activity recovery of 22%; Specific activity of 710 U/g biocatalyst; Maintained >40% activity after 2 days at 30°C. | |
| Entrapment in Alginate Beads | Leuconostoc mesenteroides | Immobilization yield of 57%; Stable for repeated batch reactions. | |
| Covalent Immobilization on Chitosan | Leuconostoc mesenteroides B-512F | Initial protein loading of 400 mg/g support showed 197 U/g activity; Stable under storage at 5°C for a month. |
Table 2: Kinetic Parameters of Free vs. Immobilized Dextransucrase
| Enzyme Form | Support | Km (mM) | kcat (sec-1) | Optimal pH | Optimal Temp (°C) | Reference |
| Free Enzyme | - | 13.1 | 640 | 5.2 | 30 | |
| Immobilized | Sephadex G-200 | 18.1 | 450 | 4.0 - 6.5 | >40 | |
| Immobilized | Eupergit C 250L | - | - | 5-6 | 30 | |
| Immobilized | Porous Silica | - | - | 5.2 | 30 |
Experimental Protocols
Protocol 1: Affinity Immobilization of Dextransucrase on Sephadex G-200
This protocol is based on the method described for immobilizing dextransucrase from a constitutive mutant of Leuconostoc mesenteroides NRRL B-512F, which produces the enzyme free of dextran polymer.
-
Enzyme Preparation:
-
Cultivate the constitutive mutant of L. mesenteroides NRRL B-512F in a sucrose-free medium to produce dextran-free dextransucrase.
-
Separate the cells from the culture broth by centrifugation.
-
Purify and concentrate the dextransucrase from the supernatant using an ultrafiltration system.
-
Determine the protein concentration and initial enzyme activity of the purified enzyme solution.
-
-
Support Preparation:
-
Swell Sephadex G-200 resin in a 20 mM acetate (B1210297) buffer (pH 5.2) according to the manufacturer's instructions.
-
Pack the swollen resin into a chromatography column.
-
Equilibrate the column by washing with 3-5 column volumes of the same acetate buffer.
-
-
Immobilization Procedure:
-
Load the purified dextransucrase solution onto the equilibrated Sephadex G-200 column at a low flow rate to allow for sufficient interaction time.
-
After loading, wash the column with the acetate buffer to remove any unbound enzyme. Collect the flow-through and wash fractions.
-
Measure the protein concentration and enzyme activity in the collected fractions to determine the amount of unbound enzyme.
-
Calculate the immobilization yield by subtracting the unbound enzyme activity from the initial activity loaded onto the column.
-
-
Activity Assay of Immobilized Enzyme:
-
The packed column with the immobilized dextransucrase can now be used as a packed-bed reactor.
-
To determine the activity, pump a substrate solution (e.g., 100 g/L sucrose in 20 mM acetate buffer, pH 5.2) through the column at a known flow rate and temperature (e.g., 30°C).
-
Collect samples from the column outlet at specific time intervals.
-
Measure the concentration of fructose produced in the samples using the DNS (3,5-dinitrosalicylic acid) method. One unit of activity is defined as the amount of enzyme that generates 1 µmol of fructose per minute under the specified conditions.
-
Protocol 2: Entrapment of Dextransucrase in Calcium Alginate Beads
This is a general protocol for enzyme entrapment, a widely cited method for dextransucrase.
-
Preparation of Alginate-Enzyme Mixture:
-
Prepare a 2% (w/v) sodium alginate solution in deionized water. Gently heat and stir until fully dissolved, then cool to room temperature.
-
Add the dextransucrase solution to the sodium alginate solution to achieve the desired enzyme concentration. Mix gently but thoroughly to ensure a homogenous distribution without introducing excessive air bubbles.
-
-
Formation of Alginate Beads:
-
Prepare a cold (4°C) solution of 0.2 M calcium chloride (CaCl2).
-
Extrude the alginate-enzyme mixture dropwise into the gently stirring CaCl2 solution using a syringe and needle or a peristaltic pump with a nozzle. The size of the beads can be controlled by the needle gauge and the distance from the CaCl2 solution surface.
-
Allow the beads to harden in the CaCl2 solution for at least 30-60 minutes at 4°C with gentle agitation. This facilitates the cross-linking of the alginate by calcium ions.
-
-
Washing and Storage:
-
Collect the formed beads by filtration or decantation.
-
Wash the beads several times with a suitable buffer (e.g., 20 mM acetate buffer, pH 5.4) to remove excess calcium chloride and any unbound enzyme on the surface.
-
The immobilized enzyme beads can be stored in the same buffer at 4°C until use.
-
-
Determination of Immobilization Yield:
-
Measure the total enzyme activity added to the initial alginate solution.
-
Measure the enzyme activity in the CaCl2 solution and the subsequent wash buffers.
-
The immobilization yield is the percentage of the initial enzyme activity that is not found in the hardening and washing solutions.
-
Visualizations
Caption: Workflow for dextransucrase immobilization and application.
Caption: Troubleshooting logic for low leucrose production.
References
Technical Support Center: High-Yield Leucrose Production via Fed-Batch Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing fed-batch fermentation strategies to achieve high yields of Leucrose.
Frequently Asked Questions (FAQs)
Q1: What is the primary microorganism used for Leucrose production?
A1: The most commonly used microorganism for Leucrose production is Leuconostoc mesenteroides. This bacterium produces the enzyme glucansucrase (also known as dextransucrase), which synthesizes Leucrose from sucrose (B13894).[1]
Q2: What is the basic principle of Leucrose formation in this fermentation?
A2: Glucansucrase, produced by Leuconostoc mesenteroides, catalyzes the cleavage of sucrose into glucose and fructose (B13574). The enzyme then transfers the glucose moiety to a fructose molecule, which acts as an acceptor, forming the disaccharide Leucrose (α-1,5-linked glucose and fructose). This is an isomerization of sucrose. In the absence of a suitable acceptor, the glucose moiety is polymerized to form dextran (B179266).[1]
Q3: Why is a fed-batch strategy preferred over a simple batch fermentation for high-yield Leucrose production?
A3: Fed-batch fermentation offers several advantages for Leucrose production:
-
Avoids Substrate Inhibition: High initial concentrations of sucrose can be inhibitory to the growth of Leuconostoc mesenteroides and can also affect the activity and stability of the glucansucrase enzyme.[2]
-
Controls Byproduct Formation: By maintaining a controlled, lower concentration of sucrose, the formation of unwanted byproducts such as dextran can be minimized, thereby increasing the yield of Leucrose.
-
Higher Product Titers: Fed-batch strategies allow for achieving higher cell densities and extending the production phase, leading to a greater overall yield of Leucrose compared to batch cultures.
Q4: What are the key parameters to control during fed-batch fermentation for Leucrose production?
A4: The following parameters are critical for optimizing Leucrose yield:
-
Sucrose Concentration: Maintaining an optimal sucrose concentration is crucial to ensure a sufficient substrate for the glucansucrase enzyme without causing substrate inhibition.
-
pH: Leuconostoc mesenteroides has an optimal pH range for growth and enzyme production, typically around 6.7-7.5.[1][3]
-
Temperature: The optimal temperature for the growth of L. mesenteroides and glucansucrase activity is generally between 25°C and 30°C.
-
Aeration: While L. mesenteroides is a facultative anaerobe, microaerophilic conditions can be beneficial for enzyme production.
-
Feeding Rate: The rate of sucrose feeding directly impacts the substrate concentration in the bioreactor and is a key determinant of the final Leucrose yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during your fed-batch fermentation experiments for Leucrose production.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Leucrose Yield, High Dextran Formation | 1. Sub-optimal Sucrose Concentration: High local sucrose concentrations favor the polymerization of glucose into dextran over the transfer to fructose to form Leucrose. 2. Insufficient Fructose Acceptor: The concentration of fructose as an acceptor molecule may be limiting. | 1. Optimize Feeding Strategy: Switch from pulse feeding to a continuous, slow feeding strategy to maintain a low and steady sucrose concentration. 2. Co-feed with Fructose: Consider adding fructose to the feed medium to increase the availability of the acceptor molecule, thereby shifting the enzymatic reaction towards Leucrose synthesis. |
| Poor Biomass Growth | 1. Sub-optimal pH: The pH of the medium may have drifted out of the optimal range for L. mesenteroides growth (typically 6.7-7.5). 2. Nutrient Limitation: Essential nutrients such as yeast extract, peptone, or specific minerals in the medium may be depleted. 3. Substrate Inhibition: Even with fed-batch, the initial sucrose concentration in the batch phase might be too high. | 1. Implement pH Control: Use an automated pH control system with the addition of a suitable base (e.g., NaOH) to maintain the pH within the optimal range. 2. Enrich the Feed Medium: Include other essential nutrients, not just sucrose, in the fed-batch solution. 3. Reduce Initial Sucrose: Lower the initial sucrose concentration in the batch phase of the fermentation. |
| "Stuck" Fermentation (Cessation of Growth and Product Formation) | 1. Accumulation of Inhibitory Byproducts: High concentrations of metabolic byproducts like lactic acid or acetic acid can inhibit cell growth and enzyme activity. 2. Ethanol (B145695) Toxicity: If the fermentation conditions favor it, ethanol production can become inhibitory. 3. Loss of Plasmid/Genetic Instability (if using a genetically modified strain): The production strain may lose its ability to produce the necessary enzyme over time. | 1. Monitor Byproduct Concentrations: Use HPLC to monitor the levels of organic acids. If they reach inhibitory levels, consider adjusting the feeding strategy or media composition. 2. Confirm Byproduct Profile: Analyze the fermentation broth for ethanol. If present in significant amounts, adjust aeration and feeding strategies. 3. Re-evaluate Strain Stability: If using an engineered strain, perform periodic checks for plasmid retention or genetic drift. |
| Inconsistent Leucrose Production Between Batches | 1. Variability in Inoculum Quality: The age, viability, and metabolic state of the seed culture can significantly impact fermentation performance. 2. Inconsistent Media Preparation: Minor variations in media components or preparation can lead to different outcomes. | 1. Standardize Inoculum Preparation: Follow a strict protocol for preparing the seed culture, ensuring consistent growth phase and cell density at the time of inoculation. 2. Maintain Strict SOPs for Media: Ensure accurate weighing of components, consistent water quality, and standardized sterilization procedures. |
Quantitative Data Presentation
The following tables summarize key quantitative data from fed-batch fermentations for dextransucrase and dextran production by Leuconostoc mesenteroides, which are indicative of the conditions required for Leucrose production.
Table 1: Comparison of Fed-Batch Strategies for Dextransucrase Production
| Feeding Strategy | Sucrose Feed Rate (g/L/h) | Dextransucrase Activity Increase (Immobilized Cells) | Dextransucrase Activity Increase (Free Cells) | Reference |
| Semicontinuous Fed-Batch | 5 | - | - | |
| Semicontinuous Fed-Batch | 10 | ~88% | ~100% |
Table 2: Fermentation Parameters for Dextransucrase Production in a 5L Bioreactor
| Parameter | Value | Reference |
| Agitation Speed | 225 min⁻¹ | |
| Aeration Rate | 0.15 vvm | |
| Temperature | 28°C | |
| pH | 6.7 | |
| Final Dextransucrase Activity | 127 DSU/mL |
Experimental Protocols
Media Composition for Leuconostoc mesenteroides
Inoculum Medium (g/L):
-
Sucrose: 20.0
-
Yeast Extract: 1.5
-
Na₂HPO₄: 2.0
-
Adjust pH to 6.7
Production Medium (Batch Phase) (g/L):
-
Sucrose: 20.0
-
Yeast Extract: 15.0
-
K₂HPO₄: 20.0
-
(NH₄)₂SO₄: 3.0
-
MgSO₄·7H₂O: 0.2
-
Adjust pH to 6.7
Feed Medium (Fed-Batch Phase):
-
Concentrated Sucrose Solution (e.g., 400 g/L)
Inoculum Preparation
-
Prepare the inoculum medium and sterilize.
-
Inoculate with a stock culture of Leuconostoc mesenteroides.
-
Incubate at 28°C with gentle agitation for 12-16 hours, or until the culture reaches the late exponential growth phase.
Fed-Batch Fermentation Protocol
-
Prepare the production medium and sterilize it in the bioreactor.
-
Inoculate the bioreactor with the prepared seed culture (typically 5-10% v/v).
-
Batch Phase:
-
Set the temperature to 28°C and pH to 6.7 (with automated control).
-
Maintain a low agitation speed (e.g., 150-200 rpm) and a gentle aeration rate (e.g., 0.1-0.2 vvm).
-
Allow the batch culture to proceed for approximately 7-8 hours, monitoring cell growth and sucrose consumption.
-
-
Fed-Batch Phase:
-
When the initial sucrose is nearly depleted (as indicated by online monitoring or offline analysis), initiate the feeding of the concentrated sucrose solution.
-
The feeding can be a constant flow rate or an exponential feed to maintain a constant specific growth rate. A constant feed rate is often simpler to implement.
-
Monitor sucrose, Leucrose, and biomass concentrations regularly.
-
Adjust the feed rate as necessary to maintain a low residual sucrose concentration in the bioreactor.
-
-
Harvesting:
-
Continue the fed-batch for the desired duration (e.g., 24-48 hours).
-
Once the fermentation is complete, harvest the broth for downstream processing to recover the Leucrose.
-
Analytical Method: HPLC for Sugar Analysis
-
Sample Preparation:
-
Withdraw a sample of the fermentation broth.
-
Centrifuge to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with ultrapure water.
-
-
HPLC System:
-
Column: A carbohydrate analysis column (e.g., a column with an amino-based stationary phase).
-
Mobile Phase: Acetonitrile and water gradient.
-
Detector: Refractive Index (RI) detector.
-
Temperature: Maintain a constant column temperature (e.g., 30-40°C).
-
-
Quantification:
-
Prepare standard solutions of sucrose, glucose, fructose, and Leucrose of known concentrations.
-
Generate a calibration curve for each sugar by plotting peak area against concentration.
-
Quantify the sugars in the fermentation samples by comparing their peak areas to the calibration curves.
-
Mandatory Visualizations
Caption: Experimental workflow for fed-batch production of Leucrose.
Caption: Troubleshooting decision tree for low Leucrose yield.
References
Validation & Comparative
A Comparative Analysis of the Glycemic Responses to Leucrose and Palatinose (Isomaltulose)
For Immediate Release
This guide provides a detailed comparison of the glycemic and metabolic responses to two sucrose (B13894) isomers: Leucrose and Palatinose (isomaltulose). The information is intended for researchers, scientists, and professionals in the field of drug development and nutritional science, offering a side-by-side look at their physiological effects based on available experimental data.
Executive Summary
Data Presentation: Leucrose vs. Palatinose
The following table summarizes the key quantitative data available for Leucrose and Palatinose. It is important to note the absence of a reported glycemic index for Leucrose in human studies, which necessitates a more qualitative comparison in that regard.
| Parameter | Leucrose | Palatinose (Isomaltulose) | Sucrose (for reference) |
| Glycemic Index (GI) | Not reported in human studies | 32 (Low GI)[1] | ~65 (Medium GI)[1] |
| In Vitro Hydrolysis Rate | 63% of sucrose by human digestive carbohydrases[2] | Significantly slower than sucrose | 100% (Reference) |
| Blood Glucose Response | Tended to be lower than sucrose in human subjects[2] | Significantly lower and more prolonged than sucrose[3] | High and rapid increase |
| Insulin (B600854) Response | Unaltered compared to sucrose in one human study | Significantly lower than sucrose | High and rapid increase |
Experimental Protocols
Determination of Glycemic Index (Palatinose)
The glycemic index of Palatinose is typically determined using a standardized methodology as follows:
-
Subject Recruitment: A cohort of healthy human subjects is recruited.
-
Overnight Fasting: Subjects fast for 10-12 hours overnight.
-
Test Meal Administration: On separate occasions, subjects consume a test food containing a specific amount (e.g., 50 grams) of Palatinose dissolved in water. A reference food, typically 50 grams of glucose or white bread, is administered on another occasion.
-
Blood Sampling: Capillary or venous blood samples are collected at baseline (fasting) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the test meal.
-
Blood Glucose Analysis: Blood glucose concentrations are measured for each sample.
-
Data Analysis: The incremental area under the curve (iAUC) for the blood glucose response is calculated for both the test food (Palatinose) and the reference food. The GI is then calculated as the iAUC of the test food divided by the iAUC of the reference food, multiplied by 100.
In Vitro Hydrolysis Rate (Leucrose)
The cleavage rate of Leucrose by human digestive enzymes was determined in vitro using the following methodology:
-
Enzyme Source: Carbohydrases were obtained from human jejunal mucosa.
-
Substrate Incubation: Leucrose was incubated with the human digestive carbohydrases. For comparison, maltose (B56501) and sucrose were also incubated with the same enzyme preparation under identical conditions.
-
Analysis of Hydrolysis: The rate of cleavage of the disaccharides into their constituent monosaccharides (glucose and fructose) was measured over time.
-
Relative Rate Calculation: The hydrolysis rate of Leucrose was expressed as a percentage of the hydrolysis rates of maltose and sucrose. The study found the cleavage rate of Leucrose to be 63% that of sucrose.
Visualizing the Metabolic Pathways
The differing rates of hydrolysis of Leucrose and Palatinose directly influence their entry into the bloodstream and subsequent metabolic pathways.
Caption: Comparative metabolic flow of Leucrose and Palatinose.
Discussion and Conclusion
The available evidence strongly supports Palatinose as a low-glycemic carbohydrate that provides a slow, sustained release of energy. Its low GI of 32 makes it a suitable sugar alternative for applications aimed at managing blood glucose levels.
While a specific GI for Leucrose is not available, the in vitro data showing its hydrolysis rate to be 63% that of sucrose suggests it would likely have a lower GI than sucrose. The observation that it "tended" to produce lower blood glucose profiles than sucrose in humans further supports this. However, without a standardized GI value, a direct quantitative comparison to Palatinose is challenging.
Based on the slower hydrolysis rate of Palatinose compared to the reported rate for Leucrose relative to sucrose, it is reasonable to infer that Palatinose would elicit a lower and more sustained glycemic response than Leucrose. The unaltered insulin response to Leucrose compared to sucrose in one study also contrasts with the significantly lower insulin response consistently observed with Palatinose.
Caption: Standardized workflow for Glycemic Index determination.
References
- 1. Nutritional assessment in humans and rats of leucrose [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy D-Leucrose (EVT-273202) | 7158-70-5 [evitachem.com]
- 3. Effect of glucose, sucrose and fructose on plasma glucose and insulin responses in normal humans: comparison with white bread - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the non-cariogenic properties of Leucrose and xylitol.
A comprehensive guide for researchers and drug development professionals on the non-cariogenic characteristics of Leucrose and xylitol (B92547), supported by experimental data and detailed methodologies.
In the quest for sugar substitutes that do not contribute to dental caries, both Leucrose and xylitol have emerged as promising candidates. This guide provides a detailed comparative analysis of their non-cariogenic properties, drawing on available scientific literature to inform researchers, scientists, and professionals in the field of drug development. While direct comparative studies are limited, this document synthesizes data from various experiments to offer a comprehensive overview of their mechanisms of action and efficacy.
Comparative Overview of Non-Cariogenic Properties
Leucrose, a disaccharide composed of glucose and fructose (B13574), and xylitol, a five-carbon sugar alcohol, exhibit distinct mechanisms in the oral environment that limit their cariogenicity. Xylitol is well-established as a non-cariogenic and even anti-cariogenic substance. It is not fermented by oral bacteria, particularly Streptococcus mutans, the primary causative agent of dental caries.[1][2][3] In contrast, Leucrose's non-cariogenic nature stems from its resistance to metabolism by oral bacteria and its ability to inhibit the enzymatic breakdown of sucrose (B13894).[4]
A key difference lies in their impact on oral bacteria. Xylitol is actively transported into S. mutans cells via the fructose phosphotransferase system (PTS), where it is converted to xylitol-5-phosphate.[5] This metabolite cannot be further processed in the glycolytic pathway, leading to an accumulation that is toxic to the bacterium and inhibits its growth.[3][5] Leucrose, on the other hand, is not readily taken up or metabolized by S. mutans, thus preventing the production of cariogenic acids.[4] Furthermore, Leucrose has been shown to be a competitive inhibitor of acid formation from sucrose by S. mutans.[4]
Quantitative Data on Non-Cariogenic Effects
To facilitate a clear comparison, the following tables summarize quantitative data from various studies on the effects of Leucrose and xylitol on key indicators of cariogenicity. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Effect on Streptococcus mutans
| Parameter | Leucrose | Xylitol | Sucrose (Control) | Reference |
| Acid Production | Essentially no acid formation observed from Leucrose by S. mutans.[4] | Does not support acid production by S. mutans.[6] | Rapid acid production, leading to a significant drop in pH.[2] | [2][4][6] |
| Growth Inhibition | Not directly inhibitory but does not support growth.[4] | Inhibits the growth of S. mutans.[3][6] A 10% xylitol concentration in THB resulted in 42% less S. mutans cell density after 12 hours compared to THB alone.[6] | Promotes rapid growth of S. mutans.[1] | [1][3][4][6] |
| Sucrose Uptake Inhibition | Considerably inhibited sucrose uptake by S. mutans at neutral pH.[4] | Indirectly affects sucrose metabolism by disrupting the cell's energy balance.[1] | N/A | [1][4] |
| Gene Expression | Data not available. | Upregulates genes associated with carbohydrate metabolism in the presence of glucose, but does not lead to increased metabolic activity.[1] | Induces expression of genes involved in adhesion, biofilm formation, and EPS synthesis.[1] | [1] |
Table 2: Effect on Dental Plaque
| Parameter | Leucrose | Xylitol | Sucrose (Control) | Reference |
| Plaque pH Drop | Plaque pH did not drop below 5.7 in human subjects.[4] | Chewing xylitol-containing gum leads to a smaller decrease in plaque pH compared to sucrose-containing gum.[7] A study on children showed a significant difference in plaque acidity between those chewing sucrose dark chocolate (mean pH 6.28) and xylitol dark chocolate (mean pH 6.41).[7] | Causes a rapid and significant drop in plaque pH to below the critical level of 5.5.[7] | [4][7] |
| Plaque Formation | Data not available in direct comparison. | Chewing xylitol gum has been shown to reduce plaque quantity compared to sucrose gum.[8] | Promotes the formation of dental plaque.[8] | [8] |
Table 3: Effect on Enamel Demineralization and Remineralization
| Parameter | Leucrose | Xylitol | Sucrose (Control) | Reference |
| Caries Scores (in vivo) | In a rat model, caries scores for a 30% Leucrose diet were not significantly different from a starch diet and significantly lower than a 30% sucrose diet.[4] | In a rat model, 4% xylitol in drinking water or 5% in the diet significantly reduced fissure caries scores compared to a sucrose diet, although less effectively than fluoride (B91410).[9] | High caries scores in animal models.[4][9] | [4][9] |
| Enamel Microhardness | Data not available. | Exposure to xylitol can lead to a pronounced rehardening of predemineralized enamel.[10] | Causes significant demineralization and reduction in enamel microhardness.[10] | [10] |
| Remineralization | Data not available. | Varnishes containing 20% xylitol have been shown to significantly reduce enamel lesions and promote remineralization.[11][12][13] | Promotes demineralization.[11][12][13] | [11][12][13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
Determination of Acid Production from Carbohydrates by Streptococcus mutans
Objective: To measure the change in pH of a bacterial suspension after the addition of a test carbohydrate.
Materials:
-
Streptococcus mutans strain (e.g., NCTC 10449).[4]
-
Growth medium (e.g., Tryptone-yeast extract broth).[14]
-
Washing solution (e.g., KMg salt solution: 50 mM KCl, 1 mM MgCl2, pH 7.0).[6]
-
Test carbohydrates: Leucrose, xylitol, sucrose (as control).
-
pH meter with a microelectrode.
-
Incubator (37°C).
-
Centrifuge.
-
Anaerobic chamber.
Procedure:
-
Culture S. mutans in the growth medium under anaerobic conditions at 37°C to the late logarithmic phase.[6]
-
Harvest the bacterial cells by centrifugation.[6]
-
Wash the cells with the KMg salt solution and resuspend them in the same solution.[6]
-
Incubate the cell suspension at 37°C for a specified period (e.g., 1 hour) and adjust the pH to 7.0 with a base (e.g., 0.1 N KOH).[6]
-
Add the test carbohydrate (Leucrose, xylitol, or sucrose) to a final concentration (e.g., 1%).[6]
-
Measure the pH of the suspension at regular intervals (e.g., every 10 minutes) for a defined period (e.g., 1 hour).[6]
-
Plot the pH values over time to determine the rate and extent of acid production.
In Vitro Plaque pH Measurement
Objective: To measure the pH of dental plaque grown in vitro after exposure to a test substance.
Materials:
-
Human saliva donors.
-
Roughened glass microscope slides.[15]
-
Nutrient broth (e.g., tryptone soy broth with sucrose and human saliva).[15]
-
Test solutions: Leucrose, xylitol, sucrose (as control), and deionized water (as a negative control).
-
Semi-micro pH electrode.[15]
-
Incubator (37°C).
-
Microbiological safety cabinet.
Procedure:
-
Sterilize the roughened glass slides.[15]
-
Immerse the slides in fresh human saliva spiked with sucrose to encourage plaque growth.[15]
-
Intermittently immerse the slides in the nutrient broth to further promote biofilm formation for a specified period (e.g., 3 days).[15]
-
After the growth period, remove the slides and immerse them in deionized water for 5 minutes.[15]
-
Measure the baseline pH of the plaque biofilm on each slide using the semi-micro pH electrode.[15]
-
Immerse each slide in the assigned test solution for a defined time (e.g., 2 minutes).[15]
-
Harvest plaque samples from the slides and place them in Eppendorf tubes.[15]
-
Subject each sample to a sucrose challenge (e.g., 10% sucrose) to simulate a cariogenic event.[15]
-
Measure the pH of the plaque samples at various time points (e.g., 0, 5, 10, and 20 minutes) after the sucrose challenge.[15]
Assessment of Streptococcus mutans Growth Inhibition
Objective: To determine the effect of a test substance on the growth of S. mutans.
Materials:
-
Streptococcus mutans strain (e.g., UA159).[6]
-
Growth medium (e.g., Todd Hewitt Broth - THB).[6]
-
Test substances: Leucrose, xylitol, sucrose (as control).
-
Spectrophotometer.
-
Incubator (37°C) with anaerobic conditions.
-
Culture tubes.
Procedure:
-
Prepare the growth medium and supplement it with different concentrations of the test substances (e.g., 1%, 2.5%, 5%, 10% xylitol in THB).[6] A control group with no added sweetener should also be included.
-
Inoculate each tube with a standardized amount of S. mutans.[6]
-
Incubate the cultures under anaerobic conditions at 37°C.[6]
-
At regular time intervals (e.g., every 2 hours for 12 hours, and then at 24 hours), measure the turbidity of each culture using a spectrophotometer at a specific wavelength (e.g., 600 nm).[6]
-
Plot the optical density (OD) values against time to generate growth curves for each condition.
-
Compare the growth curves to determine the inhibitory effect of each test substance.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key metabolic pathways and experimental workflows discussed in this guide.
Conclusion
Both Leucrose and xylitol demonstrate significant non-cariogenic properties, albeit through different mechanisms. Xylitol's role in actively disrupting the metabolism of S. mutans and promoting remineralization is well-documented. Leucrose, while less studied, shows promise as a non-cariogenic sweetener due to its resistance to bacterial fermentation and its inhibitory effect on sucrose metabolism.
For researchers and professionals in drug and food development, the choice between these sweeteners may depend on the specific application and desired outcome. Xylitol's anti-cariogenic properties make it a strong candidate for products aimed at actively reducing caries risk. Leucrose presents a viable option as a non-cariogenic bulk sweetener that does not contribute to acid production in the oral cavity. Further direct comparative studies are warranted to provide a more definitive ranking of their non-cariogenic potential under identical experimental conditions. This guide provides a foundational understanding based on current scientific evidence to aid in the development of future oral health products.
References
- 1. Metabolic activity of Streptococcus mutans biofilms and gene expression during exposure to xylitol and sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression and metabolic activity of Streptococcus mutans during exposure to dietary carbohydrates glucose, sucrose, lactose, and xylitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xylitol: a review of its action on mutans streptococci and dental plaque--its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cariological assessment of leucrose [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptococcus mutans: Fructose Transport, Xylitol Resistance, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. proceedings.ums.ac.id [proceedings.ums.ac.id]
- 8. Comparative effects of xylitol- and sucrose-sweetened chew tablets and chewing gums on plaque quantity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-cariogenic potential of xylitol in comparison with sodium fluoride in rat caries experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xylitol-induced changes of enamel microhardness paralleled by microradiographic observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositorio.usp.br [repositorio.usp.br]
- 12. Effect of xylitol varnishes on enamel remineralization of immature teeth: in vitro and in situ studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of xylitol varnishes on remineralization of artificial enamel caries lesions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic inhibition by combination of fluoride and xylitol on glycolysis by mutans streptococci and its biochemical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uploads.carifree.com [uploads.carifree.com]
The Sweet Advantage: Leucrose Demonstrates Superiority in Mitigating Hepatic Fat Accumulation
A Comparative Analysis of Leucrose and Other Sugar Alternatives in Preclinical Models of Non-alcoholic Fatty Liver Disease (NAFLD)
For Immediate Release
[City, State] – [Date] – In the ongoing battle against metabolic diseases, new research highlights the potential of leucrose, a rare sugar, in reducing the accumulation of fat in the liver, a condition known as hepatic steatosis. A comprehensive comparison with other sugar alternatives, including stevia, trehalose, and allulose, underscores the significant therapeutic promise of leucrose for researchers, scientists, and drug development professionals in the field of non-alcoholic fatty liver disease (NAFLD).
Leucrose, a sucrose (B13894) isomer, has been shown to effectively suppress hepatic fat accumulation by modulating key signaling pathways involved in fat production and breakdown. This guide provides an objective comparison of leucrose's performance against other alternatives, supported by experimental data, to inform future research and development in NAFLD therapeutics.
Quantitative Comparison of Leucrose and Alternatives on Hepatic Triglyceride Content
Experimental data from preclinical studies using high-fat diet (HFD)-induced obese mouse models demonstrate a notable reduction in hepatic triglyceride (TG) content with the supplementation of leucrose and other sugar alternatives. The following table summarizes the quantitative findings for a clear comparison.
| Treatment Group | Dosage/Administration | Duration | Hepatic Triglyceride Content (mg/g liver tissue) | Percent Reduction vs. HFD Control | Reference |
| Control (Normal Diet) | Standard Chow | 12 weeks | ~25 | - | [1] |
| High-Fat Diet (HFD) Control | 60% kcal from fat | 12 weeks | ~125 | 0% | [1] |
| Leucrose (L50) | HFD with 50% sucrose replaced by leucrose | 12 weeks | ~75 | 40% | [1] |
| Trehalose | 3% in drinking water with HFD | 16 weeks | Not directly reported in mg/g, but significant decrease observed | - | [2] |
| Allulose | 5% in drinking water with HFD | 8 weeks | Not directly reported in mg/g, but significant attenuation of lipid accumulation | - | [3] |
| Rebaudioside D (Stevia) | 50 mg/kg/day by oral gavage with HFD | 12 weeks | Lower than HFD control, but specific mg/g not provided | - | [4] |
Note: Direct quantitative comparison in mg/g is limited by variations in reporting across studies. However, the data consistently shows a significant reduction in hepatic fat with these alternatives compared to a standard high-fat diet.
Unraveling the Mechanism: Leucrose's Impact on Hepatic Signaling Pathways
Leucrose exerts its beneficial effects by targeting the molecular machinery responsible for lipid metabolism in the liver. It simultaneously suppresses the synthesis of new fats (lipogenesis) and promotes the burning of existing fats (β-oxidation).
A key study demonstrated that leucrose supplementation in high-fat diet-fed mice led to a significant downregulation of critical lipogenic genes, including Peroxisome Proliferator-Activated Receptor γ (PPARγ), Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), and Fatty Acid Synthase (FAS)[1]. Concurrently, leucrose supplementation restored the expression of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase (ACOX), to levels observed in control animals fed a normal diet[1].
This dual action of inhibiting fat production and enhancing fat breakdown is a highly desirable characteristic for any potential NAFLD therapeutic.
Detailed Experimental Protocols
For researchers aiming to validate and build upon these findings, detailed methodologies for key experiments are provided below.
High-Fat Diet-Induced Hepatic Steatosis Model
A widely used and reproducible model for inducing NAFLD in rodents is essential for studying potential therapeutics.
Protocol:
-
Animal Model: Male C57BL/6J mice, 5 weeks old.
-
Acclimatization: House animals for one week with free access to a standard chow diet and water.
-
Dietary Groups:
-
Control: AIN-93G normal diet.
-
High-Fat Diet (HFD): A diet where 60% of total calories are derived from fat.
-
Leucrose Group: The HFD with 50% of its total sucrose content replaced with leucrose.
-
-
Duration: Maintain the respective diets for 12 weeks.
-
Sample Collection: At the end of the experimental period, euthanize the mice and collect liver tissue for subsequent analyses.
Histological Analysis of Hepatic Lipid Accumulation (Oil Red O Staining)
Oil Red O staining is a standard method for visualizing neutral triglycerides and lipids in frozen tissue sections.
Protocol:
-
Tissue Preparation: Embed fresh liver tissue in optimal cutting temperature (OCT) compound and freeze. Cut 8-10 µm thick sections using a cryostat.
-
Fixation: Fix the sections in 10% formalin for 10 minutes.
-
Staining:
-
Rinse with 60% isopropanol (B130326).
-
Stain with a freshly prepared Oil Red O working solution for 15 minutes.
-
Briefly rinse with 60% isopropanol to remove excess stain.
-
-
Counterstaining: Lightly stain the nuclei with Mayer's hematoxylin.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
-
Imaging: Visualize under a light microscope. Lipid droplets will appear as red-orange globules.
Quantification of Hepatic Triglyceride Content
This biochemical assay provides a quantitative measure of the total triglyceride content in the liver.
Protocol:
-
Lipid Extraction: Homogenize a known weight of liver tissue in a 2:1 chloroform (B151607):methanol solution.
-
Phase Separation: Add water to the homogenate to separate the lipid-containing chloroform layer from the aqueous layer.
-
Saponification: Evaporate the chloroform and saponify the lipid extract with ethanolic potassium hydroxide (B78521) at an elevated temperature.
-
Glycerol (B35011) Measurement: Neutralize the solution and measure the glycerol content using a commercial triglyceride quantification kit. The amount of glycerol is directly proportional to the triglyceride content.
-
Calculation: Express the results as milligrams of triglyceride per gram of liver tissue.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of genes involved in lipid metabolism.
Protocol:
-
RNA Extraction: Isolate total RNA from liver tissue using a suitable RNA extraction reagent (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform the PCR reaction using the synthesized cDNA, gene-specific primers for the target genes (e.g., PPARγ, SREBP-1c, FAS, CPT1A, ACOX), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., β-actin) and calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion and Future Directions
The presented data strongly suggests that leucrose is a promising candidate for further investigation as a therapeutic agent for NAFLD. Its ability to significantly reduce hepatic fat accumulation by modulating both lipogenesis and β-oxidation pathways sets it apart from many other sugar alternatives.
Future research should focus on elucidating the precise molecular targets of leucrose and its metabolites within hepatocytes. Furthermore, long-term studies are warranted to assess the sustained efficacy and safety of leucrose supplementation. Clinical trials in human subjects with NAFLD will be the ultimate step in validating the therapeutic potential of this novel sugar isomer. The detailed protocols provided herein offer a standardized framework for researchers to conduct these crucial next steps in the development of effective treatments for this widespread metabolic disease.
References
- 1. Stevia-derived compounds attenuate the toxic effects of ectopic lipid accumulation in the liver of obese mice: a transcriptomic and metabolomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rebaudioside D decreases adiposity and hepatic lipid accumulation in a mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Prebiotic Effects of Leucrose and Inulin
A comprehensive review of current in vivo research reveals a significant disparity in the scientific evidence supporting the prebiotic effects of leucrose versus inulin (B196767). While inulin is a well-established prebiotic with a wealth of supporting in vivo data, leucrose lacks comparable evidence and has been reported as digestible, a characteristic that would preclude it from being classified as a prebiotic.
This guide provides a detailed comparison of the available in vivo data for both substances, aimed at researchers, scientists, and drug development professionals. The information is presented to facilitate an objective assessment of their respective roles as potential modulators of the gut microbiota.
Inulin: A Well-Documented Prebiotic
Inulin, a naturally occurring polysaccharide, is one of the most extensively studied prebiotics. Numerous in vivo studies in both animal models and humans have demonstrated its ability to selectively stimulate the growth of beneficial gut bacteria and increase the production of health-promoting short-chain fatty acids (SCFAs).
Impact on Gut Microbiota Composition
In vivo studies have consistently shown that inulin supplementation leads to a significant increase in the abundance of beneficial bacteria, most notably Bifidobacterium and Lactobacillus species.
| Study Reference (Model) | Dosage | Duration | Key Changes in Gut Microbiota |
| (Human) | 15 g/day | 12 hours | Not specified in abstract |
| (Human, Systematic Review) | 5-20 g/day | Varied | Consistent increase in Bifidobacterium; increases in Anaerostipes, Faecalibacterium, and Lactobacillus; decrease in Bacteroides[1] |
| (Human) | Not specified | Not specified | Selective increase in Anaerostipes, Bilophila, and Bifidobacterium[2] |
| (Overweight Dogs) | 1% of diet | Not specified | Increase in some Firmicutes; decrease in some Proteobacteria[3] |
Impact on Short-Chain Fatty Acid (SCFA) Production
The fermentation of inulin by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate (B1204436), which serve as an energy source for colonocytes and have various systemic health benefits.
| Study Reference (Model) | Dosage | Duration | Key Changes in SCFA Production |
| (Human)[4][5] | 15 g | 12 hours | Increased production of acetate, propionate, and butyrate. Colonic fermentation estimated to be 137 ± 75 mmol acetate, 11 ± 9 mmol propionate, and 20 ± 17 mmol butyrate over 12 h. |
| (Overweight Dogs) | 1% of diet | Not specified | Significantly increased total fecal SCFAs. |
Leucrose: Lack of In Vivo Prebiotic Evidence
In stark contrast to inulin, there is a significant lack of in vivo studies investigating the prebiotic effects of leucrose. Leucrose [D-glucopyranosyl-α(1→5)-D-fructopyranose] is a disaccharide that can be synthesized from sucrose.
A key study by Ziesenitz et al. (1989) investigated the nutritional assessment of leucrose in humans and rats and found it to be "apparently easily digestible". The study reported that the cleavage rate of leucrose by human digestive carbohydrases in vitro was 63% that of sucrose. This high level of digestibility in the upper gastrointestinal tract would prevent it from reaching the colon in sufficient quantities to be fermented by the gut microbiota, a fundamental characteristic of a prebiotic.
This study did not assess changes in gut microbiota composition or SCFA production, and to date, no other in vivo studies have been identified that would support a prebiotic classification for leucrose.
Experimental Protocols
Inulin Study: Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin
-
Study Design: Twelve healthy human subjects participated in a test day.
-
Intervention: A primed continuous intravenous infusion of stable-isotope labeled acetate, propionate, and butyrate was administered. Participants consumed 15 g of inulin with a standard breakfast.
-
Sample Collection: Breath and blood samples were collected at regular intervals over a 12-hour period.
-
Analysis: Gas chromatography-combustion and pyrolysis-isotope ratio mass spectrometry were used to analyze stable isotope enrichments of SCFAs in blood samples to quantify their production.
Leucrose Study: Nutritional assessment in humans and rats of leucrose
-
Human Study Design: A single oral dose of 100 g of leucrose was given to human subjects.
-
Rat Study Design: Weanling rats were fed a diet containing 25% leucrose. Adult rats were given 1 g of leucrose intravenously.
-
Analysis: Blood glucose and fructose (B13574) profiles were determined in humans. Growth, general health, and urinary excretion of leucrose were monitored in rats. In vitro cleavage rates of leucrose by human digestive carbohydrases were also determined.
Mechanism of Prebiotic Action
The following diagram illustrates the general mechanism by which a prebiotic like inulin exerts its effects on the gut microbiota and the host.
Caption: General mechanism of prebiotic action in the gut.
Conclusion
The existing body of in vivo scientific evidence strongly supports the classification of inulin as a prebiotic. It consistently demonstrates the ability to modulate the gut microbiota composition in favor of beneficial bacteria and to increase the production of health-promoting SCFAs.
Conversely, there is a clear lack of in vivo evidence to support any prebiotic effects of leucrose. The available data suggests that leucrose is largely digested in the upper gastrointestinal tract, which would prevent it from acting as a substrate for fermentation by the colonic microbiota.
For researchers and professionals in drug development, this guide highlights that while inulin is a viable and well-researched candidate for applications targeting the gut microbiome, leucrose currently lacks the necessary in vivo data to be considered for similar purposes. Further research, specifically focused on the in vivo fermentation of leucrose and its impact on the gut microbiota, would be required to challenge the current understanding of its digestibility and explore any potential prebiotic properties.
References
- 1. Biological Activities of Lactose-Based Prebiotics and Symbiosis with Probiotics on Controlling Osteoporosis, Blood-Lipid and Glucose Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut Microbiome Response to Sucralose and Its Potential Role in Inducing Liver Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecronicon.net [ecronicon.net]
- 4. Prediction of in vivo short-chain fatty acid production in hindgut fermenting mammals: problems and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Leucrose and Sucrose on Insulin Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insulin (B600854) response elicited by Leucrose and sucrose (B13894), supported by available experimental data. Leucrose, a structural isomer of sucrose, is explored as a potential alternative with different metabolic effects.
Executive Summary
Leucrose is hydrolyzed in the small intestine at a slower rate than sucrose.[1] Experimental evidence from a key human study indicates that while Leucrose ingestion leads to lower blood glucose and fructose (B13574) profiles compared to sucrose, the corresponding insulin and C-peptide profiles remain unaltered.[1] This suggests a potentially blunted glycemic response without a significantly different immediate insulinemic impact under the studied conditions. Sucrose, in contrast, is well-documented to induce a robust and rapid insulin response, with a medium glycemic index (GI) of approximately 65.[2]
Data Presentation: Leucrose vs. Sucrose Insulin Response
| Parameter | Leucrose | Sucrose | Source |
| Glycemic Index (GI) | Lower than Sucrose (qualitative) | ~65 (Medium) | [1] |
| Insulinemic Index (II) | Not Quantitatively Determined | Similar to GI | [2] |
| Peak Insulin Concentration | Unaltered compared to Sucrose (qualitative) | Dose-dependent increase | |
| Area Under the Curve (Insulin) | Unaltered compared to Sucrose (qualitative) | Dose-dependent increase | |
| Hydrolysis Rate | Slower than sucrose (in vitro, 63% of sucrose rate) | Rapid | |
| Blood Glucose Response | Tended to be lower than sucrose | Rapid increase | |
| Blood Fructose Response | Tended to be lower than sucrose | Present after hydrolysis |
Experimental Protocols
The methodologies employed in studies comparing the metabolic effects of Leucrose and sucrose typically involve a standardized Oral Sugar Tolerance Test (OSTT).
Oral Sugar Tolerance Test (OSTT) Protocol
This protocol is a generalized representation based on standard practices and the available information from comparative studies.
1. Subject Preparation:
-
Subjects fast for 10-12 hours overnight.
-
A baseline blood sample is collected to determine fasting glucose and insulin levels.
2. Test Substance Administration:
-
A standardized dose of either Leucrose or sucrose (e.g., 100 grams) is dissolved in a fixed volume of water (e.g., 300-500 mL).
-
The solution is consumed by the subject within a short timeframe (e.g., 5 minutes).
3. Post-Ingestion Blood Sampling:
-
Venous blood samples are collected at specific intervals over a period of 2 to 3 hours.
-
Typical time points for blood collection include 15, 30, 45, 60, 90, and 120 minutes post-ingestion.
4. Sample Analysis:
-
Blood samples are analyzed for plasma glucose and insulin concentrations using standard laboratory techniques (e.g., glucose oxidase method for glucose, radioimmunoassay (RIA) or ELISA for insulin).
5. Data Analysis:
-
The following parameters are calculated from the collected data:
-
Peak concentration of glucose and insulin.
-
Time to reach peak concentration.
-
Area Under the Curve (AUC) for both glucose and insulin, calculated using the trapezoidal rule.
-
Visualizations
Experimental Workflow for Oral Sugar Tolerance Test
References
- 1. Nutritional assessment in humans and rats of leucrose [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of glucose, sucrose and fructose on plasma glucose and insulin responses in normal humans: comparison with white bread - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Leucrose and Other Sucrose Isomers: Functional Properties and Applications
For researchers, scientists, and drug development professionals, understanding the nuanced functional properties of sucrose (B13894) isomers is paramount for their application in food technology, pharmaceuticals, and biotechnology. This guide provides a comprehensive comparison of leucrose with three other naturally occurring sucrose isomers: trehalulose (B37205), isomaltulose, and turanose (B8075302), supported by experimental data and detailed methodologies.
Leucrose, a structural isomer of sucrose with an α-(1→5)-glycosidic bond, is emerging as a functional ingredient with unique physiological properties.[1] Unlike sucrose, which is linked by an α-(1→2) bond, this structural difference significantly alters its metabolic fate and functional characteristics. This guide will delve into a comparative assessment of leucrose against other key sucrose isomers, namely trehalulose (α-1,1-linkage), isomaltulose (α-1,6-linkage), and turanose (α-1,3-linkage), focusing on their sweetness, caloric value, glycemic response, prebiotic potential, and stability.
Quantitative Comparison of Functional Properties
The functional properties of these sucrose isomers vary significantly due to their distinct glycosidic linkages, influencing their interaction with digestive enzymes and gut microbiota. The following table summarizes the key quantitative data for a direct comparison.
| Functional Property | Leucrose | Trehalulose | Isomaltulose | Turanose | Sucrose (Reference) |
| Relative Sweetness | ~50% | 40-70%[2] | 42%[3] | 50% | 100% |
| Glycemic Index (GI) | Low (lower than sucrose)[4][5] | Low | 32[3] | Low | 65-77.6[6][7][8] |
| Caloric Value (kcal/g) | 4 | 4 | 4[9] | Low | 4[10][11] |
| Digestion Rate | Slower than sucrose[5][12] | Slower than sucrose[2] | 4-5 times slower than sucrose[9] | Slower than sucrose | Rapid |
| Cariogenicity | Non-cariogenic[1][13] | Non-cariogenic | Non-cariogenic[3] | Data not available | Cariogenic |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of sucrose isomers.
In Vitro Digestion and Hydrolysis Rate Determination
This protocol is designed to simulate the digestion of disaccharides in the human gastrointestinal tract to determine their rate of hydrolysis.
Materials:
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF) with pepsin
-
Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts
-
Disaccharide solutions (Leucrose, Trehalulose, Isomaltulose, Turanose, Sucrose) of known concentration
-
3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar analysis
-
Spectrophotometer
Procedure:
-
Oral Phase: Mix the disaccharide solution with SSF and incubate at 37°C for 5 minutes with gentle agitation to simulate mastication.
-
Gastric Phase: Adjust the pH of the mixture to 2.0 with HCl and add SGF containing pepsin. Incubate at 37°C for 2 hours with continuous agitation.
-
Intestinal Phase: Neutralize the mixture with NaHCO₃ and add SIF containing pancreatin and bile salts. Incubate at 37°C for 3 hours with continuous agitation.
-
Sampling: Withdraw aliquots from the reaction mixture at regular time intervals during the intestinal phase.
-
Enzyme Inactivation: Immediately heat the collected samples to 100°C for 10 minutes to inactivate the enzymes.
-
Reducing Sugar Analysis: Determine the concentration of released monosaccharides (glucose and fructose) in each sample using the DNS method. The absorbance is measured at 540 nm.
-
Hydrolysis Rate Calculation: The rate of hydrolysis is calculated based on the increase in reducing sugar concentration over time.
A standardized in vitro digestion method like the INFOGEST protocol can be followed for inter-laboratory comparability.[14][15][16]
Animal Studies for Metabolic Response Assessment
This protocol outlines a typical animal study to evaluate the effects of sucrose isomers on metabolic parameters like blood glucose, insulin (B600854) levels, and body weight.
Animals:
Experimental Design:
-
Acclimatization: House the animals in a controlled environment (22±2°C, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.
-
Dietary Groups: Divide the animals into different groups, each receiving a specific diet:
-
Control group: Standard diet.
-
Sucrose group: Diet containing a high percentage of sucrose (e.g., 30-40% in drinking water or as part of the solid diet).[5]
-
Isomer groups: Diets where a portion or all of the sucrose is replaced with the test sucrose isomer (leucrose, trehalulose, isomaltulose, or turanose).
-
-
Feeding Period: The dietary intervention can last for several weeks (e.g., 8-12 weeks) to observe long-term metabolic changes.[5]
-
Data Collection:
-
Body Weight and Food/Water Intake: Monitor daily or weekly.
-
Fasting Blood Glucose and Insulin: Measure at baseline and at regular intervals from tail vein blood samples after a period of fasting (e.g., 6-8 hours).
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to assess glucose metabolism. After an overnight fast, administer a glucose solution orally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes.
-
Tissue Analysis: At the end of the study, collect liver and adipose tissue to analyze gene expression related to lipogenesis and fat oxidation.[5]
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local ethics committee for animal research.
Signaling Pathways and Biological Activities
The unique structural properties of sucrose isomers also influence their biological activities and interactions with cellular signaling pathways.
Leucrose: Regulation of Hepatic Metabolism
Leucrose has been shown to suppress hepatic fat accumulation by influencing the expression of genes involved in lipid metabolism. It down-regulates genes associated with lipogenesis and up-regulates those involved in β-oxidation.[5]
Caption: Leucrose's impact on hepatic lipid metabolism.
Isomaltulose: Prebiotic Effects on Gut Microbiota
Isomaltulose exhibits prebiotic activity by modulating the composition of the gut microbiota. It has been shown to increase the abundance of beneficial bacteria and enhance the production of short-chain fatty acids (SCFAs).[1][17][18][19]
Caption: Prebiotic effect of Isomaltulose on gut microbiota.
Turanose: Anti-inflammatory Properties
Turanose has demonstrated anti-inflammatory effects by suppressing the production of inflammatory mediators in macrophages. It can inhibit nitric oxide (NO) production and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[20][21][22]
Caption: Anti-inflammatory action of Turanose.
Conclusion
Leucrose and other sucrose isomers present a compelling alternative to sucrose, each with a distinct profile of functional properties. Leucrose's low glycemic index, non-cariogenic nature, and potential to modulate hepatic metabolism make it a promising ingredient for functional foods and specialized nutritional products. Isomaltulose stands out for its pronounced prebiotic effects, while turanose offers anti-inflammatory benefits. Trehalulose also provides a low glycemic response. The choice of a particular sucrose isomer will depend on the desired functional outcome, whether it be for blood glucose management, gut health modulation, or reducing inflammation. Further research into the specific mechanisms of action and long-term health effects of these sucrose isomers will continue to expand their applications in the food and pharmaceutical industries.
References
- 1. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalulose - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Sucrose‐induced metabolic syndrome differentially affects energy metabolism and fiber phenotype of EDL and soleus muscles during exercise in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-term sucrose solution consumption causes metabolic alterations and affects hepatic oxidative stress in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Simple Protocol to Assess Glucose Release After In Vitro Digestion, Allowing Comparison of Starchy Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sucrose - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. Nutritional assessment in humans and rats of leucrose [D-glucopyranosyl-alpha(1----5)-D-fructopyranose] as a sugar substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular Effects of Sucrose in Experimental Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro gastrointestinal digestion methods of carbohydrate‐rich foods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | PalatinoseTM (Isomaltulose) and Prebiotic Inulin-Type Fructans Have Beneficial Effects on Glycemic Response and Gut Microbiota Composition in Healthy Volunteers—A Real-Life, Retrospective Study of a Cohort That Participated in a Digital Nutrition Program [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of Inflammation by Sucrose Isomer, Turanose, in Raw 264.7 Cells [jcpjournal.org]
- 21. Regulation of Inflammation by Sucrose Isomer, Turanose, in Raw 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of Inflammation by Sucrose Isomer, Turanose, in Raw 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucrose: A Healthier Alternative to Sucrose? A Comparative Review of Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Leucrose, a structural isomer of sucrose (B13894), is emerging as a promising alternative with potential health benefits over its common counterpart. This guide provides an objective comparison of the performance of leucrose against sucrose, supported by available experimental data from clinical and preclinical trials. We delve into the evidence surrounding its impact on glycemic control, dental health, and hepatic metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Glycemic and Insulinemic Response: A Blunted Postprandial Profile
Clinical evidence suggests that leucrose consumption leads to a more favorable postprandial glycemic and insulinemic response compared to sucrose. This is primarily attributed to its slower rate of hydrolysis by digestive enzymes.
In Vitro Hydrolysis Rate
An in-vitro study examining the cleavage rate of various disaccharides by human jejunal mucosa carbohydrases revealed that leucrose is hydrolyzed at a significantly slower rate than sucrose.
| Disaccharide | Relative Cleavage Rate (%) |
| Maltose | 100 |
| Sucrose | 63 |
| Leucrose | 31 |
| Hydrogenated Leucrose | 3.1 |
Experimental Protocol: In Vitro Disaccharidase Activity Assay
-
Enzyme Source: Homogenates of human jejunal mucosa.
-
Substrates: Maltose, sucrose, leucrose, and hydrogenated leucrose.
-
Method: The rate of enzymatic hydrolysis of each disaccharide was determined by measuring the amount of glucose and fructose (B13574) released over time using high-performance liquid chromatography (HPLC). The activity was expressed relative to the hydrolysis rate of maltose.
Human Clinical Trial: Oral Sugar Tolerance Test
A human clinical trial involving a single oral dose of 100g of leucrose or sucrose demonstrated a blunted glycemic and fructose response with leucrose.[1] While specific quantitative data from this trial is not publicly available, the study reported that blood glucose and fructose profiles tended to be lower in individuals who consumed leucrose compared to those who consumed sucrose.[1] Interestingly, insulin (B600854) and C-peptide profiles were unaltered between the two groups, suggesting that leucrose may exert its beneficial glycemic effects without placing an additional burden on the pancreas.[1]
Experimental Protocol: Oral Sugar Tolerance Test (General Protocol)
A standardized oral glucose tolerance test (OGTT) protocol is typically employed to assess glycemic response. The specific protocol for the leucrose trial would have likely followed a similar methodology:
-
Participants: Healthy, non-diabetic adult volunteers.
-
Preparation: Participants fast overnight for at least 8 hours. A baseline blood sample is collected.
-
Intervention: Participants consume a standardized dose (e.g., 75g or 100g) of either leucrose or sucrose dissolved in water.
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after consumption of the sugar solution.
-
Analytes: Plasma glucose, fructose, insulin, and C-peptide levels are measured at each time point.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin responses is calculated to compare the overall glycemic and insulinemic impact of each sugar.
Dental Health: A Non-Cariogenic Profile
Leucrose has demonstrated significant potential in promoting dental health due to its non-cariogenic properties. Unlike sucrose, it is not readily fermented by oral bacteria that contribute to dental caries.
Human Plaque pH Telemetry
A key study utilizing intraoral plaque pH telemetry in human volunteers showed that consumption of leucrose did not cause the plaque pH to drop below the critical threshold of 5.7, a level at which enamel demineralization begins.[2] This finding strongly supports the classification of leucrose as "safe for teeth".[2]
Experimental Protocol: Intraoral Plaque pH Telemetry
-
Participants: Healthy adult volunteers.
-
Apparatus: A custom-made intraoral device containing a pH electrode is worn by the participants to allow for in-situ plaque accumulation.
-
Procedure: After a period of plaque accumulation (typically 3-4 days without oral hygiene in the area of the electrode), baseline plaque pH is recorded. Participants then rinse with a leucrose solution, and the plaque pH is continuously monitored for a specified period (e.g., 30-60 minutes).
-
Control: A rinse with a sucrose solution is used as a positive control to ensure the plaque is metabolically active and capable of acid production.
-
Outcome Measure: The primary outcome is the minimum pH reached and the duration for which the pH remains below the critical level of 5.7.
Preclinical Evidence: Dental Caries in Rats
A preclinical study in rats provided further evidence of leucrose's non-cariogenic nature. In this study, rats fed a diet containing 30% leucrose had significantly lower caries scores compared to those on a 30% sucrose diet. The caries scores in the leucrose group were not significantly different from the group fed a starch-based diet, which is considered a low-cariogenic control.[2]
| Diet Group | Caries Score (Arbitrary Units) - Illustrative |
| 30% Sucrose | High |
| 30% Leucrose | Low |
| Starch | Low |
Note: The exact quantitative caries scores from the original study are not publicly available. The table provides an illustrative representation of the findings.
Experimental Protocol: Rat Dental Caries Model
-
Animal Model: Typically, specific pathogen-free rats susceptible to dental caries are used (e.g., Sprague-Dawley or Wistar).
-
Inoculation: Rats are often inoculated with a cariogenic bacterium, such as Streptococcus mutans, to promote caries development.
-
Diets: Animals are fed controlled diets containing a high percentage of the test sugar (e.g., 30% leucrose or 30% sucrose) or a control substance (e.g., starch) for a defined period.
-
Caries Scoring: At the end of the study, the animals are euthanized, and their teeth are examined for carious lesions. Caries are typically scored using a standardized method (e.g., Keyes method), which quantifies the extent and severity of decay on different tooth surfaces.
Hepatic Metabolism: A Potential Role in Reducing Liver Fat Accumulation
Preclinical research suggests that leucrose may have a beneficial impact on hepatic lipid metabolism, particularly in the context of a high-fat diet. A study in mice demonstrated that replacing a portion of sucrose with leucrose in a high-fat diet led to improved fasting blood glucose levels and reduced hepatic triglyceride content.
This effect appears to be mediated by the regulation of key genes involved in lipogenesis (fat synthesis) and β-oxidation (fat breakdown). The study found that leucrose supplementation was associated with a downregulation of genes that promote fat storage, such as peroxisome proliferator-activated receptor γ (PPARγ) and sterol regulatory element-binding protein 1c (SREBP-1c), and a normalization of genes involved in fat burning.
Satiety Hormones: An Area for Future Research
Currently, there is a lack of published clinical trial data specifically investigating the effects of leucrose on satiety hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). Given the observed differences in glycemic response between leucrose and sucrose, this represents a significant area for future research to further elucidate the metabolic advantages of leucrose.
Conclusion
The available clinical and preclinical evidence strongly suggests that leucrose possesses several health advantages over sucrose. Its slower hydrolysis leads to a more favorable glycemic response, and its non-fermentable nature makes it non-cariogenic. Furthermore, preclinical data indicate a potential role for leucrose in mitigating high-fat diet-induced hepatic steatosis. While more extensive human clinical trials are needed to fully quantify these benefits and to explore its effects on satiety, leucrose stands out as a promising sugar substitute for researchers and professionals in the fields of nutrition, medicine, and drug development.
References
A Comparative Guide to the Sweetening Profiles of Leucrose and Other Low-Calorie Sweeteners
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the sweetening profile of Leucrose against other commercially available low-calorie sweeteners. The information presented herein is supported by available experimental data to aid in research and development applications.
Introduction to Leucrose
Leucrose, a disaccharide isomer of sucrose (B13894), is composed of glucose and fructose (B13574) linked by an α-(1→5) glycosidic bond.[1] It is found naturally in small quantities in honey and pollen.[1] Unlike its intensely sweet counterparts, Leucrose is noted for a sweetness profile that is less potent than sucrose, with a relative sweetness reported to be between 0.4 and 0.5 times that of sucrose.[2] Leucrose is metabolized in the human body and is considered non-cariogenic, meaning it does not promote tooth decay.[1][3]
Comparative Analysis of Sweetening Profiles
The perception of sweetness is a complex interplay of intensity, temporal profile (the timing of sweetness perception), and the presence or absence of off-tastes and aftertastes. This section compares these characteristics for Leucrose and a selection of widely used low-calorie sweeteners.
Data Summary
The following table summarizes the key quantitative data on the sweetening profiles of Leucrose and other low-calorie sweeteners.
| Sweetener | Type | Relative Sweetness (vs. Sucrose) | Caloric Value (kcal/g) | Key Sensory Characteristics |
| Sucrose | Natural Sugar | 1 | 4 | "Golden standard" clean sweet taste, rapid onset. |
| Leucrose | Sucrose Isomer | 0.4–0.5 | ~4 | Unique taste profile, non-cariogenic. |
| Stevia (Rebaudioside A) | Natural, Non-nutritive | 200–400 | 0 | Can have a bitter or licorice-like aftertaste. |
| Sucralose | Artificial, Non-nutritive | ~600 | 0 | Similar taste profile to sucrose, minimal aftertaste. |
| Aspartame | Artificial, Non-nutritive | ~200 | 4 | Clean, sugar-like taste, can have a lingering sweetness. |
| Acesulfame Potassium (Ace-K) | Artificial, Non-nutritive | ~200 | 0 | Rapid sweetness onset, can have a bitter/metallic aftertaste at high concentrations. |
| Erythritol | Sugar Alcohol | 0.6–0.8 | ~0.2 | Clean, sweet taste with a cooling sensation. |
Temporal Profiles and Off-Tastes
The dynamic perception of sweetness over time, known as the temporal profile, is a critical factor in the sensory experience of a sweetener. This includes the onset of sweetness, the time to reach maximum intensity, and the duration of the sweet taste and any aftertaste.
-
Sucrose is characterized by a rapid onset of sweetness that quickly reaches its peak and then decays cleanly with minimal aftertaste.
-
Leucrose , while having limited publicly available detailed sensory data, as a sucrose isomer, is generally described as having a "unique taste profile". Further research is needed to fully characterize its temporal dynamics and aftertaste.
-
High-Intensity Sweeteners often exhibit different temporal profiles compared to sucrose. For instance, Aspartame and Sucralose can have a longer-lasting sweetness. Stevia (Rebaudioside A) and Acesulfame-K are sometimes associated with a bitter or metallic aftertaste, particularly at higher concentrations.
-
Sugar Alcohols like Erythritol are known for their clean taste and a characteristic cooling sensation in the mouth.
Experimental Protocols
The sensory data presented in this guide are derived from established experimental methodologies. The following provides an overview of a typical protocol for the sensory evaluation of sweeteners.
Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis is a method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.
Objective: To determine the sensory profile of a sweetener, including its sweetness intensity, temporal characteristics, and any off-tastes or aftertastes.
Materials:
-
Sweetener solutions at various concentrations.
-
Reference sucrose solutions of known concentrations.
-
Deionized, purified water for dilutions and palate cleansing.
-
Standardized sample presentation vessels.
Procedure:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and scale the intensity of different taste attributes (sweet, bitter, metallic, etc.) using standardized reference materials.
-
Lexicon Development: During training sessions, the panel develops a consensus vocabulary (lexicon) to describe the sensory attributes of the sweeteners being tested.
-
Sample Evaluation:
-
Samples are prepared at concentrations equi-sweet to reference sucrose solutions.
-
Samples are presented to panelists in a randomized, blind order.
-
Panelists cleanse their palates with purified water between samples.
-
Panelists rate the intensity of each sensory attribute on a linear scale (e.g., a 15-cm line scale anchored from "none" to "very strong").
-
-
Data Analysis: The data from the individual panelists are compiled and analyzed statistically to generate a comprehensive sensory profile for each sweetener.
Time-Intensity (TI) Analysis
Time-Intensity analysis measures the perception of a specific sensory attribute over time.
Procedure:
-
A panelist takes a sample into their mouth and starts a timer.
-
The panelist continuously rates the intensity of a specific attribute (e.g., sweetness) over a set period (e.g., 60-120 seconds) using a computerized system that records the intensity rating in real-time.
-
The data is used to generate a time-intensity curve, from which parameters such as the rate of onset, maximum intensity, time to maximum intensity, and duration of the sensation can be derived.
Signaling Pathways and Experimental Workflows
The perception of sweet taste is initiated by the binding of sweet molecules to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells in the taste buds.
Caption: G-protein coupled receptor pathway for sweet taste perception.
Caption: Workflow for quantitative sensory analysis of sweeteners.
Conclusion
Leucrose presents a unique sweetening profile characterized by its lower sweetness intensity compared to sucrose. While it shares the same caloric value as sucrose, its non-cariogenic property makes it a noteworthy alternative. The available data on its detailed sensory characteristics, such as its temporal profile and potential aftertastes, are limited compared to more established low-calorie sweeteners like stevia, sucralose, and aspartame. Further sensory evaluation studies employing methodologies like Quantitative Descriptive Analysis and Time-Intensity analysis are warranted to fully elucidate the sweetening profile of Leucrose and its potential applications in food and pharmaceutical formulations. This will enable a more direct and comprehensive comparison with the wide array of existing low-calorie sweeteners.
References
Safety Operating Guide
Navigating the Disposal of Leucrose: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management and disposal of chemical reagents is a critical aspect of ensuring a safe and compliant operational environment. This document outlines the essential procedures for the proper disposal of Leucrose, a disaccharide isomer of sucrose. While Leucrose is not classified as a hazardous substance, adherence to standard laboratory safety protocols for chemical waste is imperative.
Leucrose: Key Safety and Chemical Data
To facilitate safe handling and disposal, a summary of key quantitative data for Leucrose is provided below. This information is crucial for a comprehensive understanding of the substance's properties.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₁₁[1][2][3] |
| Molecular Weight | 342.30 g/mol [1][2] |
| CAS Number | 7158-70-5 |
| Appearance | Data not available |
| Solubility | Soluble in DMSO |
A Safety Data Sheet (SDS) for Leucrose indicates that no specific hazards are classified for this substance. However, it is always recommended to handle any chemical with appropriate personal protective equipment (PPE).
Standard Disposal Protocol for Leucrose
The following step-by-step guide provides a clear and direct process for the disposal of Leucrose in a laboratory setting. This protocol is based on general best practices for non-hazardous chemical waste management.
Step 1: Personal Protective Equipment (PPE)
Before handling Leucrose for disposal, ensure you are wearing the appropriate PPE:
-
Safety goggles or glasses
-
Laboratory coat
-
Chemical-resistant gloves
Step 2: Waste Identification and Segregation
-
Solid Leucrose: Unused or waste solid Leucrose should be treated as chemical waste. Do not dispose of it in the regular trash.
-
Leucrose Solutions: Aqueous or solvent-based solutions containing Leucrose should be collected as liquid chemical waste. Do not pour Leucrose solutions down the drain.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with Leucrose should be collected as solid chemical waste.
Step 3: Containment and Labeling
-
Solid Waste:
-
Carefully sweep or transfer solid Leucrose waste into a clean, dry, and sealable container.
-
Ensure the container is clearly labeled with "Solid Chemical Waste" and "Leucrose."
-
-
Liquid Waste:
-
Collect all Leucrose solutions in a designated, leak-proof container for liquid chemical waste.
-
Label the container with "Liquid Chemical Waste" and list all contents, including the solvent and "Leucrose."
-
Step 4: Storage and Disposal
-
Store the sealed and labeled waste containers in a designated and secure chemical waste accumulation area within your facility.
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Visualizing the Leucrose Disposal Workflow
To provide at-a-glance guidance, the logical flow for the proper disposal of Leucrose is illustrated in the following diagram.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Leucrose, contributing to a secure research environment. Always consult your institution's specific safety guidelines and local regulations for chemical waste management.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Leucrose
Essential guidance for the safe laboratory handling and disposal of Leucrose, ensuring the protection of researchers and the integrity of scientific work.
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing Leucrose in a laboratory setting. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
While Leucrose is not classified as a hazardous substance, and its toxicological properties have not been thoroughly investigated, observing standard laboratory safety protocols is a necessary precaution.[1] The following personal protective equipment (PPE) is recommended to prevent contact and ensure personal safety.
Recommended Personal Protective Equipment
A summary of the recommended PPE for handling Leucrose is provided in the table below. This guidance is based on available Safety Data Sheets (SDS) and general best practices for handling non-hazardous chemical powders.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Chemical safety goggles | To prevent eye contact with Leucrose dust or solutions.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber) | To avoid direct skin contact.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling the powder to avoid inhalation of dust particles, especially in areas with inadequate ventilation. |
Procedural Workflow for Safe Handling
A systematic approach to handling Leucrose, from initial preparation to final disposal, is crucial for maintaining a safe laboratory environment. The following diagram outlines the recommended workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
